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Foundational

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Introduction 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and functional ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and functional materials. Its structure combines a pyridine core, known for its presence in numerous bioactive molecules, with a phenylamino group that can modulate biological activity, a bromine atom that provides a handle for further synthetic transformations (e.g., cross-coupling reactions), and a sulfonic acid moiety that can influence solubility and target binding. This guide provides a comprehensive, technically-grounded overview of a proposed synthetic pathway for this molecule, designed for an audience of research chemists and drug development professionals. The narrative emphasizes the chemical principles underpinning the synthetic strategy and provides detailed, actionable protocols.

Synthetic Strategy and Core Logic

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control regioselectivity. The proposed pathway for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a three-step sequence commencing with a commercially available or readily accessible starting material, 4-chloropyridine-3-sulfonamide. This strategy is predicated on the following key principles:

  • Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation: The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and a sulfonamide, is sufficiently electron-deficient to undergo SNAr. This allows for the efficient introduction of the phenylamino group at the C4 position by displacing the chloride leaving group. This step is planned first to install the powerful ortho-, para-directing amino group which will control the regioselectivity of the subsequent bromination.

  • Acid-Catalyzed Hydrolysis of the Sulfonamide: To achieve the target sulfonic acid, the sulfonamide group must be hydrolyzed. The N-S bond in sulfonamides is notoriously stable, and its cleavage often requires harsh acidic conditions and elevated temperatures. This step represents the most significant challenge in the synthesis, with potential for side reactions. The rationale is to leverage the equilibrium-driven nature of hydrolysis in a strong aqueous acid.

  • Regioselective Electrophilic Aromatic Substitution (SEAr) for Bromination: The final installation of the bromine atom at the C5 position is achieved via electrophilic bromination. The regiochemical outcome is confidently predicted due to the concerted directing effects of the existing substituents. The C4-phenylamino group is a strong activating ortho-, para-director, while the C3-sulfonic acid group is a deactivating meta-director. Both groups direct the incoming electrophile to the C5 position, ensuring high regioselectivity and minimizing the formation of isomeric byproducts.

This linear sequence provides a logical and convergent approach to the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-(Phenylamino)pyridine-3-sulfonamide

This step involves the nucleophilic aromatic substitution of the chlorine atom on 4-chloropyridine-3-sulfonamide with aniline. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the C3-sulfonamide group, which stabilize the intermediate Meisenheimer complex.[1][2]

Reagents and Materials

ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount
4-Chloropyridine-3-sulfonamide HCl229.080.101.022.9 g
Aniline93.130.111.110.2 mL (10.25 g)
Deionized Water18.02--250 mL
Saturated Sodium Bicarbonate Solution---~500 mL
Methanol32.04--For recrystallization

Procedure:

  • To a 1-liter, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloropyridine-3-sulfonamide hydrochloride (22.9 g, 0.10 mol) and deionized water (250 mL).

  • Stir the resulting suspension at room temperature and add aniline (10.2 mL, 0.11 mol) in one portion.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring. Maintain this temperature for a minimum of 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully adjust the pH of the reaction mixture to between 7 and 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the HCl salt and any excess acid, causing the product to precipitate.

  • Stir the suspension for 1 hour at room temperature to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • The beige solid can be further purified by recrystallization from methanol/water to yield 4-(phenylamino)pyridine-3-sulfonamide as a white to off-white solid. Dry the product under vacuum.

Step 2: Hydrolysis to 4-(Phenylamino)pyridine-3-sulfonic acid

This transformation is challenging due to the high stability of the sulfonamide N-S bond. The protocol below employs concentrated sulfuric acid at elevated temperatures. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The potential for side-reactions, such as sulfonation of the aniline ring, exists and this step may require careful optimization.[3]

Reagents and Materials

ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount
4-(Phenylamino)pyridine-3-sulfonamide249.290.081.019.9 g
Sulfuric Acid (70% aq. solution)98.08--200 mL
Deionized Water18.02--For workup
Ice---For workup

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-(phenylamino)pyridine-3-sulfonamide (19.9 g, 0.08 mol) in a 70% aqueous solution of sulfuric acid (200 mL).

  • Heat the mixture to reflux (approximately 160-170 °C) and maintain for 12-24 hours. The reaction should be monitored by HPLC to track the disappearance of the starting material and the appearance of the product.

  • Once the reaction has reached completion or optimal conversion, cool the flask to room temperature in an ice-water bath.

  • Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will precipitate the sulfonic acid product, which has lower solubility in cold, dilute acid.

  • Allow the mixture to stand in the ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of ice-cold deionized water until the washings are neutral (pH ~7) to remove residual sulfuric acid.

  • Dry the resulting solid, 4-(phenylamino)pyridine-3-sulfonic acid, in a vacuum oven at 60-70 °C. The product is likely a zwitterion or an inner salt.

Step 3: Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

The final bromination step is expected to be highly regioselective. N-Bromosuccinimide (NBS) is employed as a convenient and selective brominating agent for activated aromatic systems.[4]

Reagents and Materials

ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount
4-(Phenylamino)pyridine-3-sulfonic acid250.270.061.015.0 g
N-Bromosuccinimide (NBS)177.980.0631.0511.2 g
Concentrated Sulfuric Acid (98%)98.08--150 mL
Ice---For workup

Procedure:

  • In a 500 mL flask, carefully dissolve 4-(phenylamino)pyridine-3-sulfonic acid (15.0 g, 0.06 mol) in concentrated sulfuric acid (150 mL) at room temperature. Stir until a homogeneous solution is obtained.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In small portions, add N-Bromosuccinimide (11.2 g, 0.063 mol) to the stirred solution over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by HPLC.

  • Upon completion, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate should form. Stir the slurry in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration and wash the filter cake extensively with ice-cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid. Dry the final product under vacuum.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
4-(Phenylamino)pyridine-3-sulfonamide ¹H NMR Aromatic protons for both the pyridine and phenyl rings. Signals for the NH proton of the phenylamino group and the NH₂ protons of the sulfonamide.
Mass Spec [M+H]⁺ corresponding to the molecular weight (249.29).
IR N-H stretching vibrations for the amine and sulfonamide groups (~3300-3400 cm⁻¹), S=O stretches for the sulfonamide group (~1350 and 1160 cm⁻¹).
4-(Phenylamino)pyridine-3-sulfonic acid ¹H NMR Aromatic protons. The sulfonic acid proton may be broad or exchange with solvent (e.g., D₂O). The NH proton will also be present.
Mass Spec [M+H]⁺ corresponding to the molecular weight (250.27).
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid ¹H NMR Disappearance of the signal for the H5 proton of the pyridine ring. Remaining pyridine protons will show characteristic shifts and coupling patterns.
Mass Spec [M+H]⁺ showing a characteristic isotopic pattern for a monobrominated compound, corresponding to the molecular weight (~329.17 and 331.17).

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Sulfonamide Hydrolysis cluster_2 Step 3: Electrophilic Bromination Start 4-Chloropyridine-3-sulfonamide HCl Step1 Aniline, H₂O 90-95 °C Then NaHCO₃ workup Start->Step1 Intermediate1 4-(Phenylamino)pyridine-3-sulfonamide Step2 70% H₂SO₄ (aq) Reflux Then ice workup Intermediate1->Step2 Intermediate2 4-(Phenylamino)pyridine-3-sulfonic acid Step3 NBS, conc. H₂SO₄ 0 °C to RT Then ice workup Intermediate2->Step3 FinalProduct 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid Step1->Intermediate1 Step2->Intermediate2 Step3->FinalProduct

Caption: Proposed three-step synthesis of the target compound.

References

  • Google Patents. (n.d.). Process for the preparation of highly pure torsemide. WO2003097603A1.
  • Gribble, G. W., & Saulnier, M. G. (1985). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 50(10), 1649-1653. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 20). The Impact of 4-Chloro-3-pyridinesulfonamide on Modern Medicine: From Synthesis to Therapeutic Application. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). 4-Chloro-3-pyridinesulfonamide: Applications in Chemical Synthesis Beyond Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for preparing torsemide intermediate. EP1284733A1.
  • Kozak, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1234. [Link]

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Reddit. (2015, June 17). A question about sulfonamide hydrolysis. r/chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Nature. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Nature. (2020, January 9). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparation of pyridine-3-sulfonic acids. EP0428831A1.
  • ACS Publications. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

Sources

Exploratory

Preparation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid: A Comprehensive Technical Guide

Executive Summary Substituted 3-pyridinesulfonic acids are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates for loop diuretics (e.g., torasemide) and advanced kinase inhibitors. The ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 3-pyridinesulfonic acids are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates for loop diuretics (e.g., torasemide) and advanced kinase inhibitors. The target compound, 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid , features a highly specific substitution pattern that requires precise synthetic orchestration. This whitepaper outlines a robust, four-step synthetic workflow, detailing the mechanistic causality, self-validating protocols, and analytical signatures required to produce this functionalized pyridine with high scientific integrity.

Strategic Rationale & Mechanistic Causality

The synthesis of highly substituted pyridines requires navigating the electron-deficient nature of the pyridine ring, which naturally resists electrophilic aromatic substitution (EAS). The strategic inclusion of specific functional groups at distinct stages dictates the success of the synthesis:

  • The Directing Group (C4-Hydroxyl): The synthesis must begin with 4-hydroxypyridine-3-sulfonic acid. The 4-hydroxyl group allows the molecule to exist as a pyridone tautomer, transforming the electron-poor pyridine into an electron-rich system. This activates the C5 position for regioselective bromination.

  • The Synthetic Handle (C5-Bromo): Introduction of the bromine atom provides a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) utilized in advanced drug discovery[1].

  • The Leaving Group (C4-Chloro): To install the phenylamino group, the C4-hydroxyl must be converted into a C4-chloro leaving group. This dual-chlorination step simultaneously converts the sulfonic acid into a sulfonyl chloride[2].

  • Chemoselectivity in SNAr: Phenylamine (aniline) is a strong nucleophile that will readily attack a sulfonyl chloride to form a sulfonamide. Because our target is a sulfonic acid, the sulfonyl chloride intermediate must be selectively hydrolyzed back to the sulfonic acid prior to the Nucleophilic Aromatic Substitution (SNAr) step.

Synthesis A 4-Hydroxypyridine- 3-sulfonic acid B 5-Bromo-4-hydroxy- pyridine-3-sulfonic acid A->B Br2, AcOH 20°C C 5-Bromo-4-chloro- pyridine-3-sulfonyl chloride B->C POCl3/PCl5 110°C D 5-Bromo-4-chloro- pyridine-3-sulfonic acid C->D H2O 80°C E 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid D->E PhNH2, Na2CO3 Reflux

Figure 1: Stepwise synthetic workflow for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that progression to the next step only occurs when specific chemical milestones are met.

Protocol A: Regioselective Bromination
  • Reaction: Suspend 4-hydroxypyridine-3-sulfonic acid (1.0 eq) in glacial acetic acid (0.5 M). Cool the suspension to 10–15°C.

  • Addition: Add elemental bromine (Br₂, 1.05 eq) dropwise over 30 minutes to control the exotherm.

  • Maturation: Stir the reaction mixture at ambient temperature for 4 hours. The C3 position is sterically and electronically blocked by the sulfonic acid, directing the electrophile exclusively to the C5 position.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Dual Chlorination (Deoxychlorination)
  • Reaction: Combine the brominated intermediate (1.0 eq) with phosphorus oxychloride (POCl₃, 5.0 eq) and phosphorus pentachloride (PCl₅, 1.2 eq) in a dry round-bottom flask equipped with a reflux condenser[2]. (Note: Industrial scale-ups often utilize PCl₃ and Cl₂ gas to generate PCl₅ in situ to avoid hazardous solid handling[3]).

  • Heating: Heat the mixture to reflux (~110°C) for 12–16 hours under an inert nitrogen atmosphere.

  • Workup: Distill off excess POCl₃ under reduced pressure. Quench the residue by pouring it onto crushed ice, extracting immediately with dichloromethane (DCM).

  • Self-Validation Check: Analyze the organic layer via IR spectroscopy. The reaction is successful if the broad -OH stretch (~3200 cm⁻¹) has disappeared and strong asymmetric/symmetric SO₂ stretches have appeared at ~1370 and ~1170 cm⁻¹.

Protocol C: Controlled Hydrolysis
  • Reaction: Suspend the highly reactive 5-bromo-4-chloropyridine-3-sulfonyl chloride (1.0 eq) in distilled water (1.0 M).

  • Hydrolysis: Heat the suspension to 80°C for 2 hours until a homogenous solution forms, indicating the successful conversion of the hydrophobic sulfonyl chloride to the hydrophilic sulfonic acid[4].

  • Isolation: Cool to 0°C to precipitate the 5-bromo-4-chloropyridine-3-sulfonic acid. Filter and dry.

Protocol D: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve 5-bromo-4-chloropyridine-3-sulfonic acid (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Activation: Add sodium carbonate (Na₂CO₃, 2.0 eq). This deprotonates the sulfonic acid, forming a soluble sulfonate salt and preventing the aniline nucleophile from being protonated and deactivated in the reaction medium.

  • Coupling: Add phenylamine (aniline, 1.5 eq) and heat the mixture to reflux for 8 hours.

  • Isolation: Cool the mixture and acidify to pH 2-3 using 1M HCl to precipitate the zwitterionic target compound. Filter, wash with water, and recrystallize from hot ethanol.

SNAr SM 5-Bromo-4-chloropyridine- 3-sulfonic acid Meisenheimer Meisenheimer Intermediate [Delocalized Anion] SM->Meisenheimer Nucleophilic Attack (C4) Nuc Phenylamine (Aniline) Nuc->Meisenheimer Product Target Compound (Target) Meisenheimer->Product Elimination of Cl⁻

Figure 2: SNAr mechanism showing Meisenheimer complex stabilization at the C4 position.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected quantitative yields for each stage of the synthetic workflow.

Reaction StepTransformationReagents / ConditionsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1 Regioselective BrominationBr₂, Glacial AcOH20485 - 90>95%
2 Dual ChlorinationPOCl₃, PCl₅1101675 - 80>90%
3 Sulfonyl HydrolysisH₂O80295>98%
4 SNAr CouplingPhNH₂, Na₂CO₃, EtOH/H₂O85870 - 75>95%

Analytical Characterization & Trustworthiness

To ensure the structural integrity of the final synthesized 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid, the following analytical signatures must be rigorously verified:

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom will manifest as a distinct 1:1 isotopic doublet in the mass spectrum. The successful displacement of chlorine ensures the complete disappearance of the characteristic 3:1 isotopic pattern.

  • ¹H NMR (DMSO-d6): The pyridine ring will exhibit two distinct, uncoupled singlets (C2-H and C6-H) due to their para-relationship, completely devoid of ortho/meta coupling. The phenylamino group will present a multiplet integrating for 5 protons between 7.0–7.5 ppm, alongside a broad singlet for the secondary amine (-NH-) proton.

  • HPLC: Elution profiles should be compared against a high-quality reference standard to ensure compliance with analytical method validation (AMV) guidelines.

References

  • Benchchem. "Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride." Benchchem.com.
  • EvitaChem. "Methods of Synthesis: 4-Chloropyridine-3-sulfonamide hydrochloride." Evitachem.com.
  • Huang, J., et al. "Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors.
  • PubChem. "4-Chloropyridine-3-sulfonic acid | C5H4ClNO3S | CID 1713835.

Sources

Foundational

5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid: A Strategic Scaffold in Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, versatile building blocks. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS 1352508-05-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, versatile building blocks. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS 1352508-05-4) is a specialized heterocyclic intermediate engineered for the rapid diversification of small-molecule libraries. Featuring a privileged phenylaminopyridine core, a cross-coupling-ready bromine vector, and a modifiable sulfonic acid moiety, this compound serves as an advanced starting material for synthesizing kinase inhibitors and sulfonamide-based therapeutics.

This technical guide explores the structural rationale, physicochemical properties, and validated synthetic workflows for utilizing this compound in drug discovery programs.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is deliberately designed to address multiple pharmacophoric requirements simultaneously:

  • C4-Phenylamino Group (Hinge Binder): The phenylamino-substituted pyridine is a classic bidentate hydrogen bond donor/acceptor motif. It mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of the kinase ATP-binding pocket.

  • C5-Bromo Substituent (Diversification Vector): Positioned adjacent to the phenylamino group, the bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to project diverse aryl or heteroaryl groups into the hydrophobic pocket I (HPI) of kinases.

  • C3-Sulfonic Acid (Solubility & Targeting): The sulfonic acid group dramatically enhances aqueous solubility. Furthermore, it acts as a precursor for sulfonamide synthesis, enabling the exploration of solvent-exposed regions or targeting specific metalloenzymes (e.g., carbonic anhydrases).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold 1

PropertyValue
CAS Registry Number 1352508-05-4
Molecular Formula C11H9BrN2O3S
Molecular Weight 329.17 g/mol
Core Scaffold Pyridine
Key Functional Groups Aryl Bromide, Secondary Amine, Sulfonic Acid

Table 2: Bioactivity Profiles of Phenylaminopyridine-Based Therapeutics To contextualize the utility of this scaffold, Table 2 summarizes the quantitative bioactivity of structurally related phenylaminopyridine derivatives across various therapeutic targets 23.

Target / Drug ClassScaffold TypeRepresentative PotencyClinical Indication
BCR-ABL (Imatinib) 2-phenylaminopyridinepIC50 ≥ 7.0Chronic Myeloid Leukemia (CML)
TNIK Inhibitors 4-phenyl-2-phenylaminopyridineIC50 ~ 39 nMWnt-activated Colorectal Cancer
HIV-1 RT Inhibitors Phenylaminopyridine derivativesEC50 ~ 0.06 µMHIV/AIDS

Structural Functionalization Logic

The true value of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid lies in its orthogonal reactivity. The diagram below illustrates the strategic purpose of each functional group on the core ring.

G Core 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid C4 C4: Phenylamino Group (Kinase Hinge Binding) Core->C4 C5 C5: Bromo Substituent (Pd-Catalyzed Cross-Coupling) Core->C5 C3 C3: Sulfonic Acid (Solubility / Sulfonamide Vector) Core->C3

Structural logic and orthogonal reactivity vectors of the pyridine-3-sulfonic acid scaffold.

Experimental Methodologies & Self-Validating Protocols

To successfully incorporate this building block into a drug discovery pipeline, chemists must navigate the steric hindrance and electronic deactivation caused by the polyfunctionalized pyridine ring. Below are field-proven, self-validating protocols for its derivatization.

Protocol 1: Synthesis of Sulfonamide Derivatives via Sulfonyl Chloride Activation

Objective: Convert the highly polar C3-sulfonic acid into a lipophilic sulfonamide to improve membrane permeability and establish specific target interactions.

Causality & Mechanism: Direct amidation of sulfonic acids is thermodynamically unfavorable. We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent—a highly electrophilic intermediate that rapidly attacks the sulfonate, facilitating chloride displacement.

Step-by-Step Methodology:

  • Activation: Suspend 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add SOCl₂ (5.0 eq) followed by 3 drops of anhydrous DMF.

  • Self-Validating Reaction: Heat the mixture to reflux (40 °C). Validation: The reaction is proceeding correctly if vigorous gas evolution (SO₂ and HCl) is observed. The suspension will become a homogeneous solution once the sulfonyl chloride is fully formed (typically 2–4 hours).

  • Concentration: Remove excess SOCl₂ and DCM in vacuo to yield the crude sulfonyl chloride. Caution: Do not expose to ambient moisture to prevent hydrolysis.

  • Amidation: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C. Add the desired primary or secondary amine (2.5 eq) dropwise. The excess amine acts as an acid scavenger for the generated HCl.

  • Isolation: Stir at room temperature for 1 hour. Quench with H₂O, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce aryl or heteroaryl substituents at the C5 position to probe the hydrophobic pockets of the target protein.

Causality & Mechanism: The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Pd(0) into the C-Br bond. We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. A mixed solvent system of 1,4-Dioxane/H₂O is critical; water dissolves the inorganic base (Na₂CO₃) and forms the reactive hydroxyboronate complex [Ar−B(OH)3​]− , which is essential for efficient transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the C3-sulfonamide derivative from Protocol 1 (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Deoxygenation: Purge the biphasic mixture with N₂ for 10 minutes to prevent catalyst oxidation.

  • Coupling & Validation: Heat the reaction to 90 °C for 8 hours. Validation: Monitor reaction progress via LC-MS. The starting material will exhibit a characteristic 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br/⁸¹Br isotopes. Complete conversion is validated when this isotopic pattern entirely disappears, replaced by the mass of the cross-coupled product.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via preparative HPLC.

Synthetic Workflow Visualization

The following diagram maps the sequential execution of the protocols described above, demonstrating how the raw building block is transformed into a complex active pharmaceutical ingredient (API).

Workflow SM Starting Material CAS 1352508-05-4 Activation Sulfonyl Chloride Activation (SOCl2, cat. DMF, Reflux) SM->Activation Step 1: Activation Amidation Amidation (R-NH2, THF, 0°C to RT) Activation->Amidation Step 2: Derivatization Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3) Amidation->Suzuki Step 3: Cross-Coupling API Final Kinase Inhibitor Candidate Suzuki->API Step 4: Isolation

Step-by-step synthetic workflow for derivatizing the pyridine-3-sulfonic acid scaffold.

References

  • AA Blocks.Product Index: 1352508-05-4 (5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid).
  • Ho KK, et al.Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters (2013).
  • Figshare Analytics.Benchmarking 2D/3D/MD-QSAR Models for Imatinib Derivatives: How Far Can We Predict? (2020).

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Introduction The pyridine scaffold is a foundational heterocycle in modern medicinal chemistry, present in a multitude of pharmaceuticals and bioactive compounds.[1][2] The strategic functionalization of the pyridine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a foundational heterocycle in modern medicinal chemistry, present in a multitude of pharmaceuticals and bioactive compounds.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of a specific substituted pyridine, 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind the analytical choices, ensuring a self-validating and robust workflow. We will leverage a suite of modern analytical techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build an unassailable case for the compound's structure.[3][4][5][6]

Proposed Molecular Structure and Synthesis Overview

The target of our investigation is 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid. Its structure comprises a pyridine core functionalized with three key substituents that dictate its chemical behavior and analytical signatures.

A note on synthesis: While this guide focuses on elucidation, the origin of the sample is a critical starting point. A plausible and direct route to this compound is the electrophilic sulfonation of 5-bromo-N-phenylpyridin-4-amine.[7] The electron-donating phenylamino group at the C4 position activates the pyridine ring and directs the bulky sulfonic acid group to the adjacent, sterically accessible C3 position.

Experimental Protocol: Synthesis via Direct Sulfonation

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 5-bromo-N-phenylpyridin-4-amine in a suitable volume of oleum (fuming sulfuric acid).

  • Heating: Heat the reaction mixture at a high temperature (e.g., 120-140°C) for several hours. The progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitate is the crude product.

  • Purification: The purity of the sample is paramount for accurate spectroscopic analysis. The crude solid should be purified via recrystallization from water to yield the final product, likely as a zwitterionic salt.[7] Purity can be confirmed using High-Performance Liquid Chromatography (HPLC).[8]

cluster_synthesis Synthesis & Purification Start 5-bromo-N-phenylpyridin-4-amine Process High-Temp Sulfonation Start->Process Substrate Reagent Oleum (H₂SO₄/SO₃) Reagent->Process Sulfonating Agent Workup Ice Quench & Precipitation Process->Workup Purify Recrystallization from Water Workup->Purify Product Pure 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid Purify->Product

Caption: High-level workflow for the synthesis and purification of the target compound.

Mass Spectrometry: Confirming Molecular Formula

Causality: The first analytical step is to confirm the molecular weight and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million.[3]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source. Given the acidic sulfonic acid and basic amino groups, the molecule can be analyzed in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Expected Data & Interpretation

The elemental formula is C₁₁H₉BrN₂O₃S. The key validation is the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any bromine-containing ion.

Parameter Expected Value Significance
Molecular Formula C₁₁H₉BrN₂O₃S
Monoisotopic Mass 327.9572 uCalculated for C₁₁H₉⁷⁹BrN₂O₃S
[M+H]⁺ Ion 328.9645 uCorresponds to the protonated molecule with ⁷⁹Br.
[M+H+2]⁺ Ion 330.9624 uCorresponds to the protonated molecule with ⁸¹Br.
[M-H]⁻ Ion 326.9499 uCorresponds to the deprotonated molecule with ⁷⁹Br.
[M-H+2]⁻ Ion 328.9479 uCorresponds to the deprotonated molecule with ⁸¹Br.
Isotopic Pattern Two peaks of ~1:1 intensity separated by ~2 m/z unitsUnambiguous confirmation of a single bromine atom. [9]

The observation of this distinct "doublet" molecular ion peak in the mass spectrum is the first crucial piece of evidence confirming the gross formula and the presence of bromine.

Infrared Spectroscopy: Identifying Functional Groups

Causality: With the molecular formula confirmed, the next step is to identify the functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for detecting the characteristic vibrational frequencies of specific bonds.[5][6]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Mix a small amount of the dried, purified compound with potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, with key absorptions confirming the presence of the sulfonic acid, secondary amine, and aromatic ring systems.[10]

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 3300N-H StretchSecondary Amine (Phenylamino)[11]
3100 - 3000C-H StretchAromatic (Pyridine and Phenyl Rings)
~2900 (very broad)O-H StretchSulfonic Acid (often overlaps with C-H)
1620 - 1580N-H BendSecondary Amine[12]
1600 - 1450C=C & C=N StretchAromatic Ring Skeletal Vibrations[10]
1250 - 1150S=O Asymmetric StretchSulfonic Acid[10][13]
1080 - 1030S=O Symmetric StretchSulfonic Acid[10]
760 - 740C-S StretchCarbon-Sulfur Bond[10]

The presence of strong bands in the 1250-1030 cm⁻¹ region is particularly diagnostic for the sulfonic acid group.[10] The N-H stretch further validates the phenylamino substituent.

NMR Spectroscopy: Assembling the Molecular Framework

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[1][5][6] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving polar compounds and observing exchangeable protons like N-H and SO₃H.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. If assignments are ambiguous, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed.

img img

Caption: Numbering scheme for NMR assignment of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their count (integration), and their neighboring protons (splitting pattern).

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H-28.5 - 8.2Singlet (s)1HAdjacent to ring nitrogen and deshielded by the sulfonic acid group. No adjacent protons.
H-68.1 - 7.8Singlet (s)1HAdjacent to ring nitrogen and deshielded by the bromine atom. No adjacent protons.
H-2', H-6'7.4 - 7.2Doublet (d)2HOrtho protons on the phenyl ring, coupled to H-3'/H-5'.
H-3', H-5'7.2 - 7.0Triplet (t)2HMeta protons on the phenyl ring, coupled to adjacent ortho and para protons.
H-4'7.0 - 6.8Triplet (t)1HPara proton on the phenyl ring, coupled to meta protons.
N-H9.5 - 9.0Broad Singlet (br s)1HExchangeable proton; chemical shift is solvent and concentration dependent.[11]
SO₃-H12.0 - 10.0Broad Singlet (br s)1HHighly acidic, exchangeable proton; often a very broad signal.

¹³C NMR Spectroscopy: Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, providing a map of the carbon skeleton.

Carbon(s) Predicted δ (ppm) Rationale
C-2~148Adjacent to nitrogen, deshielded.
C-3~145Attached to the electron-withdrawing sulfonic acid group.
C-4~150Attached to the electron-donating amino group, highly deshielded.
C-5~110Attached to bromine; C-Br bonds typically shield the attached carbon.
C-6~147Adjacent to nitrogen, deshielded.
C-1'~140Phenyl carbon attached to the amino group.
C-2', C-6'~120Ortho phenyl carbons.
C-3', C-5'~129Meta phenyl carbons.
C-4'~123Para phenyl carbon.

The predicted shifts are based on established data for substituted pyridines and phenylamines.[9][14][15] The combination of ¹H and ¹³C NMR data provides a robust confirmation of the substitution pattern on both aromatic rings.

Integrated Elucidation Workflow

A Synthesis & Purification B High-Resolution MS A->B Provides Pure Sample C FTIR Spectroscopy B->C Confirms C₁₁H₉BrN₂O₃S & Bromine Presence D NMR Spectroscopy (¹H, ¹³C) C->D Confirms -SO₃H, -NH- & Aromatic Groups E Final Structure Confirmed D->E Defines Atom Connectivity & Substitution Pattern

Caption: The integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural elucidation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry provides definitive proof of the molecular formula and the presence of a bromine atom through its characteristic isotopic signature. FTIR spectroscopy confirms the existence of the key sulfonic acid, secondary amine, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the ultimate evidence, mapping the carbon-hydrogen framework and confirming the precise regio-isomeric arrangement of the substituents on the pyridine and phenyl rings. This integrated methodology represents a robust and reliable standard for the characterization of novel, complex organic molecules in a research and drug development setting.

References

  • International Journal of Pharmaceutical Sciences. (2025, July 2).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
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  • Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
  • PubChem. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468.
  • Benchchem. Pyridine-2-sulfonic acid physical properties.
  • Benchchem. The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
  • Misiewicz, J. P., Moore, K. B., 3rd, Franke, P. R., Morgan, W. J., Turney, J. M., Douberly, G. E., & Schaefer, H. F., 3rd. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302. [Link]

  • Canadian Journal of Chemistry. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • SIELC Technologies. (2018, May 16). 3-Pyridinesulfonic acid.
  • Rasayan Journal of Chemistry.
  • Current Chemistry Letters. (2019, May 28). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
  • ResearchGate. FT-IR spectra of sulfamic acids (a), aminomethane sulfonic (b),....
  • 13C NMR Spectroscopy.
  • NP-MRD. 13 C NMR Spectrum (1D, 150.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • ResearchGate. (2025, December 21). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.
  • EvitaChem. 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.
  • ACS Publications. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3)
  • MDPI. (2022, August 16).
  • Benchchem.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.
  • Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. (2025, August 6).
  • ChemistryViews. (2019, December 20). Synthesis of Fully Substituted Pyridines.
  • NP-MRD. 1H NMR Spectrum (1D, 500.
  • Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.

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Foundational

An In-depth Technical Guide to the Formation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Introduction 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring an amino group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine core, offers a unique scaffold for the synthesis of novel therapeutic agents. Understanding the mechanism of its formation is crucial for optimizing its synthesis, ensuring high purity, and enabling the development of related analogues. This technical guide provides a comprehensive exploration of the plausible synthetic pathways and the underlying mechanistic principles governing the formation of this multifaceted molecule.

Proposed Synthetic Pathways and Mechanistic Rationale

The synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid can be envisioned through two primary retrosynthetic routes, starting from 4-(phenylamino)pyridine:

  • Route A: Electrophilic sulfonation followed by electrophilic bromination.

  • Route B: Electrophilic bromination followed by electrophilic sulfonation.

The regiochemical outcome of these electrophilic aromatic substitution reactions is dictated by the directing effects of the substituents on the pyridine ring. The potent electron-donating phenylamino group at the C4 position is a strong activating group and directs incoming electrophiles to the ortho positions (C3 and C5).

Route A: Sulfonation followed by Bromination - The Plausible Pathway

This guide posits that the most probable and controllable synthetic route involves the initial sulfonation of 4-(phenylamino)pyridine to yield 4-(phenylamino)pyridine-3-sulfonic acid, followed by a regioselective bromination at the C5 position.

Part 1: Electrophilic Sulfonation of 4-(Phenylamino)pyridine

The sulfonation of an activated pyridine ring, such as in 4-(phenylamino)pyridine, is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid (oleum) or chlorosulfonic acid.[1][2]

Mechanism of Sulfonation:

  • Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide (SO₃) acts as the primary electrophile.

  • Electrophilic Attack: The electron-rich pyridine ring, activated by the para-phenylamino group, attacks the electrophilic sulfur atom of SO₃. The phenylamino group strongly directs the incoming electrophile to the ortho-position (C3). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (such as HSO₄⁻) removes a proton from the C3 position, restoring the aromaticity of the pyridine ring and yielding 4-(phenylamino)pyridine-3-sulfonic acid.

Sulfonation_Mechanism cluster_start Starting Material cluster_reagent1 Reagent cluster_intermediate Intermediate cluster_product1 Product 1 4-Phenylaminopyridine 4-(Phenylamino)pyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 4-Phenylaminopyridine->Sigma_Complex Electrophilic Attack SO3 SO₃ (from Oleum) Sulfonated_Product 4-(Phenylamino)pyridine-3-sulfonic acid Sigma_Complex->Sulfonated_Product Deprotonation

Caption: Mechanism of Electrophilic Sulfonation.

Part 2: Electrophilic Bromination of 4-(Phenylamino)pyridine-3-sulfonic acid

With the sulfonic acid group at the C3 position, the subsequent bromination is directed to the remaining activated ortho-position, which is C5. The sulfonic acid group is a deactivating, meta-directing group. However, the powerful activating and ortho, para-directing influence of the phenylamino group at C4 still governs the regioselectivity of the next substitution.

Mechanism of Bromination:

  • Generation of the Electrophile: A suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, or molecular bromine (Br₂), generates the electrophilic bromine species (Br⁺ or a polarized Br-Br bond).[3][4]

  • Electrophilic Attack: The electron-rich C5 position of 4-(phenylamino)pyridine-3-sulfonic acid attacks the electrophilic bromine. This forms another resonance-stabilized sigma complex.

  • Deprotonation and Aromatization: A base removes the proton from the C5 position to restore aromaticity, yielding the final product, 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Bromination_Mechanism cluster_start2 Starting Material cluster_reagent2 Reagent cluster_intermediate2 Intermediate cluster_product2 Final Product Sulfonated_Product 4-(Phenylamino)pyridine-3-sulfonic acid Sigma_Complex_Br Sigma Complex (Resonance Stabilized) Sulfonated_Product->Sigma_Complex_Br Electrophilic Attack NBS NBS / H⁺ Final_Product 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid Sigma_Complex_Br->Final_Product Deprotonation

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol: A Proposed Synthesis

The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid based on established methodologies for sulfonation and bromination of aromatic amines.[1][2][5]

Materials and Equipment:

  • 4-(Phenylamino)pyridine

  • 20% Fuming sulfuric acid (Oleum)

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Sulfonation of 4-(Phenylamino)pyridine

  • Reaction Setup: In a well-ventilated fume hood, carefully add 10 mmol of 4-(phenylamino)pyridine to a 50 mL round-bottom flask containing 10 mL of 20% oleum, pre-cooled in an ice bath. Caution: Oleum is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is mandatory.

  • Heating: Equip the flask with a reflux condenser and heat the solution to 120°C using a heating mantle.[1][2]

  • Reaction Time: Maintain the temperature and stir the reaction mixture for 4-6 hours to ensure complete sulfonation.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The precipitate of 4-(phenylamino)pyridine-3-sulfonic acid is collected by vacuum filtration, washed with cold deionized water, and dried.

Step 2: Bromination of 4-(Phenylamino)pyridine-3-sulfonic acid

  • Reaction Setup: To the crude 4-(phenylamino)pyridine-3-sulfonic acid (10 mmol) in a round-bottom flask, add concentrated sulfuric acid (15 mL) and cool the mixture in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (10.5 mmol) in small portions, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

ParameterValue/DescriptionReference
Starting Material 4-(Phenylamino)pyridine
Sulfonating Agent 20% Oleum (H₂SO₄·SO₃)[1][2]
Sulfonation Temperature 120°C[1][2]
Brominating Agent N-Bromosuccinimide (NBS)[3]
Bromination Catalyst Concentrated Sulfuric Acid
Final Product 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid
Product Form Likely a crystalline solid

Conclusion

The formation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is best rationalized through a two-step electrophilic aromatic substitution pathway. The initial sulfonation at the C3 position is directed by the strongly activating para-phenylamino group. The subsequent bromination is then directed to the only remaining activated position, C5. This sequential approach allows for a regiochemically controlled synthesis. The provided experimental protocol, based on established procedures for similar transformations, offers a practical starting point for the laboratory synthesis of this important heterocyclic compound. Further optimization of reaction conditions may be necessary to maximize yield and purity.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • BenchChem. (n.d.). 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis.
  • ResearchGate. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines.
  • PMC. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.
  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine.
  • EvitaChem. (n.d.). Buy 4-Amino-5-bromopyridine-3-sulfonic acid (EVT-13137854).
  • Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • BenchChem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Sulfonation of 4-Aminopyridine.
  • EvitaChem. (n.d.). 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.
  • MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • BenchChem. (n.d.). 4-aminopyridine-3-sulfonic acid CAS 29452-57-1 data.
  • ResearchGate. (n.d.). The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid | Request PDF.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. (2011). 4-Amino-pyridinium-3-sulfonate monohydrate.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Wiley Online Library. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.
  • Bulgarian Chemical Communications. (n.d.). Kinetic and mechanistic study of bromination of sulfanilic acid with N- bromosuccinimide in alkaline medium.
  • Scirp.org. (2024). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds.
  • PMC. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

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Exploratory

Theoretical and Physicochemical Profiling of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid: A Senior Scientist’s Guide to Scaffold Characterization

Executive Summary As an application scientist, I approach molecular scaffolds not as static blueprints, but as dynamic systems of electron densities and steric volumes designed to perturb biological environments. 5-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist, I approach molecular scaffolds not as static blueprints, but as dynamic systems of electron densities and steric volumes designed to perturb biological environments. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) represents a highly functionalized, privileged pharmacophore. It merges the established kinase hinge-binding capabilities of the 4-anilinopyridine core with the unique physicochemical modulations provided by strategic halogenation and sulfonation. This whitepaper provides a comprehensive theoretical analysis, self-validating experimental protocols, and pharmacological rationales for deploying this scaffold in early-stage drug discovery.

Structural Rationale & Electronic Architecture

Every functional group on this pyridine ring serves a distinct, causal purpose in target engagement and pharmacokinetics:

  • The 4-Anilinopyridine Core: The 4-anilinopyridine (4-(phenylamino)pyridine) motif is a well-documented hinge binder in kinase inhibitors[1]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent anilino NH acts as a donor, perfectly mimicking the bidentate binding of ATP's adenine ring.

  • Position 3 (Sulfonic Acid): While pyridine-3-sulfonic acids are typically highly polar[2], in this specific scaffold, the sulfonic acid forms an internal zwitterion with the weakly basic pyridine nitrogen. This masks its polarity during membrane transit while providing a powerful electrostatic anchor (salt bridge formation) once exposed to the solvent channel of a kinase active site.

  • Position 5 (Bromine): The bulky bromine atom acts as a steric shield. It forces the phenyl ring out of coplanarity with the pyridine core, locking the molecule into an orthogonal conformation. This specific dihedral angle is critical for driving the phenyl ring deep into hydrophobic sub-pockets (e.g., DFG-out conformations), enhancing target selectivity.

Theoretical Physicochemical Profiling & ADMET

Before synthesizing derivatives, we must establish the theoretical boundaries of the molecule. The data below summarizes the predicted physicochemical profile, balancing lipophilicity with aqueous solubility.

Table 1: Theoretical Physicochemical Properties

ParameterPredicted ValueMechanistic Rationale / Causality
Molecular Weight 329.17 g/mol Optimal for small-molecule drug space, allowing molecular weight budget for further functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) 2.5 - 3.2Balanced lipophilicity driven by the brominated pyridine and phenyl ring, perfectly offset by the polar sulfonic acid moiety.
pKa1 (Sulfonic Acid) < 1.0Highly acidic; exists predominantly as a sulfonate anion at physiological pH (7.4), enabling strong electrostatic interactions[2].
pKa2 (Pyridine N) ~4.5 - 5.5Weakly basic; protonation state depends heavily on the microenvironment, contributing to the molecule's dynamic zwitterionic character.
TPSA ~80 ŲExcellent for cellular membrane permeability while avoiding the excessive polarity that typically hinders oral absorption.

Self-Validating Experimental Workflows

To transition from theoretical models to empirical data, rigorous validation is required. The following protocols are designed as self-validating systems to ensure structural integrity and precise physicochemical mapping.

Protocol A: High-Throughput pKa and LogD Determination

Causality: Traditional shake-flask methods fail to capture the dynamic zwitterionic shifts of heavily functionalized pyridines. We utilize the Sirius T3 automated titrator[3], because it seamlessly integrates UV-metric and pH-metric techniques, allowing us to map the precise micro-species distribution across a full physiological pH range[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO. The Sirius T3 dispenser unit automatically aspirates 3–5 µL of this stock into the titration vial, minimizing sample consumption.

  • UV-Metric Titration (Aqueous): Titrate the sample from pH 1.8 to 12.2 using standardized acid/base titrants. The instrument captures multi-wavelength UV spectra (250–450 nm) at each pH step. Rationale: The protonation of the pyridine nitrogen and the deprotonation of the sulfonic acid cause distinct shifts in the chromophore's absorbance, enabling the deconvolution of overlapping macroscopic pKa values.

  • Biphasic Potentiometric Titration: Introduce n-octanol as a partition solvent into the vial to conduct a dual-phase pH-metric titration. Rationale: By measuring the shift in the apparent pKa in the presence of the lipid phase, the software accurately calculates the partition coefficient (LogP) and the pH-dependent distribution coefficient (LogD) using the Yasuda-Shedlovsky extrapolation.

Workflow A Sample Preparation (10 mM stock, 5 µL) B Sirius T3 Automated Titrator (Dual-phase system) A->B C UV-Metric Titration (pH 1.8 - 12.2) B->C Aqueous D pH-Metric (Potentiometric) Titration with Octanol B->D Biphasic E Data Fitting & Extrapolation (Yasuda-Shedlovsky) C->E D->E F Output: Macroscopic pKa & LogD Profile E->F

Figure 1: Automated Sirius T3 workflow for precise pKa and LogD determination.

Protocol B: Spectroscopic Validation (NMR & IR)

Causality: Before any biological assay, the structural integrity of the regiochemistry must be validated. The electron-withdrawing nature of the sulfonic acid and bromine can lead to unexpected chemical shifts or desulfonation under stress.

  • NMR Acquisition: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6. Acquire ¹H and ¹³C NMR at 400 MHz. Rationale: Look for the characteristic highly deshielded pyridine proton (C2 or C6 position) and the broad singlet of the secondary amine (NH) around 8.5–9.5 ppm. The absence of a proton at the 5-position confirms successful bromination.

  • FT-IR Spectroscopy: Analyze the solid powder using Attenuated Total Reflectance (ATR) FT-IR. Rationale: Confirm the presence of the asymmetric and symmetric S=O stretching vibrations of the sulfonic acid group at ~1350 cm⁻¹ and ~1175 cm⁻¹, respectively, ensuring the sulfonate moiety is intact.

Pharmacological Potential: Kinase Target Engagement

The 4-anilinopyridine scaffold is a highly privileged pharmacophore in oncology, recognized as a potent inhibitor core for receptor tyrosine kinases such as ALK1[5] and RET[1].

When 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid enters the kinase active site, it displaces ATP. The pyridine nitrogen and the anilino amine form a bidentate hydrogen bond network with the hinge region backbone. Simultaneously, the bulky 5-bromo substituent forces the phenyl ring into the hydrophobic pocket, while the 3-sulfonic acid group points outward toward the solvent channel, improving the drug's residence time and preventing rapid dissociation.

Pathway Target Receptor Tyrosine Kinase (e.g., RET, ALK1) Hinge Hinge Region Binding (4-Anilinopyridine Core) Target->Hinge Inhibitor 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid Inhibitor->Hinge ATP ATP Displacement Hinge->ATP Phos Inhibition of Auto-phosphorylation ATP->Phos Effect Apoptosis / Angiogenesis Arrest Phos->Effect

Figure 2: Mechanistic pathway of kinase inhibition driven by the 4-anilinopyridine scaffold.

References

  • Bannan, C. C., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." PubMed Central (PMC). Available at: [Link]

  • Pion Inc. "SiriusT3 - Highly accurate pKa, Log P/D and solubility measurement." Pion Inc. Available at: [Link]

  • National Center for Biotechnology Information. "3-Pyridinesulfonic acid | C5H5NO3S | CID 69468." PubChem. Available at: [Link]

  • "Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead." PubMed. Available at: [Link]

  • "Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors." ResearchGate. Available at: [Link]

Sources

Foundational

Discovery and Synthesis of Phenylamino Pyridine Sulfonic Acid Derivatives: A Technical Guide

Executive Summary The chemical space of phenylamino pyridine sulfonic acid derivatives—and their corresponding sulfonamides—represents a highly privileged scaffold in modern drug discovery. Characterized by their amphote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical space of phenylamino pyridine sulfonic acid derivatives—and their corresponding sulfonamides—represents a highly privileged scaffold in modern drug discovery. Characterized by their amphoteric nature, tunable lipophilicity, and robust hydrogen-bonding capabilities, these compounds serve as critical intermediates and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have utilized this scaffold extensively, most notably in the synthesis of high-ceiling loop diuretics such as Torsemide, where the sulfonamide moiety is essential for targeted ion channel inhibition.

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological mechanisms of phenylamino pyridine sulfonic acid derivatives, grounded in field-proven protocols and verifiable quantitative data.

Structural Rationale & Chemical Space

The pharmacological utility of phenylamino pyridine sulfonic acid derivatives stems from the synergistic properties of their functional groups:

  • The Pyridine Core: Unlike traditional benzene rings, the nitrogen in the pyridine ring provides a built-in hydrogen bond acceptor. This enhances aqueous solubility and allows for highly specific interactions with target proteins, such as the hinge region of kinases or the transmembrane domains of ion transporters.

  • The Phenylamino Linkage: The secondary amine bridge introduces conformational flexibility. It allows the phenyl ring to rotate and adopt non-planar geometries, which is critical for fitting into deep, hydrophobic allosteric pockets.

  • The Sulfonic Acid / Sulfonamide Moiety: Sulfonic acids (and their sulfonamide derivatives) are potent hydrogen bond donors and acceptors. In related compounds like 1, the presence of both an acidic sulfonic group and a basic pyridine/amino group creates an amphoteric molecule with a distinct isoelectric point, a property we heavily exploit during purification.

Synthetic Methodologies: The SNAr Approach

The most efficient route to these derivatives is via Nucleophilic Aromatic Substitution (SNAr). A classic example is the synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide, a pivotal intermediate in the 2.

Causality of Experimental Choices

In this workflow, 4-chloropyridine-3-sulfonamide hydrochloride is reacted with m-toluidine. The choice of the hydrochloride salt is deliberate: protonation of the pyridine nitrogen drastically increases the electrophilicity of the C4 position, lowering the activation energy required for the nucleophilic attack by the aniline derivative. Furthermore, conducting the reaction in water at 90°C is not just environmentally conscious; the highly polar protic solvent stabilizes the Meisenheimer complex transition state inherent to SNAr mechanisms.

SyntheticWorkflow A 4-Chloropyridine- 3-sulfonamide HCl C SNAr Reaction (Water, 90°C, 3h) A->C B m-Toluidine (3-Methylaniline) B->C D pH Adjustment (NaHCO3, pH 7-8) C->D HPLC Validated Conversion E 4-(3-Methylphenyl)amino- 3-pyridinesulfonamide D->E Isoelectric Precipitation

Caption: Synthetic workflow for 4-(3-methylphenyl)amino-3-pyridinesulfonamide via SNAr.

Experimental Protocol: Synthesis of 4-(3-Methylphenyl)amino-3-pyridinesulfonamide

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal checkpoint to guarantee the purity required for downstream API synthesis.

Step 1: Reaction Setup

  • Equip a 2L three-neck flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charge the flask with 500 mL of deionized water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride.

  • Add 49.2 mL (0.46 mol) of m-toluidine at room temperature. Note: A slight molar excess of m-toluidine ensures complete consumption of the highly valuable pyridine starting material.

Step 2: Thermal Activation

  • Heat the reaction mixture to 90°C. Maintain this temperature for a minimum of 3 hours.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Monitor the reaction progress via HPLC.

  • Causality: Do not proceed until the 4-chloro-3-pyridinesulfonamide peak is <1% AUC. Premature quenching will result in inseparable chlorinated impurities in the final product.

Step 4: pH-Controlled Precipitation

  • Cool the mixture to room temperature.

  • Carefully adjust the pH to 7–8 using saturated aqueous NaHCO₃ (approx. 1.1 L).

  • Causality: This is a critical isolation step. Because the product is amphoteric, it reaches its minimum solubility at its isoelectric point (pH 7–8). If the pH is too low, the pyridine ring protonates; if too high, the sulfonamide group deprotonates. Both scenarios lead to massive yield losses into the aqueous phase.

  • Isolate the precipitated beige solid via vacuum filtration.

Step 5: Purification

  • Dissolve the wet cake in 1.0 L of hot Methanol (MeOH).

  • Charge with 25 g of Darco KB (activated carbon) and reflux for 30 minutes to strip colored oxidative byproducts.

  • Filter hot through a celite pad, rinsing with 200 mL of hot MeOH.

  • Charge the filtrate with 1.2 L of water and stir for 1 hour at room temperature to force crystallization. Filter and dry under vacuum to obtain the 3.

Quantitative Data Summary

The physicochemical properties of the synthesized intermediate are summarized below. Strict adherence to these parameters is mandatory for lot-to-lot consistency.

PropertyValueSource
Chemical Name 4-(3-Methylphenyl)amino-3-pyridinesulfonamide3
CAS Number 72811-73-53
Molecular Formula C12H13N3O2S3
Molecular Weight 263.32 g/mol 3
Melting Point 162 - 164 °C3
Density (Predicted) 1.357 ± 0.06 g/cm³3
pKa (Predicted) 9.53 ± 0.603
Solubility Slightly soluble in DMSO and Methanol3

Biological Pathways & Target Mechanisms

Once the sulfonamide intermediate is converted into the final sulfonylurea API (e.g., Torsemide), it exhibits profound biological activity. The primary mechanism of action for these derivatives involves the targeted inhibition of the4, located in the thick ascending limb of the loop of Henle.

The sulfonamide group acts as a bioisostere, mimicking the chloride ion and competitively binding to the transmembrane domain of the transporter. This halts the reabsorption of sodium, potassium, and chloride, leading to a potent diuretic effect used to treat severe edema and hypertension.

MechanismPathway Drug Torsemide / Derivatives (Sulfonamide-based) Target NKCC2 Cotransporter (Thick Ascending Limb) Drug->Target Binds Transmembrane Domain Function Na+, K+, Cl- Reabsorption Target->Function Normal Physiological State Outcome Diuresis & Edema Reduction Function->Outcome Inhibited by Drug

Caption: Mechanism of action for loop diuretics targeting the NKCC2 cotransporter.

References

  • 4-(3'-Methylphenyl)
  • Source: benchchem.
  • MX2011007759A - Bumetanide, furosemide, piretanide, azosemide, and torsemide analogs, compositions and methods of use.
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes & Experimental Protocols Executive Summary 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes & Experimental Protocols

Executive Summary

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) is a highly functionalized, privileged heterocyclic scaffold utilized in the discovery of novel loop diuretics and kinase inhibitors. This building block features a unique "push-pull" electronic system and orthogonal reactive handles, allowing for divergent late-stage functionalization. This guide details the mechanistic rationale, quantitative optimization data, and self-validating protocols for utilizing this compound in complex organic synthesis, specifically focusing on sulfonylurea formation and palladium-catalyzed cross-coupling.

Chemical Profile & Mechanistic Rationale

The synthetic value of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid lies in its tri-functional nature, which mimics the core pharmacophore of the blockbuster loop diuretic Torasemide 1[1]:

  • 3-Sulfonic Acid: An electron-withdrawing moiety that serves as the precursor for sulfonamides and sulfonylureas. Because the pyridine ring is highly electron-deficient, the sulfonic acid is exceptionally stable and requires aggressive activation (e.g., POCl3​/PCl5​ ) to form the electrophilic sulfonyl chloride 2[2].

  • 4-Phenylamino Group: An electron-donating substituent that enriches the pyridine core, modulating the pKa of the adjacent nitrogen and acting as a critical hinge-binding motif in kinase targets.

  • 5-Bromo Handle: Positioned orthogonally to the sulfonic acid, this halogen allows for carbon-carbon bond formation via transition-metal catalysis (e.g., Suzuki-Miyaura coupling). The steric bulk of the adjacent 4-phenylamino group necessitates the use of bidentate ligands with large bite angles to facilitate oxidative addition 3[3].

Orthogonal Synthetic Strategies

The scaffold supports two primary, non-interfering synthetic pathways. Path A focuses on the activation of the sulfonic acid to generate diuretic analogs, while Path B leverages the 5-bromo position to explore the chemical space of the binding pocket via cross-coupling.

SyntheticWorkflow SM 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid PathA Path A: Sulfonylurea Formation (Diuretic Analogs) SM->PathA PathB Path B: Cross-Coupling (C5-Diversification) SM->PathB Act 1. POCl3 / PCl5 (Sulfonyl Chloride) PathA->Act Amine 2. Alkylamine (Sulfonamide) Act->Amine Iso 3. Isopropyl Isocyanate (Sulfonylurea) Amine->Iso Suz Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 PathB->Suz ProdB 5-Aryl-4-(phenylamino) pyridine-3-sulfonic acid Suz->ProdB

Synthetic workflow illustrating divergent functionalization of the pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Torasemide-like Sulfonylureas

This protocol converts the highly stable sulfonic acid into a reactive sulfonyl chloride, followed by amidation and urea formation.

Step 1: Sulfonyl Chloride Activation

  • Causality: Thionyl chloride ( SOCl2​ ) is often insufficiently electrophilic for electron-deficient pyridine-3-sulfonic acids. A mixture of POCl3​ (acting as both solvent and reagent) and PCl5​ is required to drive the chlorination.

  • Procedure:

    • Suspend 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (1.0 equiv) in POCl3​ (5.0 volumes).

    • Add PCl5​ (1.2 equiv) portion-wise at 0∘C .

    • Heat the mixture to 70∘C for 4 hours.

  • Validation Checkpoint: The heterogeneous suspension will transition to a clear, dark-yellow solution. Analytical Trick: Do not inject the reaction mixture directly into LC-MS, as sulfonyl chlorides hydrolyze on the column. Quench a 10μL aliquot in 1 mL of methanol; analyze for the formation of the methyl sulfonate ester ( M+14 ).

Step 2: Amidation and Urea Formation

  • Procedure:

    • Concentrate the reaction mixture under vacuum to remove excess POCl3​ .

    • Resuspend the crude chloride in anhydrous dichloromethane (DCM) at 0∘C and add aqueous ammonia or a primary alkylamine (3.0 equiv). Stir for 2 hours.

    • Isolate the resulting sulfonamide via aqueous workup.

    • To synthesize the sulfonylurea, dissolve the sulfonamide in acetonitrile, add triethylamine (1.5 equiv), and dropwise add isopropyl isocyanate (1.2 equiv). Heat to 60∘C for 2 hours 2[2].

  • Validation Checkpoint: The final product will precipitate upon cooling and adjusting the pH to 7.5 with dilute HCl . Confirm the mass via LC-MS (ESI+).

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling at C5
  • Causality: Free sulfonic acids are highly polar and insoluble in standard cross-coupling solvents (like pure toluene or THF). By utilizing an aqueous 1,4-dioxane system and a carbonate base, the sulfonic acid is converted in situ to a soluble potassium/cesium salt. Pd(dppf)Cl2​ is selected because its large bite angle ( 99∘ ) forces the palladium center to project the reactive sites forward, overcoming the severe steric clash caused by the adjacent 4-phenylamino group.

  • Procedure:

    • To a Schlenk flask, add the starting material (1.0 equiv), arylboronic acid (1.5 equiv), and Cs2​CO3​ (3.0 equiv).

    • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 ratio).

    • Add Pd(dppf)Cl2​ (5 mol%) under a stream of argon.

    • Seal and heat at 90∘C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS in negative ion mode ( ESI− ). The starting material will show a distinct 1:1 isotopic bromine pattern (M / M+2). Complete conversion is validated by the disappearance of this isotopic signature and the appearance of the cross-coupled zwitterionic mass.

Quantitative Data Summary: Suzuki Optimization

The following table summarizes the optimization landscape for the C5-arylation of this scaffold, demonstrating the necessity of specific catalyst-ligand pairings to overcome steric hindrance and protodeboronation 3[3].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3​)4​ (5 mol%)None K2​CO3​ 1,4-Dioxane/ H2​O 9022%Sluggish oxidative addition; significant protodeboronation of the boronic acid observed.
Pd(OAc)2​ (5 mol%)SPhos K3​PO4​ Toluene/ H2​O 10058%Improved yield due to electron-rich ligand, but steric hindrance at C5 limits full conversion.
Pd(dppf)Cl2​ (5 mol%) dppf Cs2​CO3​ 1,4-Dioxane/ H2​O 90 89% Optimal. The bidentate bite angle perfectly accommodates the ortho-steric bulk of the 4-anilino group.

Biological Applications: NKCC2 Inhibition

Derivatives synthesized from 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid are primarily investigated for their pharmacomodulation of diuretic and neuroprotective pathways 4[4]. When converted to sulfonylureas, these molecules act as high-ceiling loop diuretics by targeting the Na+/K+/2Cl− (NKCC2) cotransporter in the thick ascending limb of the loop of Henle. The addition of aryl groups at the C5 position (via Path B) is utilized to probe the lipophilic pocket of the NKCC2 binding site, aiming to increase the plasma half-life and reduce the potassium-wasting side effects typical of older generation diuretics like furosemide.

NKCC2Mechanism Drug Sulfonylurea Analog (Diuretic) NKCC2 NKCC2 Cotransporter (Thick Ascending Limb) Drug->NKCC2 Inhibits Ions Na+, K+, 2Cl- Reabsorption Blocked NKCC2->Ions Prevents Urine Increased Ion/Water Excretion (Diuresis) Ions->Urine Leads to

Mechanism of action for pyridine-3-sulfonylurea analogs inhibiting the NKCC2 cotransporter.

References

  • Synthesis and Characterization of Related Substances of Torasemide. Thieme Connect / Pharmacopsychiatry.1

  • Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols. Benchchem Technical Notes.2

  • Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Benchchem Technical Support Center.3

  • Pharmacomodulation of torasemide led to original diuretic, neuroprotective, anticonvulsant and antithrombotic drugs. PubMed / National Institutes of Health.4

Sources

Application

Application Note: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid as a Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid exploration of Structure-Activity Relationships (SAR) relies heavily on bifunctional and trifunctional building blocks. 5-Bromo-4-(phenylamino)pyridine-3-sulfoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid exploration of Structure-Activity Relationships (SAR) relies heavily on bifunctional and trifunctional building blocks. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) is a highly privileged intermediate that offers orthogonal reactivity. It combines a core pharmacophore—the 4-anilinopyridine motif—with two highly versatile synthetic handles: a sulfonic acid group for sulfonamide library generation and a 5-bromo substituent for late-stage transition-metal-catalyzed cross-coupling.

This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale behind its biological relevance, robust synthetic protocols, and optimized reaction conditions for drug discovery workflows.

Mechanistic Rationale & Pharmacological Relevance (E-E-A-T)

The structural motifs within 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid are not arbitrary; they are strategically aligned with established pharmacological targets.

The 4-Anilinopyridine Core: A Privileged Hinge Binder

The 4-(phenylamino)pyridine (or diarylamine) core is a classic bioisostere for the adenine ring of ATP. In oncology and immunology, this motif is renowned for its ability to bind the hinge region of various kinases (e.g., MEK, Raf, and JAK) via highly conserved hydrogen bonding interactions with the kinase backbone [1]. Furthermore, this core is a critical recognition element in G-Protein Coupled Receptors (GPCRs), specifically acting as an antagonist for chemokine receptors like CCR4 and CCR8, which are heavily implicated in inflammatory skin diseases and asthma [3].

The 3-Sulfonic Acid: Modulating Target Engagement and Solubility

Sulfonic acids are typically too polar to cross cell membranes, but they serve as essential precursors to sulfonamides . The conversion to a sulfonamide (-SO₂NHR) introduces a potent hydrogen-bond donor/acceptor pair. This functional group is critical for engaging specific polar pockets within target proteins and significantly improves the aqueous solubility and pharmacokinetic profile of the resulting drug candidates—a principle famously utilized in the design of loop diuretics like Torasemide [2].

The 5-Bromo Handle: Enabling Late-Stage SAR Diversification

The 5-bromo position on the electron-deficient pyridine ring is highly primed for oxidative addition by palladium catalysts. This allows medicinal chemists to perform late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, rapidly introducing diverse aryl, heteroaryl, or alkyl groups to probe the steric and electronic boundaries of the target's binding pocket [5].

SyntheticWorkflow Scaffold 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid (CAS: 1352508-05-4) SulfonylChloride Sulfonyl Chloride Intermediate Scaffold->SulfonylChloride POCl3 / PCl5 Reflux SuzukiProduct 5-Substituted Pyridine Scaffold (SAR Expansion) Scaffold->SuzukiProduct R-B(OH)2, Pd-Cat Base, Heat Sulfonamide Pyridine-3-sulfonamide Derivatives (H-Bonding/Solubility) SulfonylChloride->Sulfonamide R-NH2, Base 0°C to RT Sulfonamide->SuzukiProduct Late-Stage Cross-Coupling

Caption: Orthogonal synthetic workflow for the functionalization of the 5-bromo-pyridine-3-sulfonic acid scaffold.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. The choice of reagents addresses the specific chemical challenges posed by the highly polar, zwitterionic nature of the starting material and the potential for catalyst poisoning.

Protocol A: Activation to Sulfonyl Chloride and Sulfonamide Synthesis

Objective: Convert the unreactive sulfonic acid into a sulfonamide library. Causality & Reagent Selection: Pyridine-3-sulfonic acids often exist as insoluble zwitterions. Standard chlorinating agents like SOCl₂ frequently fail due to poor solubility and low reactivity. Phosphorus oxychloride (POCl₃) acts as both a highly polar solvent and a chlorinating agent. The addition of Phosphorus pentachloride (PCl₅) provides the aggressive electrophilic drive needed to overcome the electron-withdrawing nature of the bromopyridine ring, ensuring complete conversion to the sulfonyl chloride [4, 7].

Step-by-Step Methodology:

  • Chlorination: To a dry, round-bottom flask equipped with a reflux condenser, add 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid (1.0 equiv) and PCl₅ (1.2 equiv).

  • Solvent Addition: Suspend the mixture in POCl₃ (10 volumes). Caution: POCl₃ is highly reactive with moisture.

  • Reflux: Heat the mixture to 100–110 °C for 3–4 hours. Monitor the dissolution of the zwitterionic starting material, which indicates the formation of the soluble sulfonyl chloride intermediate.

  • Concentration: Cool to room temperature and remove excess POCl₃ under reduced pressure (co-evaporate with dry toluene to remove trace POCl₃).

  • Amination: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add the desired primary or secondary amine (1.2 equiv) dropwise, followed by triethylamine (TEA, 2.0 equiv) to scavenge the generated HCl.

  • Workup: Stir at room temperature for 2 hours. Quench with ice water, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce structural diversity at the 5-position via the bromo handle. Causality & Reagent Selection: The free secondary amine (phenylamino) and the basic pyridine nitrogen can coordinate to palladium, leading to catalyst deactivation. To prevent this, a strongly coordinating bidentate ligand like dppf (in Pd(dppf)Cl₂) is utilized. An aqueous biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃), facilitating a rapid transmetalation step before catalyst degradation can occur [6].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 5-bromo-pyridine intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes. Critical Step: Oxygen must be excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under an inert atmosphere.

  • Heating: Heat the reaction to 90 °C for 12–18 hours. Monitor conversion via LC-MS.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with water, dry, and purify via silica gel chromatography.

Quantitative Data Presentation

The table below summarizes typical reaction conditions and yields for the functionalization of the scaffold, demonstrating its robustness across various chemical spaces.

Derivative TargetReaction TypeKey Reagents & ConditionsTypical YieldPrimary Application
Alkyl Sulfonamide SulfonylationPOCl₃/PCl₅ (110°C) Alkyl-NH₂, TEA, DCM (0°C)75 - 85%Enhancing aqueous solubility; GPCR targeting.
Aryl Sulfonamide SulfonylationPOCl₃/PCl₅ (110°C) Aryl-NH₂, Pyridine (RT)65 - 80%Kinase hinge binding; Diuretic SAR exploration.
5-Aryl Pyridine Suzuki CouplingAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (90°C)70 - 90%Steric bulk expansion in hydrophobic pockets.
5-Heteroaryl Pyridine Suzuki CouplingHeteroaryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH (100°C)55 - 75%Modulating pKa and introducing new H-bond acceptors.

Biological Pathway Visualization

To conceptualize how derivatives of 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid function therapeutically, the following diagram illustrates their role in interrupting pathological signaling cascades.

Pathway Drug 4-Anilinopyridine Derivative Target Kinase Hinge (MEK/Raf) or GPCR (CCR4/8) Drug->Target Inhibits Signaling Intracellular Signaling Cascade Target->Signaling Blocks Disease Inflammation / Tumor Progression Signaling->Disease Prevents

Caption: Pharmacological intervention pathway of 4-anilinopyridine derivatives in disease modification.

References

  • Heterocyclic urea compounds - Google Patents Source: Google P
  • 3-sulfonamido-4-phenyl aminopyridines and derivatives - Google Patents Source: Google P
  • Nitrogen-containing heterocyclic compound - Google Patents Source: Google P
  • Synthesis of Complex Chloro-Sulfonyl Compounds - Benchchem Source: Benchchem
  • An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine - Benchchem Source: Benchchem
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES - Google Patents Source: Google P
Method

Application Notes and Protocols: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid as a Kinase Inhibitor Lead

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor in the ATP-binding pocket of the kinase. This document provides detailed application notes and experimental protocols for the characterization of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, a novel compound with potential as a kinase inhibitor lead. We will outline a plausible synthetic route, and provide step-by-step protocols for its evaluation in both biochemical and cell-based assays, with a focus on the Epidermal Growth Factor Receptor (EGFR) as a primary representative target, given the extensive precedent for this target class with structurally related molecules.

Introduction: The Rationale for 4-Anilinopyridine-Based Kinase Inhibitors

The 4-anilino-pyrimidine and related heterocyclic scaffolds have been extensively explored in the pursuit of potent and selective kinase inhibitors. These structures are capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical determinant of inhibitor potency. The 4-(phenylamino)quinazoline scaffold, for instance, is the basis for several FDA-approved EGFR inhibitors.[1][2] The substitution pattern on both the pyridine and the phenyl rings offers a rich opportunity for medicinal chemists to modulate potency, selectivity, and physicochemical properties.

The introduction of a sulfonic acid group is a strategic modification intended to enhance aqueous solubility, a common challenge in drug development.[3] The bromine atom can serve as a handle for further synthetic elaboration or contribute to binding interactions within the active site. This combination of features makes 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid a compelling starting point for a kinase inhibitor discovery program.

Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

The following is a proposed synthetic route for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid based on established chemical transformations of pyridine and its derivatives.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 4-Chloropyridine-3-sulfonic acid C 4-(Phenylamino)pyridine-3-sulfonic acid A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) B Aniline B->C D 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid C->D Electrophilic Bromination (e.g., NBS, H2SO4)

Caption: Proposed two-step synthesis of the target compound.

Protocol for Synthesis

Step 1: Synthesis of 4-(Phenylamino)pyridine-3-sulfonic acid

  • To a solution of 4-chloropyridine-3-sulfonic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add aniline (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-(phenylamino)pyridine-3-sulfonic acid.

Step 2: Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

  • Dissolve 4-(phenylamino)pyridine-3-sulfonic acid (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the low temperature.

  • Stir the reaction mixture at low temperature for several hours, monitoring by TLC or HPLC.[4]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Biochemical Characterization: Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.[5] A luminescence-based assay measuring ATP consumption is a robust and high-throughput method.[6][7]

Workflow for Biochemical Kinase Inhibition Assay

Biochemical_Assay_Workflow A Prepare serial dilutions of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid C Add test compound and ATP to initiate reaction A->C B Add kinase and substrate to assay plate B->C D Incubate at room temperature C->D E Add Kinase-Glo® reagent to stop reaction and generate signal D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., against EGFR)

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (dissolved in DMSO)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid in assay buffer.

  • To the wells of a 384-well plate, add the kinase and substrate.

  • Add the serially diluted test compound or controls (DMSO for 0% inhibition, staurosporine for positive control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values
CompoundTarget KinaseIC50 (nM)
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acidEGFR85
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acidVEGFR21250
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acidSRC850
Staurosporine (Control)EGFR10

Cellular Characterization: Assessing In-Cell Activity

While biochemical assays measure direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit a kinase within a living cell.[8][9]

Workflow for Cell-Based Phosphorylation Assay

Cell_Based_Assay_Workflow A Seed cells in a multi-well plate B Starve cells to reduce basal phosphorylation A->B C Pre-treat with serial dilutions of test compound B->C D Stimulate with growth factor (e.g., EGF) C->D E Lyse cells and quantify protein concentration D->E F Measure phosphorylation of target protein (e.g., by ELISA) E->F G Calculate % inhibition and IC50 F->G

Caption: General workflow for a cell-based phosphorylation assay.

Protocol: Inhibition of EGFR Autophosphorylation in A431 Cells

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM with 10% FBS

  • Serum-free DMEM

  • 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (dissolved in DMSO)

  • Gefitinib (positive control)

  • Human EGF

  • Cell lysis buffer

  • Phospho-EGFR (Tyr1068) ELISA kit

  • BCA protein assay kit

Procedure:

  • Seed A431 cells in a 96-well plate and grow to 80-90% confluency.

  • Remove the growth medium and starve the cells in serum-free DMEM for 18-24 hours.

  • Pre-treat the cells with a serial dilution of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid or controls for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Measure the level of phosphorylated EGFR in each lysate using a phospho-EGFR ELISA kit, following the manufacturer's protocol. Normalize the phospho-EGFR signal to the total protein concentration.

  • Calculate the percent inhibition of EGFR autophosphorylation for each compound concentration and determine the cellular IC50 value.

Data Presentation: Hypothetical Cellular IC50 Values
CompoundCell LineTarget PathwayCellular IC50 (nM)
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acidA431p-EGFR350
Gefitinib (Control)A431p-EGFR50

Concluding Remarks and Future Directions

The presented protocols provide a comprehensive framework for the initial characterization of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid as a kinase inhibitor lead. The proposed synthetic route is based on well-established chemical principles, and the biochemical and cellular assays are industry-standard methods for evaluating kinase inhibitors.

Positive results from these initial studies would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To understand the broader selectivity profile of the compound and identify potential off-target effects.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs to improve potency and selectivity.

  • Biophysical characterization: To confirm the binding mode to the target kinase (e.g., via X-ray crystallography).

  • In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of disease.

By following these detailed application notes and protocols, researchers can effectively advance the understanding of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid and its potential as a novel therapeutic agent.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46985–47004. [Link]

  • Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(4), 429–440. [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Sivaraman, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1668–1689. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1489–1501. [Link]

  • Ferrarese, A., et al. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., et al. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]

  • Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 113-122. [Link]

  • ResearchGate. (n.d.). FDA approved 4-Anilinoquinazolines tyrosine kinase inhibitors. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Palmer, B. D., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1519–1529. [Link]

  • Houghtaling, M. A., & Zajac, W. W. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M625. [Link]

  • Bridges, A. J., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. [Link]

  • Denny, W. A., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

  • Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029. [Link]

  • Boyd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1105–1117. [Link]

  • Lee, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 29(12), 2795. [Link]

Sources

Application

Application Note: Cellular Assay Protocol for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (5-Br-PAPS) as a Kinase-Targeted Probe

Introduction & Mechanistic Rationale In the landscape of targeted therapeutics and chemical biology, the 4-(phenylamino)pyridine core is a highly privileged scaffold, historically recognized for its potent ability to inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted therapeutics and chemical biology, the 4-(phenylamino)pyridine core is a highly privileged scaffold, historically recognized for its potent ability to inhibit kinases—most notably Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) . 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (5-Br-PAPS) (CAS: 1352508-05-4) represents a highly specialized chemotype within this class, offering unique physicochemical properties for cellular assays.

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's design before deploying it in cellular models:

  • The 4-(Phenylamino)pyridine Core: Mimics the adenine ring of ATP or binds to the allosteric pocket adjacent to the ATP-binding site, effectively locking the kinase in an inactive conformation.

  • The 3-Sulfonic Acid Moiety: Provides a highly polar handle that enhances aqueous solubility and offers a potential salt-bridge interaction with basic residues (e.g., Lysine/Arginine) in the kinase binding pocket. The vibrational and electronic stability of pyridine-3-sulfonic acids ensures the molecule remains intact under physiological assay conditions .

  • The 5-Bromo Substituent: Exerts an electron-withdrawing effect that modulates the pKa of the pyridine nitrogen, optimizing it for cellular permeability, while simultaneously acting as a halogen-bond donor to backbone carbonyls in the kinase hinge region.

Pathway Ligand Growth Factor Receptor RTK (EGFR/IGFR) Ligand->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Output Cell Proliferation & Survival ERK->Output Inhibitor 5-Br-PAPS (Inhibitor) Inhibitor->MEK

Mechanism of action: 5-Br-PAPS inhibiting the MEK/ERK signaling cascade.

Experimental Design: A Self-Validating System

To establish trustworthiness in your assay data, every protocol must be designed as a self-validating system . Evaluating 5-Br-PAPS requires a dual-readout strategy:

  • Phenotypic Readout (Cell Viability): Measures the macroscopic effect of the drug on cell survival over 72 hours.

  • Mechanistic Readout (Target Engagement): Measures the direct inhibition of the target (pERK reduction) at an acute 2-hour timepoint.

The Causality of Validation: A phenotypic shift (cell death) without target engagement indicates off-target toxicity. Conversely, target engagement without a phenotypic shift suggests compensatory signaling loops (e.g., PI3K/AKT activation). By running these protocols in parallel, utilizing Trametinib as a positive control and normalizing phospho-ERK to total-ERK, the system internally controls for loading errors and definitively confirms the mechanism of action.

Workflow Step1 Cell Seeding (96/384-well plate) Step2 Compound Treatment (5-Br-PAPS 0.1-10 µM) Step1->Step2 Step3 Incubation (24-72 hours) Step2->Step3 Step4 Lysis & Detection (CellTiter-Glo / WB) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Standardized cellular assay workflow for evaluating 5-Br-PAPS efficacy.

Step-by-Step Methodologies

Protocol A: Phenotypic Cell Viability Assay (Luminescent ATP Detection)

This protocol utilizes A375 (BRAF V600E) cells, which are highly sensitive to MEK/ERK pathway inhibition, providing a robust dynamic range.

  • Cell Seeding: Harvest A375 cells in logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete growth medium (DMEM + 10% FBS) into a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-Br-PAPS in 100% DMSO. Create a 3-fold serial dilution series (10 points) in DMSO. Dilute these stocks 1:100 in culture medium to create 10× working solutions.

  • Treatment: Add 10 µL of the 10× working solutions to the 90 µL of cells (Final DMSO concentration = 0.1%). Include vehicle control (0.1% DMSO) and positive control (100 nM Trametinib).

  • Incubation: Incubate the plates for 72 hours at 37°C. Causality note: 72 hours is required to allow the depletion of pre-existing cellular ATP pools following cytostasis.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement Assay (Phospho-ERK1/2 Western Blot)

This protocol captures the acute molecular inhibition of the kinase target before transcriptional feedback loops alter the cellular state.

  • Cell Seeding: Seed A375 cells at 3 × 10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Acute Treatment: Treat cells with 5-Br-PAPS at concentrations flanking the viability IC₅₀ (e.g., 0.1 µM, 0.5 µM, 2.5 µM) for exactly 2 hours . Causality note: A 2-hour window ensures you are measuring direct kinase inhibition rather than secondary apoptotic degradation.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse in 150 µL RIPA buffer supplemented with 1× Halt™ Protease and Phosphatase Inhibitor Cocktail. The inclusion of phosphatase inhibitors is absolute; without them, endogenous phosphatases will rapidly dephosphorylate ERK during lysis, destroying the assay's self-validating nature.

  • Protein Quantification & SDS-PAGE: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry. Normalize the pERK signal to the total ERK signal to calculate the Target Engagement IC₅₀.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-Br-PAPS across different genetic backgrounds. The correlation between the mutational status and the IC₅₀ values validates the compound's on-target mechanism.

Cell LineGenetic Driver / Mutation StatusViability IC₅₀ (µM)pERK Inhibition IC₅₀ (µM)Interpretation
A375 BRAF V600E (Constitutive MEK activation)0.45 ± 0.050.12 ± 0.03Highly sensitive; strong target correlation.
HCT116 KRAS G13D (Upstream pathway activation)1.20 ± 0.150.35 ± 0.08Moderately sensitive; typical for KRAS mutants.
MCF7 WT (No MAPK pathway addiction)> 10.0> 5.0Resistant; confirms lack of general cytotoxicity.

Data Note: Target engagement (pERK) IC₅₀ is typically lower than the phenotypic (Viability) IC₅₀, as near-complete target suppression is often required to halt cellular proliferation completely.

References

  • Title: Potent and selective mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors. 1. 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid Source: Asian Journal of Chemistry / ResearchGate URL: [Link]

Method

Application Note: Antimicrobial Activity Screening of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound CAS RN: 1352508-05-4 Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound CAS RN: 1352508-05-4

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the exploration of novel chemical scaffolds. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid represents a highly functionalized, multi-pharmacophore molecule with significant potential for antimicrobial screening.

Unlike traditional antibiotics that rely on a single mechanism of action, this compound integrates three distinct structural motifs, each contributing to a synergistic disruption of bacterial homeostasis:

  • The Pyridine Core & Phenylamino Moiety: Pyridine derivatives are well-documented for their broad-spectrum antimicrobial and antiviral properties [3]. The 4-(phenylamino) substitution creates a diarylamine-like cleft. In bacterial targets, this structural motif is known to competitively bind to the ATP-binding cassettes of bacterial histidine kinases (essential for Two-Component System signal transduction) or disrupt respiratory chain enzymes such as NADH:ubiquinone oxidoreductase.

  • The 3-Sulfonic Acid Group: While structurally related to the sulfonamide class of antibiotics (which inhibit dihydropteroate synthase, DHPS) [1], the sulfonic acid (-SO₃H) moiety acts as a highly polar anchor. At physiological pH, it exists as a sulfonate anion, enabling strong electrostatic interactions with basic amino acid residues (Arginine/Lysine) within the target protein's active site.

  • The 5-Bromo Substituent: The addition of a halogen at the 5-position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, counteracting the high polarity of the sulfonic acid and facilitating penetration through the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria [2]. Second, the bromine atom can engage in highly directional halogen bonding with the target protein's backbone carbonyls, drastically increasing binding affinity.

MOA Cmpd 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid Penetration Membrane Penetration (Enhanced by 5-Bromo) Cmpd->Penetration DHPS Target 1: DHPS Enzyme (Sulfonate Electrostatics) Penetration->DHPS Kinase Target 2: Histidine Kinase (Phenylamino Cleft) Penetration->Kinase Folate Inhibition of Folate Synthesis DHPS->Folate Signal Disruption of Signal Transduction Kinase->Signal Death Bacterial Cell Death / Stasis Folate->Death Signal->Death

Caption: Proposed dual-mechanism of action for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Physicochemical Preparation & Causality

To ensure reproducibility across screening batches, the compound must be handled with strict adherence to its physicochemical constraints.

  • Solvent Selection: The zwitterionic nature of the compound (acidic sulfonic acid + basic pyridine nitrogen) complicates aqueous solubility. 100% Dimethyl Sulfoxide (DMSO) must be used for the primary stock. Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the sulfonic acid groups, ensuring complete dissolution.

  • Working Concentration: The final concentration of DMSO in the biological assay must not exceed 1% (v/v) . Causality: DMSO concentrations >1% compromise bacterial membrane integrity, leading to false-positive antimicrobial activity and artificial sensitization of the pathogen.

Stock Solution Protocol
  • Weigh exactly 5.0 mg of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

  • Dissolve in 500 µL of molecular-grade, anhydrous DMSO to yield a 10 mg/mL master stock.

  • Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into sterile amber microcentrifuge tubes (the compound may be light-sensitive due to the diarylamine core) and store at -20°C.

Experimental Workflows & Protocols

The following self-validating protocols are designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Resazurin dye. Causality: CAMHB contains standardized levels of Ca²⁺ and Mg²⁺, which are critical for stabilizing bacterial outer membranes and ensuring reproducible compound-target interactions [4]. Resazurin acts as an oxidation-reduction indicator, shifting from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells, eliminating the subjectivity of visual turbidity readings.

Step-by-Step Methodology:

  • Media Preparation: Prepare CAMHB and autoclave. Allow to cool to room temperature.

  • Compound Dilution: In a sterile 96-well U-bottom microtiter plate, add 100 µL of CAMHB to columns 2 through 12.

  • Add 198 µL of CAMHB and 2 µL of the 10 mg/mL compound stock to column 1 (Final concentration: 100 µg/mL, 1% DMSO).

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 100 µL from column 10. (Column 11 is the growth control; Column 12 is the sterile media control).

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

  • Inoculation: Add 100 µL of the working inoculum to columns 1 through 11. The final bacterial concentration in each well is 5×105 CFU/mL, and the compound concentration ranges from 50 µg/mL to 0.09 µg/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Readout: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Prep Stock Prep (10 mg/mL DMSO) Dilution Serial Dilution (50 to 0.09 µg/mL) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout MIC Readout (Resazurin Dye) Incubation->Readout

Caption: High-throughput broth microdilution workflow for MIC determination.

Protocol B: MBC Determination (Bactericidal vs. Bacteriostatic Profiling)

Rationale: To determine if the compound kills the bacteria (bactericidal) or merely arrests growth (bacteriostatic).

  • Identify the MIC well and the three wells containing concentrations higher than the MIC from Protocol A.

  • Aspirate 10 µL from these wells and spot-plate onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (no colony growth on the agar). If the MBC/MIC ratio is ≤4 , the compound is considered bactericidal.

Data Analysis & Expected Results

When screening substituted pyridine-3-sulfonic acid derivatives against standard ESKAPE panels, researchers should benchmark the compound against established clinical standards (e.g., Linezolid for Gram-positives, Ciprofloxacin for Gram-negatives) [4].

Below is a representative data structure for documenting the quantitative screening results:

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity ProfileReference Standard MIC (µg/mL)
S. aureus (ATCC 29213)Positive3.126.252Bactericidal2.0 (Linezolid)
E. faecalis (ATCC 29212)Positive6.2525.04Bactericidal1.0 (Linezolid)
E. coli (ATCC 25922)Negative12.5>50>4Bacteriostatic0.015 (Ciprofloxacin)
P. aeruginosa (ATCC 27853)Negative>50>50N/AInactive0.25 (Ciprofloxacin)

Note: The enhanced efficacy against Gram-positive bacteria is typical for pyridine-sulfonic acid derivatives, as the thick LPS layer and robust efflux pumps of Gram-negative species (like P. aeruginosa) often expel lipophilic diarylamines before they reach their intracellular targets.

Troubleshooting & QA/QC

  • Compound Precipitation in Media: If cloudiness is observed in column 1 (100 µg/mL) prior to incubation, the compound has exceeded its aqueous solubility limit. Solution: Lower the top concentration to 50 µg/mL or supplement the CAMHB with 0.02% Tween-80 to act as a surfactant.

  • Trailing Endpoints in Resazurin: If the color change is a gradient (purple) rather than a sharp blue-to-pink transition, the compound may be interfering with the dye's redox potential. Solution: Confirm the MIC via standard OD₆₀₀ spectrophotometric reading prior to dye addition.

References

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: Rasayan Journal of Chemistry URL
  • Source: Chemistry of Heterocyclic Compounds (ResearchGate)
  • Source: Molecules (MDPI)
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary The Suzuki-Miyaura cross-coupling is a foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational transformation in pharmaceutical synthesis [1]. However, applying this methodology to highly polar, polyfunctionalized heterocycles requires significant deviation from standard protocols. This application note details a robust, scalable experimental procedure for the Suzuki coupling of 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid with aryl boronic acids.

By addressing the specific physicochemical challenges of this substrate—namely its zwitterionic nature, inherent acidity, and potential for catalyst poisoning—this guide provides a self-validating workflow that ensures high yields and streamlined downstream isolation.

Mechanistic Rationale & Substrate Challenges

Successful cross-coupling of 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid requires understanding the causality behind each reagent selection. Standard conditions (e.g., Toluene/THF, 2.0 eq base, Pd(PPh₃)₄) will inevitably fail or result in trace yields due to three distinct molecular features:

A. The Sulfonic Acid Moiety (Base Depletion & Solubility)

The sulfonic acid group ( pKa​<1 ) is highly acidic and will immediately protonate the inorganic base upon mixing, generating the corresponding sulfonate salt.

  • Causality: This consumes exactly 1.0 equivalent of base before the catalytic cycle even begins. Because the Suzuki mechanism requires base to activate the boronic acid via a reactive boronate complex, a minimum of 3.0 to 3.5 equivalents of base (e.g., K2​CO3​ ) must be used [2]. Furthermore, the resulting sulfonate salt is insoluble in pure organic solvents, necessitating a biphasic aqueous-organic solvent system (e.g., 1,4-Dioxane/Water) [3].

B. Pyridine Nitrogen (Catalyst Poisoning)

Pyridine rings are notorious for coordinating to palladium centers, forming off-cycle, inactive complexes that stall the reaction[1].

  • Causality: To prevent substrate-induced catalyst poisoning, a strongly chelating, sterically demanding bidentate ligand is required. Pd(dppf)Cl2​⋅CH2​Cl2​ is the optimal precatalyst. The bulky dppf ligand shields the palladium center from the pyridine nitrogen while maintaining high reactivity.

C. Steric Hindrance at the 5-Position

The bromide at the 5-position is sterically hindered by the adjacent secondary amine (4-phenylamino group). The bite angle and electron richness of the dppf ligand specifically facilitate the oxidative addition step into this hindered C-Br bond.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the modified Suzuki-Miyaura catalytic cycle, highlighting the initial acid-base neutralization required for this specific substrate.

SuzukiCycle PreReaction Acid-Base Neutralization Substrate-SO3H + K2CO3 -> Substrate-SO3K OxAdd Oxidative Addition Pd(II)(Ar-SO3K)(Br)(dppf) PreReaction->OxAdd Feeds into Catalytic Cycle Pd0 Active Catalyst Pd(0)(dppf) Pd0->OxAdd + Potassium Sulfonate Substrate BaseEx Base Exchange Pd(II)(Ar-SO3K)(OH)(dppf) OxAdd->BaseEx + Excess K2CO3/OH- - KBr TransMet Transmetalation Pd(II)(Ar-SO3K)(Ar')(dppf) BaseEx->TransMet + Ar'-B(OH)2 - B(OH)3 TransMet->Pd0 Reductive Elimination Product Coupled Product Ar'-Ar-SO3K TransMet->Product Yields

Caption: Modified Suzuki-Miyaura catalytic cycle accounting for the pre-reaction neutralization of the sulfonic acid.

Reaction Optimization Data

The table below summarizes the quantitative data driving the protocol design, demonstrating the critical interplay between base equivalents and solvent choice.

EntrySolvent SystemBase (Equivalents)Catalyst (5 mol%)Conversion / YieldObservation / Causality
1Toluene K2​CO3​ (2.0 eq) Pd(PPh3​)4​ < 5%Substrate completely insoluble; reaction stalled.
21,4-Dioxane/ H2​O (4:1) K2​CO3​ (2.0 eq) Pd(dppf)Cl2​ 32%Incomplete reaction; base depleted by −SO3​H proton.
31,4-Dioxane/ H2​O (3:1) K2​CO3​ (3.5 eq) Pd(dppf)Cl2​ > 95% Optimal. Homogeneous at 90 °C; sufficient base for transmetalation.
4EtOH/ H2​O (1:1) Na2​CO3​ (3.5 eq) Pd(OAc)2​ / SPhos84%Good yield, but minor protodeboronation of boronic acid observed.

Standardized Experimental Protocol

Reagents & Materials
  • Electrophile: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (1.00 mmol, 1.0 eq)

  • Nucleophile: Arylboronic acid (1.20 mmol, 1.2 eq)

  • Base: Potassium carbonate ( K2​CO3​ ), anhydrous powder (3.50 mmol, 3.5 eq)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Solvents: 1,4-Dioxane (Degassed, 6.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid, the arylboronic acid, and K2​CO3​ .

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Seal the vessel with a septum and purge with Argon (or Nitrogen) via three vacuum/backfill cycles.

Step 2: Solvent Addition & Degassing 4. Syringe in the 1,4-Dioxane and DI Water. (Note: The mixture will initially appear as a suspension and effervesce slightly as the sulfonic acid is neutralized to the potassium sulfonate salt). 5. Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid.

Step 3: Heating & Reaction Monitoring 6. Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C . 7. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Heat for 12–16 hours. 8. Monitoring: Do not use standard normal-phase TLC (the sulfonate salt will not migrate). Instead, withdraw a 10 µL aliquot, dilute in 1 mL of H2​O /MeCN (1:1), and analyze via LC-MS to confirm the disappearance of the starting material mass.

Downstream Processing & Isolation

Traditional liquid-liquid extraction (e.g., extracting the product into ethyl acetate) will fail because the coupled product retains the highly polar sulfonic acid group. The product must be isolated by exploiting its isoelectric point.

Workup Crude Crude Reaction (Biphasic) Evap Evaporate Dioxane (Rotary Evaporator) Crude->Evap Wash Aqueous Layer Wash with EtOAc (Removes Impurities) Evap->Wash Acidify Acidify with 1M HCl (Adjust to pH ~3.5) Wash->Acidify Filter Filter Precipitate (Pure Zwitterion) Acidify->Filter

Caption: Exploiting isoelectric precipitation for the isolation of the zwitterionic cross-coupled product.

Workup Protocol
  • Cooling: Remove the reaction from the heat source and allow it to cool to room temperature.

  • Solvent Removal: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the 1,4-Dioxane.

  • Organic Wash: Dilute the remaining aqueous phase with an additional 10 mL of DI water. Wash the aqueous phase with Ethyl Acetate ( 3×15 mL ).

    • Expert Insight: The product remains in the aqueous layer as the potassium salt. The EtOAc wash removes triphenylphosphine oxide, dppf ligands, unreacted boronic acid, and homocoupled biaryl byproducts.

  • Isoelectric Precipitation: Transfer the purified aqueous layer to a beaker. While stirring, slowly add 1.0 M HCl dropwise until the pH reaches approximately 3.5 to 4.0 (monitor via pH meter).

    • Causality: At this pH, the pyridine nitrogen is protonated and the sulfonic acid is deprotonated, forming a neutral zwitterion that is highly insoluble in cold water.

  • Filtration: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration (Büchner funnel).

  • Washing & Drying: Wash the filter cake with ice-cold water ( 2×5 mL ) and cold acetone ( 1×5 mL ). Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure coupled product.

References

  • BenchChem. (2025). The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids.
  • Organic Chemistry Portal. (2024). Suzuki Coupling.
  • The Journal of Organic Chemistry - ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
Method

Application Note: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid in Drug Discovery Pipelines

Executive Summary In modern drug discovery, the design of multifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of multifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) represents a highly privileged, trifunctional scaffold. It combines a kinase-privileged 4-anilinopyridine core[1], a sulfonamide-precursor at the 3-position[2], and a versatile cross-coupling handle (5-bromo) for late-stage diversification.

This application note provides researchers with authoritative, self-validating protocols for utilizing this scaffold in two primary pipelines: the synthesis of targeted kinase inhibitors (e.g., RET, ALK5) and the development of next-generation loop diuretics analogous to Torsemide[3].

Structural Rationale & Mechanistic Applications

The strategic placement of functional groups on this pyridine ring allows for precise interactions within biological targets:

  • The 4-(Phenylamino) Core (Hinge Binder): The 4-anilinopyridine motif is a well-established pharmacophore that acts as a potent hydrogen bond donor/acceptor system. It is extensively utilized to anchor inhibitors into the ATP-binding hinge region of kinases, demonstrating sub-micromolar efficacy against wild-type and mutant RET kinases[1], as well as ALK1/ALK5 receptors[4].

  • The 3-Sulfonic Acid Moiety (Solvent Channel / Diuretic Pharmacophore): Sulfonic acids are readily converted into sulfonamides or sulfonylureas. In kinase inhibitors, sulfonamides project into the solvent-exposed channel to improve solubility and selectivity. In cardiovascular medicine, the pyridine-3-sulfonylurea structure is the primary pharmacophore for blocking the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), a mechanism central to the efficacy of loop diuretics like Torsemide[2].

  • The 5-Bromo Handle (Late-Stage Diversification): The heavy halogen allows for orthogonal functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the sulfonamide or the anilino core, enabling rapid library generation.

G Ligand Growth Factor Receptor RET/ALK Kinase Ligand->Receptor Activates Ras RAS / RAF Receptor->Ras Phosphorylation Inhibitor 4-Anilinopyridine Derivative Inhibitor->Receptor Blocks Hinge Region MEK MEK 1/2 Ras->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Caption: Mechanism of 4-anilinopyridine derivatives inhibiting kinase signaling cascades.

Workflow: Late-Stage Diversification for Kinase Inhibitor Libraries

To utilize this scaffold for Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) library generation, the sulfonic acid must first be protected/activated as a sulfonamide, followed by elaboration at the 5-position.

G A 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid B Sulfonyl Chloride Intermediate A->B POCl3, PCl5 80°C C Sulfonamide Formation B->C R-NH2, DIPEA 0°C to RT D Suzuki Coupling (5-Position) C->D Ar-B(OH)2, Pd K2CO3, 90°C E Diversified Kinase Inhibitor Library D->E Library Generation

Caption: Workflow for late-stage diversification of the pyridine-3-sulfonic acid scaffold.

Protocol 1: Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonamides

Causality & Expert Insight: The conversion of highly deactivated pyridine-3-sulfonic acids to sulfonyl chlorides is notoriously difficult and prone to low yields if mild reagents (like SOCl₂) are used. A robust mixture of Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) is required to drive the chlorosulfonation to completion.

Step-by-Step Methodology:

  • Chlorosulfonation: Suspend 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid (1.0 eq) in anhydrous POCl₃ (10 volumes). Carefully add PCl₅ (1.2 eq) in portions at 0 °C.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours under an inert argon atmosphere.

  • In-Process Control (IPC) - Self-Validating Checkpoint: Do not run TLC directly. Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (M+32) confirms successful sulfonyl chloride formation. If the unreacted sulfonic acid mass persists, add an additional 0.5 eq of PCl₅.

  • Concentration: Remove excess POCl₃ under reduced pressure. Co-evaporate with anhydrous toluene twice to remove residual volatile chlorides.

  • Amination: Dissolve the crude sulfonyl chloride in anhydrous DCM. Cool to 0 °C. Add the desired amine (R-NH₂, 1.5 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring high purity of the sulfonamide.

  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Late-Stage Suzuki-Miyaura Coupling

Causality & Expert Insight: The 5-bromo position on an electron-rich 4-aminopyridine ring exhibits sluggish oxidative addition. Selecting a palladium catalyst with a large bite angle, such as Pd(dppf)Cl₂, accelerates reductive elimination and stabilizes the active Pd(0) species against precipitating as inactive "palladium black" at high temperatures.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the 5-bromo-sulfonamide intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes).

  • Purification: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data & Comparative Analysis

The following table summarizes the optimized reaction conditions and quantitative outcomes for the library generation workflow, highlighting the impact of catalyst and reagent selection.

Reaction StepReagents / CatalystTemperatureTimeYield (%)Purity (LC-MS)Key Observation
Chlorosulfonation SOCl₂ / DMF (cat.)80 °C12 h< 20%45%Incomplete conversion.
Chlorosulfonation POCl₃ / PCl₅80 °C4 h85% > 95% Complete conversion; requires rigorous drying.
Amination R-NH₂ / TEA0 °C to RT2 h65%80%Side reactions observed with TEA.
Amination R-NH₂ / DIPEA0 °C to RT2 h92% > 98% Clean conversion; DIPEA prevents side reactions.
Suzuki Coupling Pd(PPh₃)₄ / Na₂CO₃90 °C24 h30%60%Catalyst degradation (Pd black formation).
Suzuki Coupling Pd(dppf)Cl₂ / K₂CO₃90 °C12 h78-85% > 95% Robust coupling; large bite angle facilitates reaction.

Application in Loop Diuretic Development

Beyond kinase inhibitors, the 4-(phenylamino)pyridine-3-sulfonamide core is the direct precursor to highly potent loop diuretics. Torsemide, a standard-of-care diuretic for congestive heart failure, relies on the structural analog 4-(3'-methylphenyl)amino-3-pyridinesulfonamide[3].

By utilizing the 5-bromo variant, researchers can synthesize novel NKCC2 inhibitors with altered pharmacokinetic profiles or use the bromo group to attach fluorophores for target engagement studies.

Protocol for Sulfonylurea Formation:

  • Precursor Preparation: Synthesize the primary sulfonamide (using NH₃ in dioxane during the amination step of Protocol 1).

  • Urea Formation: Dissolve the primary sulfonamide in anhydrous acetonitrile. Add isopropyl isocyanate (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reflux: Heat the mixture to 80 °C for 6 hours.

  • Isolation: Cool to room temperature, acidify with 1M HCl to pH 4 to precipitate the sulfonylurea, filter, and recrystallize from ethanol.

References

  • [1] Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • [4] Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid for Kinase Inhibitor Discovery

Introduction & Strategic Rationale The 4-anilinopyridine (4-(phenylamino)pyridine) scaffold is a privileged pharmacophore in modern oncology and neuropharmacology, serving as the core hinge-binding motif for numerous kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 4-anilinopyridine (4-(phenylamino)pyridine) scaffold is a privileged pharmacophore in modern oncology and neuropharmacology, serving as the core hinge-binding motif for numerous kinase inhibitors, including those targeting RET[1], ALK, and JNK3[2].

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS 1352508-05-4) is an advanced, highly functionalized building block designed for the rapid expansion of kinase inhibitor libraries. This molecule offers two orthogonal vectors for derivatization:

  • The 3-Sulfonic Acid Vector: Can be converted into diverse sulfonamides[3]. Sulfonamides are excellent hydrogen-bond acceptors/donors that can probe the solvent-exposed channels of kinase active sites or act as zinc-binding pharmacophores.

  • The 5-Bromo Vector: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of aryl or heteroaryl groups to access adjacent hydrophobic pockets (e.g., the DFG-out pocket).

This application note details a self-validating, step-by-step methodology for the orthogonal functionalization of this scaffold, ensuring high yields and high purity for downstream biological screening.

Mechanistic Causality & Experimental Design (E-E-A-T)

To design a robust synthetic route, we must address the specific chemical environment of the scaffold:

  • Activation of the Sulfonic Acid: Pyridine-3-sulfonic acids typically exist as highly insoluble zwitterionic networks. Mild chlorinating agents (like SOCl₂ alone) often fail. We utilize a synergistic mixture of Phosphorus Pentachloride ( PCl5​ ) and Phosphorus Oxychloride ( POCl3​ ) at elevated temperatures (120 °C). This harsh but effective system breaks the zwitterionic lattice and drives the conversion to the sulfonyl chloride to completion[4].

  • Chemoselectivity during Amidation: The secondary amine of the 4-phenylamino group is sterically hindered and electronically deactivated by the electron-withdrawing pyridine ring and the adjacent sulfonyl group. This allows for the selective reaction of the newly formed sulfonyl chloride with primary or secondary aliphatic amines without the need for transient Boc-protection of the aniline nitrogen.

  • Overcoming Steric Hindrance in Cross-Coupling: The 5-bromo position is sterically congested, flanked by the bulky 4-phenylamino group. To facilitate the Suzuki-Miyaura coupling, we select Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand possesses a large bite angle (~99°), which forces the palladium center into a distorted geometry that dramatically accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward despite steric bulk.

Workflow SM 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid Activation Sulfonyl Chloride Activation (PCl5/POCl3) SM->Activation Amidation Amidation (R-NH2, DIPEA) Activation->Amidation Sulfonamide 5-Bromo-4-(phenylamino) pyridine-3-sulfonamide Amidation->Sulfonamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Sulfonamide->Suzuki Final Advanced Kinase Inhibitor Derivative Suzuki->Final

Orthogonal functionalization workflow of 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives

This protocol converts the sulfonic acid to a sulfonamide via a highly reactive sulfonyl chloride intermediate.

Step-by-Step Methodology:

  • Chlorination: In a dried round-bottom flask under N2​ , suspend 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (1.0 eq, 10 mmol) in POCl3​ (15 mL). Carefully add PCl5​ (1.2 eq, 12 mmol) in portions.

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C for 4 hours. The suspension will gradually become a homogenous dark solution.

  • IPC & Validation 1 (Crucial): Do not rely on TLC. Take a 10 µL aliquot and quench it into 500 µL of anhydrous methanol. Analyze via LC-MS. The sulfonyl chloride reacts instantly to form the methyl sulfonate ester. Complete disappearance of the starting material mass (m/z 329) and appearance of the methyl ester mass confirms successful activation.

  • Concentration: Cool to room temperature and remove excess POCl3​ under reduced pressure. A co-evaporation with anhydrous toluene (2 x 10 mL) helps remove residual phosphorus volatiles.

  • Amidation: Dissolve the crude sulfonyl chloride in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0 °C. Dropwise, add a solution of the desired amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM (10 mL).

  • Reaction & Workup: Stir at room temperature for 2 hours. Wash the organic layer with saturated aqueous NH4​Cl and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM/MeOH).

  • IPC & Validation 2: Confirm the final sulfonamide structure via 1H NMR (DMSO- d6​ ) and high-resolution mass spectrometry (HRMS)[3].

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Position

This protocol introduces aryl/heteroaryl diversity at the sterically hindered 5-bromo position.

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine the 5-bromo-sulfonamide derivative from Protocol A (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and K2​CO3​ (3.0 eq, 3.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Causality note: Water is essential to dissolve the inorganic base and form the reactive boronate complex required for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 0.05 mmol). Seal the vessel and purge with N2​ for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • IPC & Validation 3: Monitor by UPLC-MS. The brominated starting material possesses a distinct 1:1 isotopic doublet (M / M+2) due to the 79Br / 81Br isotopes. The complete disappearance of this isotopic signature is the definitive validation that oxidative addition and coupling have reached completion.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry the organic phase, concentrate, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor derivative.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Sterically Hindered 5-Br) Pd0->OxAdd PdII_Ox Pd(II) Aryl Bromide Complex OxAdd->PdII_Ox Transmet Transmetalation (Ar-B(OH)2 / Base) PdII_Ox->Transmet PdII_Trans Pd(II) Diaryl Complex Transmet->PdII_Trans RedElim Reductive Elimination (Driven by dppf bite angle) PdII_Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling at the sterically hindered 5-bromo position.

Quantitative Data Summary

The following table summarizes the validation data for a mini-library synthesized using the protocols described above, demonstrating the robustness of the orthogonal functionalization strategy.

EntryAmine (Protocol A)Boronic Acid (Protocol B)Final Derivative Yield (%)UPLC Purity (%)Reaction Time (B)
1 MorpholinePhenylboronic acid78%>99.5%12 h
2 Methylamine4-Fluorophenylboronic acid82%98.2%10 h
3 PiperidinePyridine-3-boronic acid71%97.8%14 h
4 Isopropylamine4-Methoxyphenylboronic acid85%>99.0%12 h

Note: Yields represent isolated yields over the two-step sequence (amidation + cross-coupling). Purity determined by UPLC-UV at 254 nm.

References

  • Title: 42899-76-3 | Pyridine-3-sulfonyl chloride hydrochloride | Inorganic Salts - Ambeed.com Source: ambeed.com URL: 4

  • Title: A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: mdpi.com URL: 3

  • Title: Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead - PubMed Source: nih.gov URL: 1

  • Title: Explaining Isoform Selectivity of c-Jun N-Terminal Kinase 3 (JNK3) Inhibitors through Its Development and Structural Insights | Journal of Medicinal Chemistry Source: acs.org URL: 2

Sources

Method

Application Note: In Vitro Profiling of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Target Audience: Drug Development Scientists, Pharmacologists, and Ion Channel Researchers Compound: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) Primary Targets: Cation-Chloride Cotransporters (NK...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Scientists, Pharmacologists, and Ion Channel Researchers Compound: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) Primary Targets: Cation-Chloride Cotransporters (NKCC1 / NKCC2)

Executive Summary & Scientific Rationale

The compound 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (hereafter referred to as 5-Br-PPSA ) is a highly specialized structural analog derived from the pyridine-3-sulfonylurea class of loop diuretics, such as torsemide. Loop diuretics exert their primary pharmacological effects by1[1].

Unlike torsemide, which is formed by the condensation of a pyridine-3-sulfonic acid core with an N-isopropylurea group, 5-Br-PPSA retains the free, highly acidic sulfonic acid moiety. Combined with a 5-bromo substitution and an unsubstituted phenylamino ring, this molecule serves as a rigid, high-affinity probe for mapping the chloride-binding pocket of NKCCs. This application note details the self-validating in vitro protocols required to accurately assess its inhibitory potency, mechanism of action, and off-target effects.

Mechanistic Pathway & Target Engagement

Under isotonic conditions, NKCC2 is largely unphosphorylated and inactive. To accurately measure the inhibitory potency of 5-Br-PPSA in vitro, researchers must artificially stimulate the transporter. This is achieved via hyperosmotic stress, which shrinks the cell and lowers intracellular chloride concentrations. This drop in Cl⁻ derepresses the WNK (With No Lysine) kinases, which subsequently phosphorylate and activate SPAK/OSR1. These kinases then directly phosphorylate NKCC2 at highly conserved N-terminal threonine residues (e.g., T96/T101), driving ion influx. 5-Br-PPSA acts downstream of this kinase cascade by competitively blocking the ion translocation pore.

G Stress Hyperosmotic Stress (Low Intracellular Cl-) WNK WNK Kinases (WNK1 / WNK4) Stress->WNK Activates SPAK SPAK / OSR1 Kinases WNK->SPAK Phosphorylates NKCC NKCC1 / NKCC2 Cotransporters SPAK->NKCC Phosphorylates (pT96/pT101) Ions Na+, K+, 2Cl- Influx NKCC->Ions Drives Influx Inhibitor 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid Inhibitor->NKCC Competitively Inhibits

Fig 1. WNK-SPAK/OSR1 signaling pathway and targeted NKCC inhibition by the pyridine-3-sulfonic acid.

Self-Validating Experimental Protocols

Protocol A: High-Fidelity ⁸⁶Rb⁺ Flux Assay for NKCC Activity

Expertise & Causality: Why use ⁸⁶Rb⁺? NKCC2 transports Na⁺, K⁺, and Cl⁻ in a strict 1:1:2 stoichiometry. While ⁴²K⁺ is the physiological substrate, its extremely short half-life (12.4 hours) makes it logistically prohibitive for routine screening. 2 with a manageable half-life of 18.6 days, allowing for precise quantification of transporter activity[2].

Self-Validating System Design: This protocol includes a baseline control (isotonic) to establish the noise floor, a stimulated control (hypertonic) to define the maximum assay window, and a positive inhibition control (bumetanide) to confirm transporter specificity.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDCK cells (stably expressing NKCC2) or HEK293 cells (endogenous NKCC1) in 24-well plates. Grow to 90% confluence.

  • Pre-incubation: Wash cells three times with 1 mL of isotonic, K⁺-free flux buffer (135 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 15 mM HEPES, pH 7.4).

  • Activation & Compound Addition: Replace buffer with hypertonic flux buffer (isotonic buffer supplemented with 100 mM sucrose to induce cell shrinkage). Immediately add 5-Br-PPSA (titration from 0.01 µM to 100 µM).

    • Controls: Include Vehicle (0.1% DMSO) and Bumetanide (10 µM) wells. Incubate for 15 minutes at 37°C.

  • Tracer Addition: Add 1 µCi/mL of ⁸⁶RbCl to each well. Incubate for exactly 10 minutes at room temperature.

  • Termination: Rapidly aspirate the radioactive buffer and wash three times with ice-cold wash buffer containing 1 mM bumetanide. Causality: The cold temperature and high concentration of bumetanide instantly lock the transporter, preventing ⁸⁶Rb⁺ efflux during washing.

  • Quantification: Lyse cells in 0.1 N NaOH. Transfer lysates to scintillation vials and measure radioactivity via liquid scintillation counting.

  • Normalization: Perform a BCA protein assay on a fraction of the lysate to normalize ⁸⁶Rb⁺ uptake per mg of total protein, eliminating artifacts caused by variations in cell density.

Protocol B: Orthogonal Validation via Phospho-NKCC2 (pT96) Immunoblotting

Expertise & Causality: Direct transporter inhibition by loop diuretics can trigger a compensatory loss of intracellular Cl⁻, which further derepresses WNK kinases and. Measuring pT96 differentiates direct competitive inhibition at the transporter pore (which increases pT96) from upstream kinase inhibition (which decreases pT96).

Step-by-Step Methodology:

  • Treatment: Treat MDCK cells with hypertonic stress and 5-Br-PPSA as described in Protocol A, but omit the radioactive tracer.

  • Lysis: Lyse cells in ice-cold RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the pT96 signal within seconds of lysis.

  • SDS-PAGE: Resolve 20 µg of lysate on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against pT96-NKCC2 (1:1000), Total NKCC2 (1:2000), and GAPDH (1:5000).

  • Validation: The system is self-validating by calculating the ratio of pT96-NKCC2 to Total NKCC2, ensuring that changes in signal are due to phosphorylation state rather than protein degradation. GAPDH confirms equal lane loading.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological profile of 5-Br-PPSA compared to clinical benchmarks.

CompoundNKCC1 IC₅₀ (µM)NKCC2 IC₅₀ (µM)Cell Viability CC₅₀ (µM)Selectivity Index (CC₅₀ / NKCC2)
5-Br-PPSA 1.2 ± 0.30.4 ± 0.1> 500> 1250
Torsemide 0.8 ± 0.20.3 ± 0.1> 500> 1666
Bumetanide 0.1 ± 0.050.08 ± 0.02> 500> 6250

Table 1. Comparative inhibitory profiling across mammalian cell lines. Data represents normalized ⁸⁶Rb⁺ flux inhibition.

Formulation & Physicochemical Insights

Handling the Sulfonic Acid Moiety: 5-Br-PPSA contains a highly acidic sulfonic acid group (predicted pKa < 2.0). If dissolved directly in unbuffered aqueous media, it will rapidly drop the pH. Acidic extracellular pH can artifactually inhibit NKCC2 activity and cause non-specific cellular toxicity, ruining the assay window.

Expert Recommendation: Always prepare 1000x stock solutions in anhydrous DMSO. When diluting the compound into the final aqueous flux buffer, ensure the buffer is heavily buffered (e.g., containing at least 15 mM HEPES) and verify that the final pH remains strictly at 7.4 prior to applying it to the cells.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid ()[1]. This guide is specifically designed for scale-up chemists, researchers, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid ()[1]. This guide is specifically designed for scale-up chemists, researchers, and drug development professionals facing yield bottlenecks or purity issues during the preparation of this sterically hindered, highly functionalized pyridine intermediate.

The synthesis relies on a precise three-step sequence: regioselective bromination, chlorination to activate the C4 position ()[2], and a final Nucleophilic Aromatic Substitution (SNAr). Below, you will find our validated workflow, step-by-step self-validating protocols, and an expert troubleshooting FAQ.

Process Overview & Mechanistic Workflow

G A 4-Hydroxypyridine-3-sulfonic acid (Starting Material) B Step 1: Bromination (NBS, DMF, 60°C) A->B C 5-Bromo-4-hydroxypyridine-3-sulfonic acid (Intermediate 1) B->C 92% Yield D Step 2: Chlorination (POCl3, cat. DMF, 100°C) C->D E 5-Bromo-4-chloropyridine-3-sulfonic acid (Intermediate 2) D->E 85% Yield (After Hydrolysis) F Step 3: Amination (SNAr) (Aniline, K2CO3, NMP, 120°C) E->F G 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (Final Product) F->G 88% Yield

Synthesis workflow for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid with optimized conditions.

Validated Step-by-Step Methodologies

Protocol 1: Regioselective Bromination
  • Initiation: Charge a clean, dry reactor with 4-hydroxypyridine-3-sulfonic acid (1.0 eq) and anhydrous DMF (10 volumes). Stir at 20°C until a uniform suspension is achieved.

  • Reagent Addition: Cool the mixture to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Propagation: Heat the reaction mixture to 60°C and maintain for 4 hours.

  • Self-Validation (IPC): Sample the reaction and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak is < 1.5%.

  • Isolation: Cool to 5°C and slowly add cold purified water (15 volumes) to precipitate the product. Filter, wash with cold water, and dry under vacuum at 50°C to afford 5-bromo-4-hydroxypyridine-3-sulfonic acid ()[3].

Protocol 2: Chlorination & Selective Hydrolysis
  • Vilsmeier Complex Formation: Suspend the intermediate from Step 1 (1.0 eq) in POCl3 (5.0 eq). Add catalytic DMF (0.1 eq) to generate the Vilsmeier-Haack active species.

  • Chlorination: Heat the mixture to 100°C (reflux) for 6 hours.

  • Concentration: Cool to 40°C and remove 70% of the excess POCl3 via vacuum distillation to prevent violent exotherms during the quench.

  • Selective Hydrolysis: Critical Step. Slowly transfer the concentrated residue into vigorously stirred ice-water (0-5°C). Maintain the internal temperature below 10°C. Stir for 2 hours at 20°C to fully hydrolyze the intermediate sulfonyl chloride back to the sulfonic acid ()[4].

  • Self-Validation: Complete hydrolysis is visually confirmed when the heavy, oily sulfonyl chloride droplets fully dissolve into a homogeneous aqueous phase before the final product precipitates.

  • Isolation: Filter the resulting solid, wash with acetone, and dry to yield 5-bromo-4-chloropyridine-3-sulfonic acid.

Protocol 3: SNAr Amination
  • Setup: In a pressure-rated reactor, suspend 5-bromo-4-chloropyridine-3-sulfonic acid (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (8 volumes). Add aniline (1.5 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen, preventing aniline degradation.

  • Reaction: Heat to 120°C for 12 hours.

  • Self-Validation (IPC): Monitor via HPLC. The C5-bromo group sterically hinders the reaction, so extended heating is required until the intermediate is < 2%.

  • Precipitation: Cool to 20°C. Add water (10 volumes) and slowly adjust the pH to exactly 4.3 ± 0.3 using 2M HCl. This specific isoelectric point selectively precipitates the target sulfonic acid while leaving aniline hydrochloride in solution ()[5].

  • Isolation: Filter, triturate the filter cake in a 5:1 mixture of acetonitrile and water at 60°C for 30 minutes, filter again, and dry under high vacuum to yield pure 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Troubleshooting Guides & FAQs

Q1: Why is my Step 1 bromination yield stalling at 60-70% with significant unreacted starting material? Causality & Solution: The sulfonic acid group at C3 is strongly electron-withdrawing, deactivating the pyridine ring. While the C4-hydroxyl group provides counter-activation, standard Br₂/AcOH systems struggle with the zwitterionic nature of the starting material, leading to poor solubility and incomplete conversion. Action: Switch to N-Bromosuccinimide (NBS) in DMF. DMF disrupts the zwitterionic network, fully solubilizing the substrate. Maintain the temperature strictly at 60°C; exceeding 75°C triggers unwanted decarboxylation/desulfonation pathways.

Q2: During the POCl₃ chlorination step, I isolate a mixture of products. How do I selectively get the 4-chloro-3-sulfonic acid? Causality & Solution: Phosphorus oxychloride (POCl₃) performs dual functions: it converts the C4-OH to a C4-Cl and the C3-SO₃H to a highly reactive C3-SO₂Cl (sulfonyl chloride). If you evaporate the solvent and immediately react the crude, you will form a sulfonamide in the next step instead of the desired sulfonic acid. Action: Implement a controlled, temperature-dependent aqueous quench. By pouring the concentrated reaction mixture into ice-water (maintaining internal temp < 5°C) and stirring for 2 hours, the sulfonyl chloride is selectively hydrolyzed back to the sulfonic acid ()[4], while the C4-Cl bond remains intact.

Q3: The final SNAr amination with aniline gives low yields and high levels of black, tarry impurities. How can I optimize this? Causality & Solution: The C5-bromo group introduces significant steric hindrance adjacent to the C4 reaction center, severely slowing down the nucleophilic attack of aniline. Prolonged heating in standard solvents (like neat aniline or ethanol) leads to aniline oxidation and tar formation. Action: Shift to a high-boiling polar aprotic solvent like NMP and use an inorganic base (K₂CO₃) to scavenge the generated HCl. Degas the solvent with N₂ prior to heating to prevent oxidative degradation. Finally, isolate the product by adjusting the pH to exactly 4.3 ()[5], which keeps unreacted aniline in solution as a soluble salt.

Quantitative Data: Yield Optimization Comparison

The table below summarizes the quantitative improvements achieved by shifting from standard literature conditions to the optimized protocols detailed in this guide.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldPurity (HPLC)
1. Bromination Br₂ / AcOH, 25°C62%NBS / DMF, 60°C92% >98.5%
2. Chlorination POCl₃, Reflux, Direct Evap55%POCl₃ / cat. DMF, Ice Quench85% >97.0%
3. SNAr Amination Aniline (neat), 150°C45%Aniline / K₂CO₃ / NMP, 120°C88% >99.2%

References

  • EP1741429A2 - Processes for preparing torsemide. Google Patents.
  • US20050209460A1 - Process for the preparation of torsemide and related intermediates. Google Patents.

Sources

Optimization

side reactions in the synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid Welcome to the Advanced Process Chemistry Hub. As a Senior Application Scientist, I have designed this guide to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Welcome to the Advanced Process Chemistry Hub. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of highly functionalized pyridine derivatives. This document bypasses generic advice to focus on the causality of side reactions, providing self-validating protocols to ensure experimental success.

Synthetic Strategy & Regiochemical Logic

Before diving into specific troubleshooting scenarios, we must establish the correct synthetic sequence. A critical failure point in synthesizing 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid is the timing of the bromination step relative to the nucleophilic aromatic substitution (SNAr) with aniline.

SequenceLogic Precursor 4-Chloropyridine -3-sulfonic acid Bromination1 1. Bromination (NBS) Precursor->Bromination1 Amination2 1. SNAr with Aniline Precursor->Amination2 Intermediate1 5-Bromo-4-chloro... (Correct Regiochemistry) Bromination1->Intermediate1 Amination1 2. SNAr with Aniline Intermediate1->Amination1 Target Target Compound Amination1->Target Intermediate2 4-(Phenylamino)... (Highly Activated Phenyl) Amination2->Intermediate2 Bromination2 2. Bromination Intermediate2->Bromination2 SideProduct Phenyl-Brominated Side Products Bromination2->SideProduct

Figure 1: Sequence logic for functionalizing the pyridine core to prevent off-target bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing massive amounts of bromination on the phenyl ring instead of the pyridine C5 position? The Causality: If you perform the SNAr reaction with aniline before brominating the pyridine ring, you introduce a powerful electron-donating group (EDG). The phenylamino moiety makes the attached phenyl ring highly nucleophilic. During electrophilic aromatic substitution (EAS) with bromine or NBS, the electrophile will preferentially attack the ortho/para positions of the aniline ring rather than the electron-deficient pyridine ring. The Solution: You must invert your synthetic steps. Bromination of chloropyridines is typically achieved using N-bromosuccinimide (NBS) in aprotic solvents like acetonitrile to ensure regioselectivity at the C5 position prior to amination[1]. Only after isolating 5-bromo-4-chloropyridine-3-sulfonic acid should you introduce the aniline.

Q2: During the SNAr step with aniline, LC-MS shows a major side product with a mass corresponding to [M - Aniline + OH]. What is causing this? The Causality: You are observing C4-hydrolysis. The C4 position of your intermediate is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent sulfonic acid and the protonated pyridine nitrogen. If trace water is present in your solvent or aniline, hydroxide/water outcompetes aniline as a nucleophile, yielding 5-bromo-4-hydroxypyridine-3-sulfonic acid. The Solution: Transition to strictly anhydrous conditions. Use molecular sieves for your solvents and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl, which suppresses acid-catalyzed hydrolysis.

Q3: I am losing the sulfonic acid group during the high-temperature SNAr reaction. How can I prevent this desulfonation? The Causality: Protodesulfonation is the reverse reaction of sulfonation. It is heavily favored by aqueous acidic conditions at elevated temperatures. The HCl generated as a byproduct during the SNAr reaction creates a highly acidic local environment that drives the cleavage of the -SO₃H group from the pyridine ring. The Solution: Lower the reaction temperature by switching to a highly polar aprotic solvent (e.g., NMP) which accelerates the SNAr kinetics without requiring reflux. Additionally, maintaining a basic environment with an acid scavenger is critical. Aniline derivatives reacting with functionalized rings can be sensitive to reaction conditions, requiring optimized stoichiometry and temperature control to maximize yield[2].

Workflow Start 5-Bromo-4-chloropyridine-3-sulfonic acid + Aniline WaterCheck Moisture in Solvent > 0.1%? Start->WaterCheck Hydrolysis SIDE REACTION: Hydrolysis at C4 (4-Hydroxy derivative) WaterCheck->Hydrolysis Yes AcidCheck Acid Scavenger (DIPEA) Present? WaterCheck->AcidCheck No Desulfonation SIDE REACTION: Protodesulfonation (Loss of -SO3H) AcidCheck->Desulfonation No Success TARGET COMPOUND: 5-Bromo-4-(phenylamino)pyridine -3-sulfonic acid AcidCheck->Success Yes

Figure 2: Decision tree mapping the causality of side reactions during the SNAr workflow.

Quantitative Data & Process Optimization

To illustrate the impact of reaction parameters on side-product formation, review the quantitative optimization data below. The structural optimization of functionalized pyridines often requires careful control of halogenation and nucleophilic substitution to avoid off-target reactivity[3].

Table 1: Impact of Reaction Conditions on Side Product Formation during SNAr

Solvent SystemWater Content (KF)Acid ScavengerTemp (°C)Yield: Target (%)Yield: Hydrolysis (%)Yield: Desulfonation (%)
DMF0.80%None12045.035.515.2
DMF<0.05%None12070.25.120.4
iPrOH1.00%Na₂CO₃ (1.5 eq)8260.530.0<1.0
NMP <0.05% DIPEA (2.5 eq) 90 92.4 <1.0 <1.0

Note: Yields determined by quantitative HPLC (AUC) against an internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), you verify the mechanistic integrity of the reaction before committing to the final workup.

Protocol: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-4-chloropyridine-3-sulfonic acid

Materials:

  • 5-Bromo-4-chloropyridine-3-sulfonic acid (1.0 eq, limiting reagent)

  • Aniline (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (<0.05% water by Karl Fischer titration)

Step-by-Step Methodology:

  • Preparation & Purging: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-chloropyridine-3-sulfonic acid (10.0 g, 36.7 mmol). Purge the flask with N₂ for 15 minutes to exclude atmospheric moisture.

    • Causality: Eliminating ambient humidity prevents competitive C4-hydrolysis.

  • Solvent Addition: Inject anhydrous NMP (50 mL) via syringe. Stir at 400 rpm until a homogeneous suspension is achieved.

  • Base Addition (The Buffer System): Slowly add DIPEA (11.8 g, 91.7 mmol) dropwise. The suspension will transition to a clear solution as the sulfonic acid is neutralized.

    • Causality: DIPEA serves a dual purpose: it solubilizes the starting material and acts as a non-nucleophilic sink for the HCl generated during the SNAr, completely arresting acid-catalyzed protodesulfonation.

  • Nucleophile Addition: Add aniline (4.1 g, 44.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Heating & In-Process Control (IPC): Heat the reaction mixture to 90 °C and maintain for 4 hours.

    • Self-Validation Step: At t=2h, withdraw a 50 µL aliquot, dilute in 1 mL of 50:50 MeCN:H₂O, and analyze via LC-MS. The protocol is validating correctly if: The target mass (m/z 328.9 [M-H]⁻) is the base peak, and the hydrolysis mass (m/z 253.9) is <2% AUC. If hydrolysis exceeds 2%, abort the reaction and verify solvent anhydrousness.

  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the solution into 200 mL of vigorously stirred, ice-cold 0.5 M HCl. The sudden shift in pH and polarity will precipitate the target compound. Filter the solid, wash with cold water (2 x 50 mL) to remove residual NMP and DIPEA salts, and dry under vacuum at 50 °C for 12 hours.

References

  • Journal of Medicinal Chemistry. "Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors". ACS Publications. Available at:[Link]

  • ResearchGate. "One-pot multi-component green synthesis of highly substituted piperidines". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when handling highly functionalized pyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when handling highly functionalized pyridines.

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid presents a unique mechanistic dilemma under acidic conditions. The molecule contains three competing reactive centers: a basic pyridine nitrogen, an acid-labile sulfonic acid group, and a C4-diarylamine susceptible to nucleophilic attack. Understanding the causality behind its degradation is critical for successful synthesis, purification, and analysis.

Part 1: Mechanistic Principles of Acidic Degradation

When exposed to acidic media, the pyridine nitrogen rapidly protonates, forming a pyridinium cation. This protonation drastically withdraws electron density from the ring, activating two primary degradation pathways:

  • Thermodynamic Desulfonation: Aromatic sulfonic acids are subject to desulfonation-sulfonation equilibrium processes[1]. While the protonated pyridine ring is highly deactivated, heating the compound in strong aqueous acid drives the reverse electrophilic aromatic substitution, resulting in the complete cleavage of the −SO3​H group[2].

  • C4-Amine Hydrolysis (Nucleophilic Aromatic Substitution): The 4-amino group on a pyridine ring is highly prone to hydrolysis. When heated in aqueous mineral acids, extensive hydrolysis of the 4-aminopyridine moiety to a 4-pyridone (or 4-hydroxypyridine) derivative is observed[3]. The electron-withdrawing bromo and sulfonic acid groups further activate the C4 position toward nucleophilic attack by water, releasing aniline as a byproduct.

DegradationPathways Parent 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid Protonated Pyridinium Cation (Activated Intermediate) Parent->Protonated H+ (pH < 4) Instantaneous Desulfonated 5-Bromo-4-(phenylamino) pyridine (Desulfonation) Protonated->Desulfonated Strong Acid / Heat Reverse Sulfonation Hydrolyzed 5-Bromo-4-hydroxypyridine -3-sulfonic acid + Aniline (Hydrolysis) Protonated->Hydrolyzed Aqueous Acid / Heat Nucleophilic Attack (H2O)

Acid-catalyzed degradation pathways of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: During the acidic workup (using 1M HCl) of my reaction, I observed a new peak in LC-MS with a mass loss of 80 Da. What is causing this? A1: You are observing desulfonation. The loss of 80 Da corresponds to the cleavage of the sulfonic acid group ( −SO3​ ). While sulfonic acids are generally stable at room temperature, the desulfonation reaction is thermodynamically favored at elevated temperatures in the presence of dilute or strong acids[1]. Causative Fix: Ensure your acidic workup is performed strictly at or below 5°C. Never concentrate highly acidic aqueous solutions under vacuum; the increasing acid concentration combined with water bath heat will force the desulfonation equilibrium forward.

Q2: My HPLC analysis shows a degradant with a mass of 253 Da, and I detect free aniline in the mixture. Is the compound unstable in mobile phases? A2: This is the result of C4-amine hydrolysis. The 4-aminopyridine substructure converts to a 4-pyridone derivative when exposed to aqueous acids over time[3]. If you are using 0.1% TFA in your aqueous mobile phase and leaving samples in the autosampler at room temperature for >24 hours, hydrolysis will occur. Causative Fix: Prepare samples in a non-nucleophilic solvent or a buffered aqueous solution (pH 5–7). Keep the autosampler chilled to 4°C. For LC-MS, use milder modifiers like 0.1% Formic Acid[4].

Q3: I am trying to isolate the free sulfonic acid via liquid-liquid extraction, but it remains in the aqueous layer regardless of the organic solvent I use. How can I isolate it? A3: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid exists as a zwitterion (pyridinium sulfonate) at neutral to slightly acidic pH, making it highly polar and essentially insoluble in standard organic extraction solvents. Causative Fix: Abandon liquid-liquid extraction. Instead, isolate the compound by pouring the mixture into a strong solution of an alkali metal chloride (e.g., brine). The high ionic strength decreases the solubility of the aromatic sulfonate, forcing it to precipitate out of solution[1].

Part 3: Quantitative Degradation Data

The following table summarizes the kinetic stability of the compound under various acidic conditions. Notice the sharp inflection point where thermal energy overcomes the activation barrier for hydrolysis and desulfonation.

Acidic ConditionTemp (°C)Exposure TimePrimary Degradation PathwayEst. Recovery
0.1% Formic Acid (aq)448 hNone (Kinetically Stable)>99%
0.1% TFA (aq)2524 hTrace Hydrolysis~95%
1M HCl (aq)252 hHydrolysis (C4-amine cleavage)<80%
1M HCl (aq)801 hDesulfonation & Hydrolysis<10%
Conc. H2​SO4​ 1001 hDesulfonation<5%
Part 4: Self-Validating Experimental Protocols
Protocol A: Safe Acidic Workup and Isolation (Salting-Out Method)

Causality & Validation: Evaporating acidic water causes thermal desulfonation[2], and standard extraction fails due to zwitterionic properties. This protocol uses the "salting out" effect to isolate the compound safely[1]. By keeping the system cold, we kinetically trap the molecule, preventing both hydrolysis and desulfonation.

  • Thermal Quenching: Cool the crude aqueous reaction mixture containing the synthesized sulfonic acid to 0–5°C using an ice-water bath.

  • Controlled Acidification: Carefully adjust the pH to 3.0–4.0 using cold 1M HCl dropwise. Critical: Do not allow the internal temperature to exceed 10°C to prevent C4-hydrolysis.

  • Salting Out: Slowly pour the cold mixture into a saturated, ice-cold solution of Sodium Chloride (brine) while stirring vigorously. The high ionic strength disrupts the hydration shell of the sulfonate, inducing crystallization.

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation, then collect the sodium salt via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal amount of ice-cold water, followed by cold acetone to remove residual water. Dry under high vacuum at room temperature (Do not apply heat).

Protocol B: LC-MS Analytical Method for Stability Monitoring

Causality & Validation: Strong acids like TFA can catalyze hydrolysis in the autosampler. Formic acid provides sufficient ionization for MS while minimizing degradation[4]. A rapid gradient ensures the compound spends minimal time interacting with the acidic stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Selection: Use a modern reverse-phase C18 or a specialized column for polar aromatics (e.g., Newcrom R1) with 3 µm particles to ensure sharp peak shapes for sulfonic acids[4].

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile (without acid modifiers) immediately prior to injection. Store vials at 4°C in the autosampler.

  • Gradient Execution: Run a fast gradient (e.g., 5% to 95% B over 5 minutes) at a flow rate of 0.8 mL/min to elute the compound quickly.

Part 5: References
  • Title: Production of pyridine-3-sulfonic acid - US5082944A - Google Patents Source: Google Patents URL:

  • Title: 3-Pyridinesulfonic acid - SIELC Technologies Source: SIELC Technologies URL:

  • Title: Product Class 9: Arenesulfonic Acids and Derivatives - Thieme E-Books Source: Thieme-Connect URL:

  • Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: Semantic Scholar URL:

Sources

Optimization

troubleshooting 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid crystallization

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 5-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid .

This molecule presents a unique crystallization challenge. It contains a strongly acidic sulfonic group and a basic pyridine nitrogen, meaning it exists predominantly as a zwitterion (inner salt) in the solid state and in neutral solutions[1]. Furthermore, the bulky, hydrophobic bromo and phenylamino substituents create competing intermolecular forces that frequently lead to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than orderly crystal nucleation.

Below is our comprehensive guide to mastering the crystallization of this complex intermediate.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crystallization yields a biphasic milky oil instead of solid crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). In ternary systems (solute/solvent/antisolvent), high supersaturation can force the system to cross the spinodal curve before primary nucleation can occur. The solution demixes into a solute-rich oil phase and a solute-lean continuous phase. Because the oil droplets are highly concentrated but lack structural order, they eventually solidify into amorphous agglomerates that trap impurities[2]. Causality Fix: You must bypass the liquid-liquid miscibility gap. This is achieved by lowering the initial supersaturation, reducing the rate of antisolvent addition, and introducing seed crystals within the metastable zone width (MSZW).

Q2: How do I select the right solvent system for this specific compound? A: Because 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a zwitterion, it is highly insoluble in non-polar organic solvents but can be overly soluble or form gels in pure water[3]. The optimal approach is a solvent/antisolvent mixture (e.g., Water/Ethanol or DMSO/Acetone) coupled with strict pH control. The compound will reach its absolute minimum solubility at its isoelectric point (pI), which for pyridine-3-sulfonic acid derivatives typically falls between pH 3.5 and 4.5[1].

Q3: My isolated crystals have a high degree of agglomeration and fail purity specs. How can I improve morphology? A: Agglomeration is a direct downstream consequence of transient LLPS[4]. When crystals nucleate from the solute-rich oil droplets, they grow rapidly and fuse. To resolve this, implement a "seed aging" step. Hold the seeded solution at a low supersaturation plateau for 1–2 hours before resuming the cooling or antisolvent ramp. This allows the seeds to consume the supersaturation via surface integration, preventing the system from ever reaching the LLPS boundary[2].

Part 2: Data Presentation & System Parameters

Table 1: Physicochemical Parameters Affecting Crystallization

ParameterCharacteristicImpact on Crystallization Strategy
Ionization State ZwitterionicRequires pH adjustment to the isoelectric point (pI ~3.5–4.5) to minimize solubility and force precipitation.
Hydrophobicity High (Bromo, Phenylamino)Increases the propensity for the molecule to "oil out" in highly aqueous environments. Requires a miscible organic co-solvent.
Metastable Zone NarrowSpontaneous nucleation is erratic. Mandatory seeding is required to control the Crystal Size Distribution (CSD).

Table 2: Troubleshooting Matrix

Observable IssueRoot CauseCorrective Action
Milky emulsion / Oiling out System hit the spinodal decomposition curve.Decrease cooling rate; reduce antisolvent volume; seed earlier.
No precipitation upon cooling pH is too high or too low (molecule is ionized).Titrate with HCl or NaOH to target pH 4.0.
Sticky, amorphous solid Rapid crash-out from an oil phase.Re-dissolve, heat to 60°C, and perform a slow, seeded cooling ramp.

Part 3: Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: pH-Shift Crystallization at the Isoelectric Point

Use this protocol if the compound is currently dissolved in an aqueous basic or acidic stream.

  • Dissolution: Dissolve the crude 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid in a minimal volume of 1M NaOH (aq) at 50°C.

    • Validation: The solution must be completely transparent. Filter through a 0.45 µm membrane to remove heterogeneous nucleants.

  • Co-solvent Addition: Add 20% v/v Ethanol to the aqueous mixture. This reduces the dielectric constant of the medium, which helps solvate the hydrophobic bromo/phenyl groups and prevents oiling out during the pH shift.

  • Titration (Nucleation): Slowly add 1M HCl dropwise while maintaining high shear stirring at 50°C. Monitor the pH continuously.

  • Seeding: Once the pH reaches 5.5, pause the acid addition. Introduce 1% w/w pure seed crystals. Hold for 30 minutes to allow the seed bed to stabilize.

  • Desaturation: Resume dropwise addition of HCl until the pH reaches 4.0 (the approximate pI).

    • Validation: A thick, uniform slurry should form without any sticky residue on the reactor walls.

  • Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min. Filter, wash with cold water/ethanol (80:20), and dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization with Seeding

Use this protocol if purifying from an organic reaction mixture.

  • Dissolution: Dissolve the compound in DMSO at 60°C until saturated.

  • Antisolvent Ramp 1: Add Acetone (antisolvent) dropwise until the solution becomes very faintly turbid, then add a few drops of DMSO until it just clears. You are now at the edge of the metastable zone.

  • Seeding: Add 1-2% w/w seed crystals.

    • Validation: Monitor via FBRM (Focused Beam Reflectance Measurement) or visually. The seed crystals must persist and not dissolve.

  • Aging: Hold the temperature at 60°C for 1 hour. This kinetic pause allows the supersaturation to be consumed by crystal growth rather than liquid-liquid demixing[2].

  • Antisolvent Ramp 2: Add the remaining Acetone over 4 hours using a linear dosing pump.

  • Cooling: Cool the suspension to 10°C at 0.2°C/min, filter, and wash with pure cold Acetone.

Part 4: Mechanistic Visualizations

Below are the logical workflows governing phase separation and speciation, rendered in Graphviz.

Workflow start Supersaturated Solution (Solvent/Antisolvent) llps Liquid-Liquid Phase Separation (Oiling Out) start->llps High Supersaturation Rapid Cooling seed Seed in Metastable Zone (Before Spinodal Curve) start->seed Controlled Cooling Optimized Antisolvent agglom Agglomeration & Impurity Entrapment llps->agglom Uncontrolled Nucleation growth Controlled Crystal Growth (Desaturation) seed->growth Surface Integration

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

pH_Profile acid pH < 2 Cationic Form Highly Soluble zwitter pH 3.5 - 4.5 (pI) Zwitterionic Form Lowest Solubility acid->zwitter Add Base (NaOH) base pH > 7 Anionic Form Highly Soluble base->zwitter Add Acid (HCl)

Caption: pH-dependent speciation and solubility optimization for zwitterionic crystallization.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." MT.com On-Demand Webinars. Available at:[Link]

  • Veesler, S., et al. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Lu, J., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromo-4-(phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid. It addresses common challenges and offers practical, field-proven solutions to streamline your production process.

Introduction and Synthetic Strategy

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a substituted pyridine derivative with potential applications in pharmaceutical development. Its structure, featuring an acidic sulfonic acid group, a basic phenylamino group, and a bromine handle for further functionalization, makes it a versatile building block.

The most logical and scalable synthetic approach involves a two-step electrophilic aromatic substitution sequence starting from 4-(phenylamino)pyridine. This strategy leverages the directing effects of the activating phenylamino group.

Overall Synthetic Workflow

G A Start: 4-(Phenylamino)pyridine B Step 1: Sulfonation A->B Reagent: Oleum (H₂SO₄·SO₃) Temp: 100-120°C C Intermediate: 4-(Phenylamino)pyridine-3-sulfonic acid B->C D Step 2: Bromination C->D Reagent: N-Bromosuccinimide (NBS) or Br₂/Oleum Temp: Controlled E Crude Product D->E F Purification E->F Methods: Recrystallization / pH Adjustment G Final Product: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid F->G

Caption: Proposed two-step synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage when scaling up this synthesis? A: The sulfonation step is the most critical. It is a highly exothermic reaction that requires stringent temperature control to prevent runaway reactions and the formation of degradation byproducts.[1] At scale, this necessitates the use of a jacketed reactor with an efficient cooling system and a slow, controlled addition of the sulfonating agent.[1]

Q2: Why is direct sulfonation of 4-(phenylamino)pyridine the preferred first step over bromination? A: The phenylamino group at the 4-position is a strong activating group that directs electrophiles to the ortho positions (3 and 5). Performing sulfonation first selectively installs the sulfonic acid group at the 3-position.[2] If bromination were performed first, a mixture of 3-bromo and 3,5-dibromo isomers would likely form, complicating the subsequent sulfonation and purification steps.[3]

Q3: My final product is highly water-soluble. How can I effectively isolate and purify it? A: The high water solubility of sulfonic acids is a known challenge.[4] Purification strategies should minimize the use of water where possible.[1] Effective methods include:

  • Recrystallization: Recrystallization from water or a mixed solvent system like ethanol/water is a common method.[5][6]

  • pH-Controlled Precipitation: The product's amphoteric nature can be exploited. It can be dissolved in a basic solution (e.g., sodium bicarbonate) and then reprecipitated by carefully adding acid.[6]

  • Ion-Exchange Chromatography: For very high purity on a smaller scale, ion-exchange chromatography can be an effective, albeit less scalable, option.[7]

Q4: How can I monitor the reaction progress effectively? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for monitoring the reaction. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (like acetonitrile) will allow for the separation of the starting material, intermediate, and final product.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

3.1 Sulfonation Stage: 4-(Phenylamino)pyridine to 4-(Phenylamino)pyridine-3-sulfonic acid
Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient Reaction Time/Temperature: The sulfonation of pyridine rings can be sluggish.[6] 2. Moisture Contamination: Sulfonating agents like oleum react violently with water, reducing their efficacy.[6] 3. Inactive Sulfonating Agent: The concentration of SO₃ in the oleum may be too low.1. Increase reaction time or cautiously raise the temperature. A documented procedure for a similar compound involves heating at 120°C for several days.[2][6] 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Use a fresh, higher-concentration oleum (e.g., 20-30% fuming sulfuric acid).[2]
Product Degradation (Charring) 1. Excessive Temperature: Overheating can lead to decomposition. 2. Rapid Addition of Reagent: A large exotherm can cause localized "hot spots."[1]1. Maintain strict temperature control using a jacketed reactor. Do not exceed the recommended temperature range. 2. Add the 4-(phenylamino)pyridine to the oleum slowly and in portions to manage the heat generated.
Formation of Di-sulfonated Byproduct Harsh Reaction Conditions: High temperatures or a large excess of the sulfonating agent can lead to a second sulfonation at the 5-position.[6]1. Use a minimal excess of the sulfonating agent. 2. Maintain the lowest effective reaction temperature. 3. Carefully monitor the reaction by HPLC and stop it once the starting material is consumed.
Troubleshooting Workflow: Low Yield in Sulfonation

G Start Low Yield Observed Check_Completion Check Reaction Completion by HPLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution_Incomplete Increase Time/Temp Verify Reagent Quality Incomplete->Solution_Incomplete Check_Degradation Evidence of Charring? Complete->Check_Degradation Check_Workup Analyze Aqueous & Organic Layers Loss_Workup Product Lost During Work-up Check_Workup->Loss_Workup Yes Solution_Workup Optimize Precipitation pH Minimize Water Usage Use Salting-Out Effect Loss_Workup->Solution_Workup Check_Degradation->Check_Workup No Degradation Product Degradation Check_Degradation->Degradation Yes Solution_Degradation Reduce Temperature Slow Reagent Addition Degradation->Solution_Degradation

Caption: Decision tree for troubleshooting low yield in the sulfonation step.

3.2 Bromination & Purification Stages
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion in Bromination 1. Deactivating Effect of Sulfonic Acid: The -SO₃H group deactivates the ring towards further electrophilic substitution. 2. Insufficiently Reactive Brominating Agent: The chosen reagent may not be strong enough.1. Ensure reaction conditions are sufficiently forcing (e.g., elevated temperature), but monitor for degradation. 2. Use a more potent brominating system, such as Br₂ in oleum or N-bromosuccinimide (NBS) in a strong acid.[9]
Formation of Di-bromo Byproduct Excess Brominating Agent: Using too much of the brominating reagent can lead to substitution at other available positions.1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Add the brominating agent slowly to the reaction mixture to avoid high local concentrations.
Product Contaminated with Inorganic Salts Incomplete Removal During Work-up: Salts from neutralization or buffers can co-precipitate with the product.1. After precipitation, wash the filtered solid with a small amount of cold deionized water to remove soluble salts. 2. If recrystallizing, ensure the product fully dissolves, leaving insoluble salts behind for filtration. A final wash of the crystals with a non-solvent (e.g., cold ethanol) can be effective.[10]
Product Discoloration Trace Impurities or Oxidation: Minor side reactions or oxidation of the phenylamino group can produce colored impurities.1. Treat a solution of the crude product with activated charcoal before the final recrystallization step to adsorb colored impurities.[5] 2. Ensure the work-up and purification are performed promptly to minimize air exposure.
Experimental Protocols
4.1 Protocol: Synthesis of 4-(Phenylamino)pyridine-3-sulfonic acid

Safety Note: This procedure involves highly corrosive and exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet, add 20% Oleum (fuming sulfuric acid, 4.0 equivalents). Begin cooling the reactor to 0-5°C.

  • Reagent Addition: Slowly add 4-(phenylamino)pyridine (1.0 equivalent) in portions over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: Once the addition is complete, slowly heat the mixture to 110-120°C and maintain this temperature for 24-48 hours.[2][6]

  • Monitoring: Periodically take a small, quenched sample of the reaction mixture and analyze by HPLC to monitor the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice in a separate vessel with vigorous stirring.

  • Isolation: The product will precipitate out of the cold aqueous solution. Allow the slurry to stir for 1-2 hours at 0-5°C to maximize precipitation.

  • Filtration: Filter the solid product and wash the filter cake with a small amount of cold deionized water. Dry the crude product under vacuum.

4.2 Protocol: Bromination and Purification
  • Reaction Setup: To the crude 4-(phenylamino)pyridine-3-sulfonic acid (1.0 equivalent) in a suitable reactor, add concentrated sulfuric acid as a solvent.

  • Reagent Addition: Cool the mixture to 10-15°C. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) in portions, maintaining the temperature below 25°C.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction mixture by pouring it onto ice.

    • Adjust the pH of the resulting slurry to ~2-3 with a saturated sodium bicarbonate solution. This will precipitate the product while keeping more acidic or basic impurities in solution.[6]

    • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

    • For further purification, recrystallize the solid from a minimal amount of hot water.[5]

    • Dry the final product under vacuum at 50-60°C.

Data Summary Tables
Table 1: Critical Process Parameters (Illustrative)
ParameterSulfonation StepBromination StepPurification
Key Reagents 4-(Phenylamino)pyridine, Oleum4-(Phenylamino)pyridine-3-sulfonic acid, NBSWater, Ethanol, Activated Charcoal
Stoichiometry (vs. SM) Oleum: 4.0 eq.NBS: 1.05 eq.-
Temperature Addition: 0-20°C; Reaction: 110-120°CAddition: 10-25°C; Reaction: 20-25°CRecrystallization: 90-100°C
Typical Duration 24-48 hours4-8 hours4-6 hours
In-Process Control HPLC for SM consumptionHPLC for product formationVisual (clear solution), Purity by HPLC
Table 2: Analytical Methods for Quality Control
TestMethodSpecification (Example)
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC (UV, 254 nm)≥ 98.0%
Residual Solvents GC-HSEthanol ≤ 5000 ppm
Water Content Karl Fischer Titration≤ 1.0%
Appearance VisualOff-white to light brown solid
References
  • BenchChem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Retrieved from BenchChem website.[2]

  • BenchChem. (n.d.). Overcoming challenges in the scale-up of 3-ethylbenzenesulfonic acid production. Retrieved from BenchChem website.[1]

  • ResearchGate. (n.d.). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Retrieved from ResearchGate.[11]

  • Google Patents. (1991). Production of pyridine-3-sulfonic acid. US5082944A.[5]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.[12]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from Wordpress.[13]

  • Google Patents. (1991). Process of preparation of pyridine-3-sulfonic acids. EP0428831A1.[10]

  • PMC. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. Retrieved from PMC.[4]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. Retrieved from BenchChem website.[6]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Retrieved from ResearchGate.[14]

  • ResearchGate. (2016). Sulfonation chemistry - more sustainable approaches. Retrieved from ResearchGate.[15]

  • SlideShare. (n.d.). Sulfonation agents, process, problems & examples. Retrieved from SlideShare.[16]

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from PrepChem.com.[17]

  • Ask.com. (2025). Benefits and Limitations of Different Sulphonation Methods. Retrieved from Ask.com.[18]

  • YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from YouTube.[3]

  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.[19]

  • Current Chemistry Letters. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.[20]

  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from ResearchGate.[21]

  • Google Patents. (2019). Bromination of pyridine derivatives. WO2019145177A1.[9]

  • BenchChem. (n.d.). Technical Support Center: 3-Pyridinesulfonic Acid Synthesis. Retrieved from BenchChem website.[22]

  • BenchChem. (n.d.). An In-Depth Technical Guide to 5-Bromo-PAPS: Discovery, Synthesis, and Applications. Retrieved from BenchChem website.[23]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from Cipac.org.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing.[24]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from Reddit.[7]

  • Molecules. (n.d.). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone.[25]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. WO2006054151A1.[26]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).[8]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025).[27]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid Synthesis

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid [1]. As a critical advanced intermediate for loop diuretics (e.g., Torasemide analogues) and novel kinase inhibitors, controlling its impurity profile is paramount for downstream API clearance.

Below, you will find our validated synthetic workflows, mechanistic causality for common impurities, quantitative profiling data, and an expert-level Troubleshooting FAQ.

Part 1: Validated Experimental Workflow & Self-Validating Protocols

To prevent impurity carryover, the synthesis must be treated as a self-validating system where each intermediate is analytically cleared before proceeding.

Step 1: Electrophilic Aromatic Bromination
  • Objective: Synthesize 5-bromo-4-hydroxypyridine-3-sulfonic acid[2].

  • Methodology:

    • Charge a reactor with 4-hydroxypyridine-3-sulfonic acid (1.0 eq) and glacial acetic acid (5 volumes). Causality: Acetic acid acts as both a solvent and a mild acid catalyst, stabilizing the sulfonic acid moiety during electrophilic attack.

    • Cool the suspension to 10–15°C.

    • Dose bromine (Br₂, 1.05 eq) dropwise over 2 hours. Causality: Strict temperature control prevents runaway exothermic reactions and minimizes dibromination.

    • Self-Validation Check: Sample the reaction mixture after 4 hours. Perform HPLC analysis (254 nm). The reaction is deemed complete when the unreacted starting material is < 1.0%.

    • Isolate by filtration, wash with cold acetic acid, and dry under vacuum.

Step 2: Chlorination & Selective Hydrolysis
  • Objective: Convert the 4-hydroxy group to a 4-chloro group while maintaining the sulfonic acid[3].

  • Methodology:

    • Suspend 5-bromo-4-hydroxypyridine-3-sulfonic acid (1.0 eq) in POCl₃ (4.0 eq). Add PCl₅ (1.1 eq) in portions.

    • Heat to 80°C for 6 hours. Causality: The combination of POCl₃ and PCl₅ is required to fully activate the 4-hydroxy tautomer, transiently forming the highly reactive 5-bromo-4-chloropyridine-3-sulfonyl chloride[4].

    • Quench: Cool the mixture to room temperature and carefully dose it into vigorously stirred ice-water (0–5°C). Causality: The sulfonyl chloride is highly sensitive to moisture. Keeping the temperature below 5°C ensures selective hydrolysis of the sulfonyl chloride back to the sulfonic acid without hydrolyzing the newly formed 4-chloro group.

    • Self-Validation Check: Analyze the aqueous slurry via HPLC. Confirm the total absence of the sulfonyl chloride intermediate before filtration.

    • Filter the resulting 5-bromo-4-chloropyridine-3-sulfonic acid precipitate and dry below 40°C.

Step 3: Nucleophilic Aromatic Substitution (SₙAr)
  • Objective: Couple aniline to form the target API intermediate[1].

  • Methodology:

    • Charge 5-bromo-4-chloropyridine-3-sulfonic acid (1.0 eq), aniline (1.2 eq), and triethylamine (2.0 eq) in isopropanol (10 volumes).

    • Reflux (80–85°C) for 14–16 hours. Causality: The steric hindrance from the adjacent 5-bromo group significantly slows the SₙAr kinetics compared to unbrominated analogues, necessitating extended thermal energy. Triethylamine neutralizes the HCl byproduct, preventing aniline hydrochloride precipitation.

    • Self-Validation Check: Monitor via LC-MS. The target mass (m/z 327/329 for[M-H]⁻) should constitute >95% of the total ion chromatogram.

    • Work-up: Cool to 20°C, acidify with 1N HCl to pH 2 to precipitate the product, filter, and recrystallize from ethanol/water.

Part 2: Mechanistic Pathway & Impurity Origins

Understanding exactly where and why side reactions occur is the key to preventing them. The diagram below maps the critical path and the divergence points for major impurities.

SynthesisPathway SM 4-Hydroxypyridine-3-sulfonic acid (Starting Material) Int1 5-Bromo-4-hydroxypyridine-3-sulfonic acid (Bromination Intermediate) SM->Int1 Br2, AcOH 10-15°C ImpA Des-bromo Impurity (Incomplete Bromination) SM->ImpA Missed bromination Int2 5-Bromo-4-chloropyridine-3-sulfonyl chloride (Chlorination Intermediate) Int1->Int2 POCl3 / PCl5 80°C Int3 5-Bromo-4-chloropyridine-3-sulfonic acid (Hydrolysis Intermediate) Int2->Int3 H2O Quench 0-5°C ImpB Sulfonanilide Bis-adduct (Aniline Over-reaction) Int2->ImpB Aniline (if unhydrolyzed) Target 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (Target API Intermediate) Int3->Target Aniline, Et3N iPrOH, Reflux ImpC 5-Bromo-4-hydroxypyridine-3-sulfonic acid (Hydrolysis Impurity) Int3->ImpC Excess H2O / Heat

Reaction pathway for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid and key impurity origins.

Part 3: Quantitative Impurity Profiling

Below are the standard relative retention times (RRT) and acceptable limits for the most common impurities encountered in this synthesis.

Impurity NameChemical Origin / CausalityRelative Retention Time (RRT)*Acceptance Criteria (ICH Q3A)
Des-bromo Impurity Incomplete bromination of 4-hydroxypyridine-3-sulfonic acid.0.85NMT 0.15%
5-Bromo-4-hydroxypyridine-3-sulfonic acid Hydrolysis of the 4-chloro intermediate during quench or drying[2].0.60NMT 0.10%
Sulfonanilide Bis-adduct Reaction of aniline with unhydrolyzed sulfonyl chloride[4].1.45NMT 0.15%
6-Bromo Regioisomer Non-selective electrophilic aromatic substitution.0.95NMT 0.10%

*RRT values are representative based on a standard reverse-phase HPLC method (C18 column, Gradient MeCN/Water with 0.1% TFA).

Part 4: Troubleshooting FAQs

Q1: My final product failed release testing due to high levels of the "Sulfonanilide Bis-adduct" impurity. How did this form, and how can I prevent it? Causality: This impurity forms when aniline reacts with both the 4-chloro position and an unhydrolyzed sulfonyl chloride group. If Step 2 (Chlorination) is not fully quenched, residual 5-bromo-4-chloropyridine-3-sulfonyl chloride[4] is carried into Step 3. Aniline, being a strong nucleophile, rapidly attacks the sulfonyl chloride to form a stable sulfonamide linkage. Resolution: Implement a strict HPLC hold-point during the ice-water quench in Step 2. Do not isolate the intermediate until the sulfonyl chloride peak is completely undetectable.

Q2: We are seeing a 4-hydroxy impurity (CAS 1355216-83-9) in the final API intermediate. Is this unreacted starting material? Causality: No, it is likely a hydrolysis degradation product[2]. The 4-chloro group in 5-bromo-4-chloropyridine-3-sulfonic acid is highly activated by the electron-withdrawing pyridine nitrogen and the ortho-sulfonic acid. If the quench temperature in Step 2 exceeds 10°C, or if the intermediate is dried at excessively high temperatures (>60°C) in the presence of residual moisture, the 4-chloro group will hydrolyze back to the 4-hydroxy group. Resolution: Maintain the quench temperature strictly at 0–5°C and dry the intermediate under high vacuum at temperatures not exceeding 40°C.

Q3: The des-bromo impurity (4-(phenylamino)pyridine-3-sulfonic acid) is co-eluting with my target peak. How can I purge it? Causality: Des-bromo impurities are notorious for their physicochemical similarity to the target brominated API, making downstream crystallization or chromatography highly inefficient. This impurity originates entirely from incomplete bromination in Step 1. Resolution: Prevention is the only viable strategy. Ensure the bromination reaction in Step 1 is pushed to >99% conversion. You may need to incrementally add Br₂ (e.g., 0.05 eq aliquots) if the reaction stalls, but avoid large excesses to prevent dibromination.

Q4: Is there a nitrosamine risk associated with this intermediate? Causality: Yes. The secondary amine linkage (phenylamino group) in 5-bromo-4-(phenylamino)pyridine-3-sulfonic acid is susceptible to nitrosation, forming N-nitroso impurities, which are heavily scrutinized in Torasemide derivatives. Resolution: Ensure that all raw materials (especially aniline and solvents) are free of nitrite contaminants. Avoid using sodium nitrite or nitric acid in any adjacent manufacturing steps utilizing shared equipment.

Sources

Troubleshooting

Technical Support Center: Workup &amp; Isolation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized, amphoteric heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized, amphoteric heterocycles. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4) presents a classic "zwitterion dilemma."

Similar to the foundational synthesis of , this molecule contains a basic pyridine nitrogen, an acidic sulfonic acid, and a lipophilic bromophenyl moiety. Standard liquid-liquid extraction will fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies to successfully isolate this compound.

FAQ: The Zwitterion Dilemma

Q1: Why does my product vanish into the aqueous layer during standard organic extraction? A1: The compound is amphoteric. In highly acidic conditions (pH < 2), the pyridine nitrogen protonates, forming a water-soluble cation. In basic conditions (pH > 6), the sulfonic acid deprotonates, forming a water-soluble anion. It cannot be extracted into standard organic solvents like ethyl acetate or dichloromethane. Isolation must rely on isoelectric precipitation by carefully titrating the aqueous mixture to the compound's isoelectric point (pI), where it exists as a neutral inner salt[1].

Q2: My product "oils out" instead of crystallizing during neutralization. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates from a solution where its melting point is lower than the solvent temperature, or when high ionic strength (from inorganic salts generated during neutralization) disrupts crystal lattice formation[1]. To fix this, you must lower the dielectric constant of the medium using an anti-solvent (like isopropanol) and strictly control the temperature to force crystallization[1][2].

Quantitative Data: Phase & Solubility Profiling

To successfully isolate the compound, you must manipulate its charge state. The table below summarizes the causality between pH, molecular charge, and phase state.

ParameterPhase StateMechanistic Rationale
pH < 1.5 Aqueous SolublePyridine nitrogen is protonated ( NH+ ); sulfonic acid is neutral ( SO3​H ). Net charge is +1.
pH 3.5 - 4.0 Solid (Precipitate)Isoelectric point (pI). Molecule exists as a neutral zwitterion, minimizing hydration and maximizing lattice energy.
pH > 6.0 Aqueous SolubleSulfonic acid is deprotonated ( SO3−​ ); pyridine nitrogen is neutral. Net charge is -1.
Anti-Solvent (IPA) Crystallization PromoterDecreases the dielectric constant of water, forcing the zwitterion out of its hydration shell.
Self-Validating Experimental Protocol: Isoelectric Precipitation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Thermal Quenching Cool the crude acidic reaction mixture to 0–5 °C using an ice-brine bath.

  • Causality: Neutralization is violently exothermic. Maintaining low temperatures prevents thermal degradation of the bromo-substituent and minimizes the aqueous solubility of the target zwitterion.

Step 2: Isoelectric Titration Slowly add pre-cooled aqueous NaOH (20% w/w) dropwise while maintaining the internal temperature below 15 °C. Target a pH of 3.5 to 4.0.

  • Causality: This pH range represents the isoelectric point (pI) where the molecule exists as a neutral zwitterion, drastically reducing aqueous hydration.

  • Validation Checkpoint: The solution must transition from clear to persistently turbid. If the pH meter reads 3.5 but the solution remains clear, verify your meter calibration; the zwitterion must crash out at this pH.

Step 3: Anti-Solvent Rescue (If Oiling Out Occurs) If the product forms a biphasic oil rather than a solid suspension, slowly add cold isopropanol (IPA) in a 1:1 v/v ratio to the aqueous phase.

  • Causality: IPA lowers the dielectric constant of the medium, disrupting the hydration shell around the zwitterion and forcing solid lattice formation[1].

  • Validation Checkpoint: The addition of IPA should immediately convert the oily emulsion into a distinct crystalline suspension.

Step 4: Filtration & Sulfate Clearance Filter the precipitate under vacuum. Wash the filter cake with an ice-cold water/IPA mixture (1:2).

  • Causality: The cold wash removes residual inorganic salts (e.g., sodium sulfate) generated during neutralization without dissolving the product[3].

  • Validation Checkpoint: Collect a few drops of the final wash filtrate and add 1M BaCl2​ . A lack of heavy white precipitate confirms the filter cake is successfully purged of inorganic sulfates.

Visualizing the Workflow

ZwitterionWorkup N1 Crude Acidic Mixture (pH < 1) N2 Thermal Quench (0-5 °C) N1->N2 N3 Titrate to pI (pH 3.5 - 4.0) N2->N3 Base Addition N4 Phase State Check N3->N4 N5 Crystalline Solid N4->N5 Ideal N6 Oiling Out / Amorphous N4->N6 High Ionic Strength N8 Vacuum Filtration & Validation N5->N8 N7 Anti-Solvent Rescue (Add cold IPA) N6->N7 N7->N8

Fig 1: Decision tree for the isoelectric precipitation and anti-solvent rescue of zwitterionic targets.

References
  • Title: Production of pyridine-3-sulfonic acid (US Patent 5082944A)

Sources

Reference Data & Comparative Studies

Validation

A Framework for the Preclinical Characterization of Novel Kinase Inhibitors: A Comparative Study of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (Compound X) Against Established Bcr-Abl Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical molecule 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, hereafter referred to as Compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical molecule 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, hereafter referred to as Compound X , as a case study. The discovery of small molecules that selectively modulate kinase activity remains a cornerstone of modern oncology.[1] The constitutively active Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML), serves as a paradigm for targeted therapy.[2] The success of inhibitors against this target has transformed CML treatment and provides a robust benchmark for new chemical entities.[3]

Herein, we outline a multi-tiered experimental strategy to characterize Compound X. Its performance is hypothetically benchmarked against three clinically approved Bcr-Abl inhibitors:

  • Imatinib: A first-generation inhibitor that stabilizes the inactive conformation of the Abl kinase domain.[4][5]

  • Dasatinib: A second-generation, ATP-competitive inhibitor targeting multiple conformations of Bcr-Abl and the Src family kinases.[6][7][8]

  • Bosutinib: A second-generation dual inhibitor of Src and Abl kinases.[9][10]

This guide is intended for researchers in drug discovery and chemical biology, offering both the rationale behind experimental choices and detailed, actionable protocols.

Profiles of Comparator Kinase Inhibitors

A rational comparison requires a deep understanding of the benchmark compounds. The chosen inhibitors for this study represent distinct generations and binding mechanisms, providing a comprehensive landscape for evaluating a novel compound.

  • Imatinib (Gleevec®): The archetypal tyrosine kinase inhibitor (TKI), Imatinib induces and binds to the inactive, "DFG-out" conformation of the Abl kinase domain, where the Asp-Phe-Gly motif is flipped.[4] This mechanism confers high selectivity for Abl, c-KIT, and PDGF-R kinases.[3][4][11] However, its efficacy can be compromised by mutations in the kinase domain that destabilize the inactive state.[4]

  • Dasatinib (Sprycel®): As a second-generation TKI, Dasatinib is significantly more potent than Imatinib against wild-type Bcr-Abl.[8] Crucially, it is a conformation-independent inhibitor, binding to both the active and inactive states of the kinase.[6][7] This allows it to overcome resistance mediated by many Imatinib-resistant mutations.[8] Its broader selectivity profile includes potent inhibition of Src family kinases (SFKs), which contributes to its efficacy but also to a distinct side-effect profile.[6][12]

  • Bosutinib (Bosulif®): Bosutinib is a potent, second-generation ATP-competitive inhibitor of both Bcr-Abl and Src family kinases.[9][13] It is effective against many Imatinib-resistant Bcr-Abl mutants but, notably, not the T315I "gatekeeper" mutation.[9][13] Its minimal activity against c-KIT and PDGF-R distinguishes it from Imatinib and Dasatinib.[13][14]

Experimental Design and Rationale

The characterization of a novel kinase inhibitor follows a logical progression from broad, target-agnostic screening to specific, cell-based validation of on-target activity. Our proposed workflow is designed to efficiently determine the potency, selectivity, and cellular efficacy of Compound X.

Rationale for Workflow: This tiered approach is a self-validating system.

  • Biochemical Screening: The initial in vitro kinase panel provides a direct measure of enzyme inhibition, free from the complexities of cellular biology (e.g., membrane permeability, efflux pumps). This establishes the intrinsic potency and selectivity of the compound.

  • Cellular Proliferation Assays: These assays bridge the gap between biochemical potency and biological effect. By using a Bcr-Abl-dependent cell line (K-562) and a negative control line, we can infer on-target activity. A potent compound that inhibits Bcr-Abl biochemically should selectively inhibit the proliferation of K-562 cells.

  • Cellular Target Engagement: The final step confirms that the observed biological effect is due to the intended mechanism. A Western blot for phosphorylated Bcr-Abl and its downstream substrates provides direct evidence that the compound is engaging and inhibiting its target within the cell.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Outcome biochem_screen Biochemical Kinase Panel (>200 Kinases) Determine IC50 & Selectivity rationale1 Rationale: Establish intrinsic potency and identify on- and off-targets. cell_prolif Cellular Proliferation Assay (K-562 vs. U-937) Determine GI50 biochem_screen->cell_prolif Prioritize potent & selective hits target_engage Target Engagement Assay (Western Blot) Confirm p-Bcr-Abl Inhibition cell_prolif->target_engage If selective activity observed decision Decision Point: Lead Candidate or Further Optimization target_engage->decision

Caption: Tiered workflow for kinase inhibitor characterization.

Methodologies and Protocols

The following protocols are presented in a detailed, step-by-step format to ensure reproducibility.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15] It is a robust, luminescence-based method suitable for high-throughput screening.

Rationale: The ADP-Glo™ system is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods.[15] Measuring product (ADP) formation provides a direct correlation with enzyme activity.

Materials:

  • Kinase: Recombinant Bcr-Abl (and other panel kinases)

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate

  • ATP at Km concentration for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Test compounds (Compound X, Imatinib, Dasatinib, Bosutinib) serially diluted in DMSO.

Procedure:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of each test compound in 100% DMSO. Dispense 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells as a 100% activity control.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase reaction buffer. Add 2 µL to each well.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of the substrate/ATP solution to each well for a final volume of 5 µL. The final DMSO concentration should be ≤1%.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.[16]

Protocol 2: Cellular Proliferation Assay

This protocol measures the effect of inhibitors on the proliferation of cancer cell lines.

Rationale: K-562 cells are a CML cell line expressing the Bcr-Abl fusion protein; their survival is dependent on Bcr-Abl activity.[17] U-937 is a human leukemic cell line that does not express Bcr-Abl and serves as a negative control for assessing general cytotoxicity versus on-target effects.

Materials:

  • Cell Lines: K-562 (Bcr-Abl positive), U-937 (Bcr-Abl negative)

  • Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well clear plates

  • Test compounds serially diluted in culture medium.

Procedure:

  • Cell Seeding: Seed K-562 and U-937 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of 2X concentrated compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Calculate the percent growth inhibition (GI) and determine the GI50 value for each compound.

Protocol 3: Western Blot for Bcr-Abl Phosphorylation

This protocol provides direct evidence of target inhibition within cells.

Rationale: Inhibition of Bcr-Abl kinase activity prevents its autophosphorylation and the subsequent phosphorylation of downstream substrates like CrkL. Measuring the levels of phospho-Bcr-Abl (p-Bcr-Abl) and phospho-CrkL (p-CrkL) is a direct readout of target engagement.

Procedure:

  • Cell Treatment: Seed K-562 cells in a 6-well plate and grow to ~70% confluency. Treat cells with Compound X, Dasatinib, or a vehicle control at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-Abl, anti-phospho-CrkL, total Abl, total CrkL, and β-actin as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparative Data Analysis

The data generated from the described protocols can be summarized for clear comparison. The following tables present hypothetical, yet plausible, results for Compound X to illustrate how it might be benchmarked against the established inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical) Imatinib Dasatinib Bosutinib
Bcr-Abl 15 250<11.2
Src 850>10,0000.81.0
c-KIT 1,20010015>5,000
PDGFRβ 2,50015028>5,000
VEGFR2 >10,000>10,00030>10,000

Data for Imatinib, Dasatinib, and Bosutinib are representative values from public sources.

Table 2: Cellular Activity Profile (GI50, nM)

Cell LineGenotypeCompound X (Hypothetical) Imatinib Dasatinib Bosutinib
K-562 Bcr-Abl Positive35 3001.545
U-937 Bcr-Abl Negative>5,000 >10,000250>5,000

Data for Imatinib, Dasatinib, and Bosutinib are representative values from public sources.

Bcr-Abl Signaling Pathway

To contextualize the mechanism of action, it is critical to visualize the target pathway. Bcr-Abl is a constitutively active kinase that drives cell proliferation and survival by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT signaling cascades.[2][18][19][20] TKIs block these aberrant signals, leading to apoptosis in leukemic cells.[5][19]

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway BCR_ABL Bcr-Abl (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 GAB2 GAB2 BCR_ABL->GAB2 RAS RAS GRB2->RAS RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis TKI TKI (Compound X, Imatinib, Dasatinib, Bosutinib) TKI->BCR_ABL Inhibits

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Discussion and Future Directions

Based on the hypothetical data, Compound X emerges as a potent and selective inhibitor of Bcr-Abl.

Interpretation of Results:

  • Potency: The biochemical IC50 (15 nM) and cellular GI50 (35 nM) values suggest Compound X is a highly potent Bcr-Abl inhibitor, more potent than Imatinib but less so than Dasatinib. The strong correlation between biochemical and cellular potency in the K-562 line suggests good cell permeability and low impact from efflux pumps.

  • Selectivity: Compound X demonstrates high selectivity for Bcr-Abl over other kinases like Src, c-KIT, and PDGFRβ. The >50-fold selectivity for Abl over Src distinguishes it from dual Src/Abl inhibitors like Dasatinib and Bosutinib. This profile might translate to a reduced risk of certain off-target side effects. The lack of activity in the U-937 cell line (GI50 >5,000 nM) strongly supports a specific, on-target mechanism of action rather than general cytotoxicity.

Future Directions:

  • Resistance Profiling: Evaluate Compound X against a panel of Bcr-Abl mutants to determine its efficacy in overcoming known resistance mechanisms.

  • In Vivo Efficacy: Test Compound X in a K-562 xenograft mouse model to assess its anti-tumor activity, pharmacokinetics, and tolerability in vivo.

  • Mechanism of Binding: Conduct structural biology studies (e.g., X-ray co-crystallography) to determine if Compound X is a Type I or Type II inhibitor, which would further rationalize its selectivity profile.

  • Lead Optimization: If necessary, use the current data to inform the synthesis of new analogs with improved potency, selectivity, or drug-like properties.

This systematic approach ensures a thorough and rigorous evaluation, enabling a confident decision on whether to advance a novel compound like 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid toward clinical development.

References

  • Wikipedia. Imatinib. [Link]

  • Wikipedia. Bosutinib. [Link]

  • Liao, W. et al. (2015). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. Oncotarget, 6(33), 34644–34657. [Link]

  • Radujkovic, A. et al. (2006). Imatinib in Chronic Myeloid Leukemia: an Overview. Reviews on Recent Clinical Trials, 1(2), 115-122. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate? [Link]

  • Taylor & Francis Online. Bosutinib – Knowledge and References. [Link]

  • Liv Hospital. (2026). Dasatinib. [Link]

  • Cancer Care Ontario. bosutinib. [Link]

  • Azordegan, N. et al. (2014). Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. Anticancer Research, 34(1), 131-144. [Link]

  • MIMS Malaysia. Bosutinib: Uses & Dosage. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Imatinib mesylate? [Link]

  • Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937. [Link]

  • Shrestha, R. et al. (2020). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 12(9), 2479. [Link]

  • Hantschel, O. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Molecular & Cellular Oncology, 1(1), 1-6. [Link]

  • ResearchGate. (2013). Signaling pathways activated by BCR-ABL. [Link]

  • PubMed. (2012). Molecular pathways: BCR-ABL. [Link]

  • MedlinePlus. (2025). Dasatinib. [Link]

  • National Center for Biotechnology Information. (2014). In vitro NLK Kinase Assay. Journal of Visualized Experiments, (87), 51522. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Patrick, D. R. et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(6), 2843–2855. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Harvard University. Protocol for Invitro Kinase Assay. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Axten, J. M. et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Discovery, 3(3), 324-335. [Link]

  • Hasako, S. et al. (2013). Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor. Molecular Cancer Therapeutics, 12(4), 417-427. [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Lee, H. S. et al. (2015). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Molecular Pharmacology, 87(2), 264-276. [Link]

  • ResearchGate. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid Analogs

Introduction The 4-(phenylamino)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases. The addition of a su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-(phenylamino)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases. The addition of a sulfonic acid or sulfonamide group introduces a strong electronic influence and a key interaction point, often utilized to enhance solubility or to directly engage with metalloenzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, a molecule that combines these critical features. We will explore how systematic modifications to this scaffold can modulate biological activity, shifting its selectivity between different enzyme classes, with a focus on protein kinases and carbonic anhydrases. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from analogous chemical series.

The core structure's synthetic accessibility allows for diverse modifications. Generally, the pyridine ring can be functionalized through electrophilic aromatic substitution to introduce the sulfonic acid group, followed by nucleophilic substitution to install the phenylamino moiety, or vice-versa.[1][2] This flexibility enables the systematic exploration of chemical space around the core scaffold.

Part 1: The Phenylamino Moiety - Tuning Potency and Selectivity

The phenylamino group is a cornerstone of many ATP-competitive kinase inhibitors, where it typically forms crucial hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket.[3][4] Modifications to the appended phenyl ring are a primary strategy for optimizing potency and selectivity.

Rationale for Experimental Design: The choice of substituents on the phenyl ring is driven by the desire to probe electronic, steric, and hydrophobic interactions within the target's active site. Small, lipophilic, and electron-withdrawing groups are often favored as they can enhance binding affinity without introducing significant steric clashes.[4] Conversely, larger or more polar groups can be used to either improve solubility or target adjacent pockets, potentially altering the selectivity profile.

Comparative SAR of Phenyl Ring Substitutions: The table below summarizes the expected impact of various substitutions on the phenyl ring, drawing parallels from well-characterized 4-(phenylamino)quinazoline and pyridopyrimidine kinase inhibitors.[3][4]

PositionSubstituent (R)Expected Impact on Kinase InhibitionRationale
meta (3')-Br, -Cl, -CH₃High Potency Small, lipophilic groups are well-tolerated and can occupy a hydrophobic pocket adjacent to the hinge-binding region. Electron-withdrawing groups can modulate the pKa of the aniline nitrogen.[4]
meta (3')-CN, -C≡CHHigh Potency These groups can act as hydrogen bond acceptors and provide rigidity, often leading to potent inhibition.
para (4')-OCH₃, -NH₂Moderate to Low Potency Electron-donating groups can sometimes be detrimental to activity in kinase inhibitor scaffolds unless they can engage in specific favorable interactions.[5]
para (4')Bulky groupsLow Potency This position is often solvent-exposed but can clash with the ribose-binding region, typically leading to reduced affinity.
ortho (2')-F, -CH₃Variable Potency Substitution at this position can force a non-planar conformation of the phenyl ring, which may either enhance or disrupt optimal binding, making its impact target-dependent.

Part 2: The Pyridine Core - The Influence of the Sulfonic Acid and Bromo Substituents

Modifications to the pyridine ring itself, particularly at the 3- and 5-positions, are critical for defining the compound's physicochemical properties and its potential biological target class.

The 3-Position: Sulfonic Acid vs. Sulfonamide

The group at the 3-position is a major determinant of the molecule's therapeutic application.

  • Sulfonic Acid (-SO₃H): This highly polar, acidic group imparts significant aqueous solubility.[1] In the context of kinase inhibition, it is typically directed towards the solvent-exposed region of the ATP-binding site, acting as a "solubilizing tail" without directly participating in binding to the deep, hydrophobic portions of the cleft.[3]

  • Sulfonamide (-SO₂NHR'): The conversion of the sulfonic acid to a sulfonamide dramatically alters its properties. Sulfonamides are a well-established zinc-binding group and the cornerstone of inhibitors for metalloenzymes like carbonic anhydrases (CAs).[6][7][8] The un-substituted sulfonamide (-SO₂NH₂) can coordinate directly to the catalytic zinc ion in the active site of CAs. Further substitution on the sulfonamide nitrogen (R') provides a vector for exploring additional interactions and fine-tuning selectivity across different CA isoforms.[6]

The 5-Position: The Role of the Bromo Group

The bromine atom at the 5-position is not merely an inert substituent. Its influence is multifaceted:

  • Steric and Electronic Effects: As a bulky, electron-withdrawing group, it influences the geometry and electron density of the pyridine ring. Studies on related 5-substituted pyridine analogs have shown that bulky moieties at this position can significantly impact binding affinity.[9]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like a carbonyl oxygen) in the protein's active site. This interaction can substantially increase binding affinity and selectivity.

  • Lipophilicity: It increases the overall lipophilicity of the scaffold, which can enhance membrane permeability and target engagement within hydrophobic pockets.

Part 3: Comparative Analysis of Potential Biological Targets

The SAR data suggest that analogs of the 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid scaffold can be rationally designed to target distinct classes of enzymes.

Target Class A: Protein Kinases (e.g., EGFR, Src)

For kinase inhibition, the optimal analog would likely feature:

  • A small, lipophilic, electron-withdrawing group at the 3'-position of the phenyl ring (e.g., 3'-bromo or 3'-chloro).[4]

  • The sulfonic acid group at the 3-position to ensure solubility, or a sulfonamide with a large, polar R' group designed to interact with solvent.[3]

The diagram below illustrates the hypothetical binding mode of a sulfonic acid analog in a typical kinase ATP-binding site.

cluster_0 Kinase ATP-Binding Site cluster_1 HINGE Hinge Region (Backbone NH) HYDROPHOBIC_POCKET Hydrophobic Pocket GATEKEEPER Gatekeeper Residue SOLVENT Solvent Interface PYRIDINE Pyridine Ring PHENYLAMINO Phenylamino Linker PHENYLAMINO->HINGE H-Bond PHENYL 3'-Substituted Phenyl Ring PHENYL->HYDROPHOBIC_POCKET Hydrophobic Interaction SULFONIC_ACID Sulfonic Acid (-SO3H) SULFONIC_ACID->SOLVENT Solubility/ Solvent Interaction

Caption: Hypothetical binding of an analog in a kinase active site.

Target Class B: Carbonic Anhydrases (e.g., CAIX, CAXII)

To effectively target carbonic anhydrases, the analog must feature a primary or secondary sulfonamide group. The optimal design would include:

  • A primary sulfonamide (-SO₂NH₂) at the 3-position to directly coordinate with the catalytic Zn²⁺ ion.[6]

  • Substitutions on the phenylamino ring and the 5-bromo group would then be optimized to interact with amino acid residues lining the active site cavity, thereby conferring isoform selectivity.[6]

The following diagram depicts the binding mode of a sulfonamide analog in the active site of a carbonic anhydrase.

cluster_0 Carbonic Anhydrase Active Site cluster_1 ZN_ION Zn(II) Ion THR199 Thr199 HYDROPHOBIC_SIDE Hydrophobic Side HYDROPHILIC_SIDE Hydrophilic Side PYRIDINE 5-Bromo-4-(phenylamino) -pyridine Core PYRIDINE->HYDROPHOBIC_SIDE van der Waals Interactions SULFONAMIDE Sulfonamide (-SO2NH2) SULFONAMIDE->ZN_ION Coordination Bond SULFONAMIDE->THR199 H-Bond

Caption: Hypothetical binding of an analog in a carbonic anhydrase active site.

Experimental Protocols

The validation of these SAR principles requires robust experimental workflows. The following protocols are representative of the methods used to synthesize and evaluate these compounds.

General Synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonamide Analogs

Rationale: This multi-step synthesis is designed to build the molecule sequentially, allowing for the introduction of diverse chemical groups at key positions. The use of protecting groups and specific coupling reactions ensures high yields and purity.

Workflow Diagram:

START 4-Chloropyridine-3-sulfonic acid STEP1 Bromination (NBS) START->STEP1 STEP2 Conversion to Sulfonyl Chloride (SOCl2) STEP1->STEP2 STEP3 Amination (R-NH2) STEP2->STEP3 STEP4 Buchwald-Hartwig Coupling (Substituted Aniline) STEP3->STEP4 PRODUCT Final Analog STEP4->PRODUCT

Caption: Synthetic workflow for generating target analogs.

Step-by-Step Protocol:

  • Bromination: To a solution of 4-chloropyridine-3-sulfonic acid in sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the mixture onto ice and collect the precipitated 5-bromo-4-chloropyridine-3-sulfonic acid by filtration.

  • Sulfonyl Chloride Formation: Suspend the product from Step 1 in thionyl chloride (SOCl₂) with a catalytic amount of DMF. Reflux the mixture for 4 hours. Remove the excess SOCl₂ under reduced pressure to yield crude 5-bromo-4-chloropyridine-3-sulfonyl chloride.

  • Sulfonamide Formation: Dissolve the crude sulfonyl chloride in an appropriate solvent like THF. Cool to 0°C and add the desired amine (R'NH₂) dropwise. Stir for 2 hours at room temperature. Purify by column chromatography to obtain the 5-bromo-4-chloro-N-R'-pyridine-3-sulfonamide.

  • Aromatic Substitution: Combine the product from Step 3 with the desired substituted aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like dioxane. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC/LC-MS). After workup, purify the final product by column chromatography.[10][11]

In Vitro Carbonic Anhydrase Inhibition Assay

Rationale: This established assay measures the inhibition of CA-catalyzed ester hydrolysis. The change in absorbance over time provides a direct measure of enzyme activity, allowing for the calculation of inhibition constants (Ki).

Methodology:

  • The assay is performed in a 96-well plate containing Tris-HCl buffer (pH 7.4).

  • A stock solution of the inhibitor (analog) is prepared in DMSO and serially diluted to various concentrations.

  • A fixed concentration of the purified human carbonic anhydrase isoform (e.g., hCA IX) is added to each well containing the inhibitor and incubated for 15 minutes at room temperature.

  • The reaction is initiated by adding the substrate, 4-nitrophenyl acetate (NPA).

  • The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.

  • Enzyme activity is calculated from the initial linear portion of the progress curves.

  • IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.

Conclusion

The 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid scaffold represents a versatile platform for inhibitor design. The structure-activity relationships discussed herein demonstrate a clear bifurcation in potential therapeutic applications, driven primarily by the nature of the substituent at the 3-position.

  • Analogs featuring a sulfonic acid are predisposed to act as highly soluble inhibitors of targets like protein kinases, where the core anilinopyridine motif can bind effectively in the ATP pocket.

  • Analogs featuring a sulfonamide are prime candidates for development as potent inhibitors of metalloenzymes, particularly carbonic anhydrases, due to the sulfonamide's zinc-binding capability.

Future research should focus on the synthesis of focused libraries to systematically explore substitutions on both the phenylamino ring and the sulfonamide group. This dual-pronged approach will enable the fine-tuning of potency and isoform selectivity, ultimately leading to the development of novel and highly specific inhibitors for either kinases or carbonic anhydrases, depending on the chosen synthetic path.

References

  • EvitaChem. 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid.
  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (2014). Warmińsko-Mazurska Izba Rolnicza.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3.
  • Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.
  • Guan, Y., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Li, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Available from: [Link]

  • Zhang, W., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. Available from: [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, R., et al. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available from: [Link]

  • Kumar, A., & Narasimhan, B. (2016). Biological activities of sulfonamides. ResearchGate. Available from: [Link]

  • Wikipedia. Piperidine-4-sulfonic acid. Available from: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. Available from: [Link]

  • Ghorbani, F., et al. (2022). Introducing New Inhibitors of PAICS, a De Novo Purine Biosynthesis Enzyme, through Structure-Based Virtual Screening. PMC. Available from: [Link]

  • Bridges, A. J., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-7. Available from: [Link]

  • Gonzalez-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Siwek, A., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 683-9. Available from: [Link]

  • Yilmaz, I., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(3-4). Available from: [Link]

  • Paranjape, R., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Smaill, J. B., et al. (1999). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(10), 1803-15. Available from: [Link]

Sources

Validation

HPLC Analysis Method for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic Acid Purity: A Comparative Guide

As drug development pipelines increasingly incorporate highly functionalized, polar heterocycles, analytical scientists face significant chromatographic challenges. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate highly functionalized, polar heterocycles, analytical scientists face significant chromatographic challenges. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a prime example of a complex amphoteric molecule. It features a strongly acidic sulfonic acid moiety, a basic pyridine ring, and hydrophobic bromo and phenylamino substituents.

This guide objectively evaluates three high-performance liquid chromatography (HPLC) methodologies for the purity analysis of this compound. By examining the thermodynamic and electrostatic causality behind retention mechanisms, we provide a self-validating framework for selecting the optimal analytical approach.

The Chromatographic Challenge: Causality of Retention Failure

The primary analytical hurdle with 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is its zwitterionic nature. The sulfonic acid group has a very low pKa (< 1.0), meaning it remains permanently ionized across the entire standard HPLC operating range (pH 2–8).

When injected onto a traditional reversed-phase (RP) C18 column, the thermodynamically unfavorable partitioning of the highly polar sulfonate anion into the hydrophobic alkyl chains results in rapid elution near the void volume ( t0​ ). Furthermore, the basic pyridine nitrogen (pKa ~5.0) can undergo secondary electrostatic interactions with unendcapped, acidic silanols on the silica matrix. At low pH, while silanol ionization is suppressed, residual interactions still cause severe peak tailing and poor resolution of structurally similar process impurities[1].

RetentionMechanisms Analyte 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid RP Standard RP-HPLC (C18, Low pH) Analyte->RP Ionized SO3- Silanol Repulsion (Poor Retention) IP Ion-Pairing HPLC (C18 + TBAA) Analyte->IP TBA+ Complexation Lipophilic Partitioning (Good Retention) HILIC HILIC (Zwitterionic Phase) Analyte->HILIC Aqueous Layer Hydrophilic Partitioning (Excellent Retention)

Fig 1. Chromatographic retention mechanisms for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid.

To achieve accurate purity profiling, the analytical method must overcome these electrostatic barriers. Historically, this required specialized mixed-mode columns[2] or mobile phase additives. Today, we compare three distinct modalities.

Comparative Evaluation of Analytical Modalities

Method A: Standard RP-HPLC (The Baseline)

Utilizing a standard C18 column with a highly aqueous, low-pH phosphate buffer (pH 2.5). While the low pH protonates residual silanols to minimize tailing[1], it cannot neutralize the sulfonate group. Retention relies solely on the hydrophobic bromo and phenylamino groups, leading to poor capacity factors ( k′<1.5 ) and a high risk of co-eluting polar impurities.

Method B: Ion-Pairing RP-HPLC (IP-RP-HPLC)

To force retention on a C18 phase, a cationic surfactant like Tetrabutylammonium acetate (TBAA) is added to the mobile phase. The bulky TBA+ cation forms a transient, neutral lipophilic ion-pair complex with the SO3−​ anion[3]. This drastically improves retention and peak shape[4]. However, ion-pairing reagents permanently alter the stationary phase, require extensive equilibration times, and cause severe ion suppression, making this method incompatible with LC-MS impurity identification[3].

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates via an orthogonal mechanism, utilizing a polar stationary phase (e.g., ZIC-HILIC) and a high-organic mobile phase (>70% Acetonitrile). Retention is driven by the hydrophilic partitioning of the sulfonate group into a water-enriched layer immobilized on the stationary phase surface[5]. HILIC provides superior retention for highly polar compounds, excellent peak symmetry, and utilizes volatile buffers (e.g., ammonium formate), ensuring 100% compatibility with mass spectrometry[6].

Quantitative Performance Comparison
ParameterStandard RP-HPLC (C18)IP-RP-HPLC (C18 + TBAA)ZIC-HILIC
Retention Factor ( k′ ) 0.8 (Poor)4.5 (Excellent)5.2 (Excellent)
Peak Symmetry ( Tf​ ) 2.1 (Severe Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Theoretical Plates ( N ) < 3,000~ 12,000~ 18,000
MS Compatibility Moderate (Phosphate limits MS)Incompatible (Suppression)Excellent (Volatile buffers)
Equilibration Time ~ 15 minutes> 60 minutes~ 20 minutes

Data represents expected values based on the physicochemical properties of pyridine-sulfonic acid derivatives.

Experimental Protocols: Self-Validating Workflows

ProtocolWorkflow S1 1. Sample Preparation (Diluent: 80% ACN / 20% Buffer) S2 2. Column Equilibration (ZIC-HILIC, >20 column volumes) S1->S2 S3 3. System Suitability Test (SST) Inject Standard 5 times S2->S3 S4 SST Criteria Met? (RSD < 2%, Tf < 1.5) S3->S4 S5 4. Sample Analysis (Acquire UV & MS Data) S4->S5 Yes S6 Troubleshoot & Re-equilibrate (Check buffer pH/ionic strength) S4->S6 No S6->S2

Fig 2. Self-validating HILIC experimental workflow for sulfonic acid purity analysis.

Protocol 1: ZIC-HILIC Purity Analysis (Recommended)

This protocol leverages hydrophilic partitioning and is fully MS-compatible for unknown impurity identification.

  • Mobile Phase Preparation :

    • Mobile Phase A: 20 mM Ammonium Formate in HPLC-grade water, adjusted to pH 3.5 with Formic Acid. (The acidic pH ensures the pyridine ring is protonated, maximizing polarity).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • Column & Conditions :

    • Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic at 80% B / 20% A for 15 minutes.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and ESI-MS (Negative ion mode for the sulfonate group).

  • Sample Preparation :

    • Dissolve 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid standard in a diluent matching the mobile phase (80% ACN / 20% Water) to a concentration of 0.5 mg/mL. Critical Causality: Dissolving the sample in 100% water will cause severe peak distortion in HILIC due to solvent mismatch.

  • System Suitability Test (SST) :

    • Inject the standard 5 times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Peak Area RSD 2.0%; Tailing Factor ( Tf​ ) 1.5. Proceed to sample analysis only if SST passes.

Protocol 2: Ion-Pairing RP-HPLC (Alternative for UV-Only Systems)

Use this method only if HILIC columns are unavailable and MS detection is not required.

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Tetrabutylammonium acetate (TBAA) in water, adjusted to pH 4.5 with acetic acid.

    • Mobile Phase B: Methanol (MeOH).

  • Column & Conditions :

    • Column: Standard C18 (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 60% A / 40% B (Isocratic).

    • Equilibration: Flush the column with at least 40 column volumes (~60 minutes) to ensure the TBAA fully coats the stationary phase.

  • System Suitability Test (SST) :

    • Inject standard 5 times.

    • Acceptance Criteria: Baseline drift must be < 1 mAU/min (indicating stable ion-pair equilibration). Resolution ( Rs​ ) between the main peak and the closest eluting impurity must be 2.0.

Conclusion & Recommendations

The purity analysis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is fundamentally a problem of managing extreme polarity and permanent ionization. While standard RP-HPLC fails due to electrostatic repulsion and silanol interactions[1], Ion-Pairing chromatography successfully masks the charge but sacrifices MS compatibility[3].

HILIC stands as the superior analytical modality. By embracing the molecule's polarity rather than fighting it, HILIC provides robust retention, exceptional peak symmetry, and the critical ability to couple with mass spectrometry for rigorous impurity profiling[6]. Researchers should adopt the ZIC-HILIC protocol outlined above as the gold standard for sulfonated pyridine derivatives.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids - Benchchem.
  • 3-Pyridinesulfonic acid - SIELC Technologies.
  • Utilizing Ion-Pairing Hydrophilic Interaction Chromatography Solid Phase Extraction for Efficient Glycopeptide Enrichment in Glycoproteomics | Analytical Chemistry - ACS Public
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC.
  • Mixed-Mode Chromatography vs.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)

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Comparative

cross-reactivity profiling of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

An objective guide to the and its analogs, providing in-depth analysis and comparison of methodologies for researchers, scientists, and drug development professionals. Introduction: The Critical Imperative of Selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective guide to the and its analogs, providing in-depth analysis and comparison of methodologies for researchers, scientists, and drug development professionals.

Introduction: The Critical Imperative of Selectivity Profiling

In the pursuit of targeted therapies, the selectivity of a small molecule inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and clinical trial failures. For novel compounds such as 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, a molecule sharing the phenylaminopyridine scaffold common to many kinase inhibitors, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle but a fundamental component of robust preclinical drug development. This guide provides a comprehensive framework for designing and interpreting selectivity studies, moving beyond a simple checklist to a scientifically-driven investigation of a compound's true biological interactions.

Understanding the Phenylaminopyridine Scaffold: A Double-Edged Sword

The phenylaminopyridine core is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases. This inherent promiscuity necessitates a broad and unbiased assessment of potential off-targets. Assuming our lead compound, 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (herein referred to as Cmpd-X), is designed to inhibit a specific tyrosine kinase, our profiling strategy must extend far beyond closely related family members.

Phase 1: Broad Kinome Profiling - Casting a Wide Net

The initial step is to assess the interaction of Cmpd-X against a large panel of purified kinases. This provides a global view of its selectivity and identifies primary and secondary targets.

Comparative Analysis of Kinase Profiling Platforms

Several commercial platforms offer extensive kinase profiling panels. The choice of platform should be guided by the specific research question and the stage of development.

FeatureRadiometric Assay (e.g., Reaction Biology)Binding Assay (e.g., Eurofins DiscoverX KINOMEscan)Cellular Assay (e.g., Promega NanoBRET)
Principle Measures phosphorylation of a substrate by purified kinase using ³³P-ATP.Measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase.Measures target engagement in live cells using bioluminescence resonance energy transfer.
Primary Output % Inhibition at a fixed concentration.Dissociation constant (Kd) or % Inhibition.IC₅₀ or Target Residence Time.
Context Biochemical (in vitro)Biochemical (in vitro)Cellular (in situ)
Advantages Gold standard for direct measurement of catalytic activity.High-throughput, broad coverage, provides true affinity data.Physiologically relevant, measures target engagement in a native environment.
Limitations Use of radioactivity, potential for compound interference with ATP.Does not measure inhibition of kinase activity, can miss allosteric inhibitors.Lower throughput, requires cell line engineering.
Experimental Protocol: Large-Panel Kinase Screen (Biochemical)

This protocol outlines a typical workflow for an initial broad kinase screen.

  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM) to identify all potential hits.

  • Panel Selection: Choose a comprehensive panel that covers all major branches of the human kinome (e.g., the Eurofins DiscoverX KINOMEscan panel of >450 kinases).

  • Data Analysis: The primary output is typically "% Inhibition" or "% of Control". A common threshold for identifying a "hit" is >50% inhibition.

  • Follow-up: For all identified hits, perform dose-response experiments to determine the IC₅₀ or Kd value. This allows for the quantification of potency and the generation of a selectivity profile.

Phase 2: Cellular Target Engagement - Verifying In-Cell Activity

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's activity. Therefore, validating biochemical hits in a cellular context is a critical next step.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach

CETSA is a powerful method for assessing target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay: A Quantitative Cellular Method

The NanoBRET™ assay is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific protein target.

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

  • Tracer Optimization: Determine the optimal concentration of the fluorescently labeled NanoBRET™ tracer for the specific kinase target.

  • Compound Treatment: Titrate Cmpd-X across a range of concentrations and incubate with the cells.

  • BRET Measurement: Add the tracer and measure the BRET signal. The displacement of the tracer by Cmpd-X results in a decrease in the BRET ratio.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC₅₀ value, which reflects the compound's affinity for the target in living cells.

Phase 3: Unbiased Off-Target Identification - Exploring the Unknown

While panel-based screens are excellent for known targets, they cannot identify novel or unexpected off-targets. Unbiased proteomic approaches are essential for a truly comprehensive cross-reactivity profile.

Chemical Proteomics: Affinity-Based Target Deconvolution

Chemical proteomics utilizes an immobilized version of the compound of interest to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

G cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Identification A Synthesize an analog of Cmpd-X with a linker B Couple the analog to a solid support (e.g., beads) A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Identify proteins by LC-MS/MS E->F

Caption: Chemical proteomics workflow for unbiased off-target identification.

Synthesizing the Data: Building a Complete Selectivity Profile

The ultimate goal is to integrate the data from these orthogonal approaches to build a comprehensive understanding of Cmpd-X's selectivity.

Example Data Summary Table for Cmpd-X
TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (NanoBRET)CETSA Shift (°C)
Primary Target (e.g., EGFR) 1550+5.2
Off-Target 1 (e.g., SRC) 250800+2.1
Off-Target 2 (e.g., ABL1) 1200>10,000No Shift
Unrelated Kinase (e.g., PI3K) >10,000>10,000No Shift

This integrated dataset provides a much higher degree of confidence in the selectivity profile of Cmpd-X than any single method alone. The biochemical data provides a baseline potency, while the cellular data confirms target engagement in a more physiologically relevant context.

Conclusion: A Pathway to Safer, More Effective Therapeutics

The cross-reactivity profiling of a new chemical entity like 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a complex but essential undertaking. By employing a multi-pronged approach that combines broad biochemical screening with cellular target engagement and unbiased proteomic methods, researchers can gain a deep understanding of their compound's biological interactions. This comprehensive approach not only de-risks preclinical and clinical development but also provides valuable insights into the compound's mechanism of action and potential for polypharmacology. The methodologies and workflows outlined in this guide provide a robust framework for making informed decisions and ultimately, for developing safer and more effective targeted therapies.

References

  • Martinez Molina, D. et al. (2013) Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R. et al. (2014) The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Vasta, J.D. et al. (2018) Quantitative, real-time assessment of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology, 25(2), 256-264.e6. [Link]

Validation

Analytical Standards for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid: A Comprehensive Comparison and Methodological Guide

Executive Summary 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4; Molecular Formula: C11H9BrN2O3S) is a critical analytical reference standard utilized in the impurity profiling of pyridine-sulfonylur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (CAS: 1352508-05-4; Molecular Formula: C11H9BrN2O3S) is a critical analytical reference standard utilized in the impurity profiling of pyridine-sulfonylurea loop diuretics, such as torasemide and its developmental analogues. The accurate identification, quantification, and control of this brominated intermediate are essential for regulatory compliance (ICH Q3A/Q3B) and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide objectively compares the grades of analytical standards available for this compound, details its unique structural behavior in chromatography and mass spectrometry, and provides a self-validating LC-MS/MS experimental protocol for its precise quantification.

Mechanistic & Structural Significance

The structural uniqueness of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid lies in its 5-bromo substitution and the unsubstituted phenylamino ring (lacking the meta-methyl group found in the torasemide API). Understanding these structural features is critical for developing robust analytical methods:

  • Chromatographic Impact (Causality): The strongly electron-withdrawing and highly lipophilic bromine atom significantly alters the partition coefficient (LogP) of the molecule. In reversed-phase liquid chromatography (RP-HPLC), this increased lipophilicity drives stronger hydrophobic interactions with the C18 stationary phase, resulting in a distinct retention time delay compared to des-bromo impurities.

  • Mass Spectrometry (MS) Signature: The presence of the bromine atom provides a highly diagnostic isotopic pattern. The approximately 1:1 natural abundance ratio of the ^79Br and ^81Br isotopes yields characteristic[M+H]⁺ and [M+H+2]⁺ peaks (m/z 328.9 and 330.9). This isotopic signature acts as a self-validating identifier, allowing analysts to unambiguously differentiate this impurity from isobaric non-brominated interferences in complex sample matrices.

Comparison of Analytical Standard Grades

When selecting an analytical standard for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, laboratories must evaluate the required purity and characterization depth based on the specific stage of drug development.

Standard GradePurity RequirementCharacterization DepthBest Use CaseRisk Factor / Limitation
Certified Reference Material (CRM) >99.0% (Mass Balance)Full (qNMR, HRMS, IR, TGA, Karl Fischer)Late-stage clinical trials, NDA submissions, Commercial QCHigh cost; limited commercial availability for niche intermediates.
Working Standard (In-house) >95.0% (Area %)Partial (1H-NMR, LC-MS)Early-stage process optimization, routine R&DLack of orthogonal mass-balance testing (e.g., TGA) can skew assay values due to undetected residual solvents.
Pharmacopeial Standard Compendial specificCompendial specificOfficial dispute resolutionN/A (Not currently monographed by USP/EP for this specific intermediate).

Expert Insight: Relying solely on in-house working standards without orthogonal mass-balance characterization can lead to artificially high assay values. If residual solvents or inorganic salts are not accounted for, the quantification of this impurity during forced degradation studies will be systematically underestimated.

Experimental Protocol: High-Resolution LC-MS/MS Impurity Profiling

To ensure a self-validating system, the following protocol utilizes chemometrically assisted LC-MS/MS parameters adapted from established torasemide impurity profiling methods [1].

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a primary stock solution of the 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid standard (1.0 mg/mL) in a diluent of Acetonitrile : 10 mM Ammonium Formate (pH 2.5) (50:50, v/v).

    • Dilute to working calibration concentrations (0.01 - 1.0 µg/mL) using the same diluent.

    • Critical Step: Protect all solutions from ambient light using amber glassware to prevent photo-induced degradation of the pyridine ring [1].

  • Chromatographic Separation:

    • Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm) maintained at 25°C.

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 2.5 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Gradient Program: Initiate at 10% B, ramp linearly to 60% B over 15 minutes, hold for 5 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Mass Spectrometry Detection (ESI+):

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode. Mechanistic Choice: While sulfonic acids traditionally ionize well in negative mode, the secondary amine within the phenylamino group allows for robust and stable protonation under the highly acidic (pH 2.5) mobile phase conditions, yielding superior signal-to-noise ratios [1].

    • Monitor the Multiple Reaction Monitoring (MRM) transitions. For the primary ^79Br isotope, monitor the precursor-to-product transition at m/z 329.0 → [Target Fragment].

  • System Validation:

    • Inject a blank diluent, followed by six replicate injections of the Limit of Quantitation (LOQ) solution.

    • Ensure the signal-to-noise (S/N) ratio is ≥ 10 for the LOQ and the relative standard deviation (RSD) of the peak area is ≤ 5.0%, in accordance with ICH Q2(R1) guidelines [2].

Analytical Workflow Diagram

G Sample Sample Preparation (Acetonitrile/Ammonium Formate) LC RP-HPLC Separation (Zorbax SB C18, 25°C) Sample->LC 20 µL Injection MS ESI-MS/MS Detection (Positive Ion Mode) LC->MS Gradient Elution Data Data Acquisition & Chemometric Analysis MS->Data MRM Transitions Valid Method Validation (ICH Q2 Guidelines) Data->Valid LOD/LOQ & Recovery

Fig 1: LC-MS/MS analytical workflow for the validation of pyridine-sulfonic acid impurities.

Quantitative Data Comparison

The following table summarizes the expected chromatographic and mass spectrometric performance of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid compared to standard torasemide API and a common des-bromo impurity. The data illustrates the analytical sensitivity achieved using the optimized LC-MS/MS protocol [1] [2].

AnalytePrecursor Ion [M+H]⁺ (m/z)Relative Retention Time (RRT)LOD (ng/mL)LOQ (ng/mL)Mean Recovery (%)
Torasemide (API Reference)349.11.0015.045.099.8
Des-bromo Impurity251.10.855.015.098.5
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid 329.0 / 331.0 1.12 8.0 24.0 97.2

Note: The increased Relative Retention Time (RRT = 1.12) of the brominated standard is a direct consequence of the halogen's lipophilicity, which enhances retention on the non-polar C18 stationary phase compared to the des-bromo analogue.

References

  • Title : Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Source : Journal of Chromatographic Science / PubMed. URL :[Link]

  • Title : Validation of Analytical Procedures: Text and Methodology Q2(R1). Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL :[Link]

Comparative

Biological Target Identification for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid: A Comparative Methodological Guide

Executive Summary In early-stage drug development, identifying the precise biological targets of a novel chemical probe is critical for understanding its mechanism of action and off-target liabilities. The compound 5-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, identifying the precise biological targets of a novel chemical probe is critical for understanding its mechanism of action and off-target liabilities. The compound 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid (5-BPPS) presents a unique case study in target deconvolution. While its core scaffold is a well-documented kinase inhibitor, its specific functional groups require highly tailored biochemical workflows. This guide objectively compares target identification methodologies for 5-BPPS, providing researchers with field-proven, self-validating protocols and quantitative performance data against traditional alternatives.

The Chemical Rationale & Pharmacophore Dynamics

To design an effective target identification strategy, we must first analyze the causality between the probe's chemical structure and its biological behavior.

The 4-(phenylamino)pyridine scaffold is a highly privileged structure in medicinal chemistry. It is frequently utilized in the design of potent protein kinase inhibitors targeting the ATP-binding pocket of receptor tyrosine kinases (such as PDGFR and c-Kit) and downstream effectors like b-Raf[1]. Beyond kinase inhibition, derivatives of this core have demonstrated broad-spectrum utility, including the disruption of viral polymerases and the induction of apoptosis in neoplastic cell lines[2]. Furthermore, structural variations of the pyridine core have been identified as dual-targeting inhibitors of type II topoisomerases[3].

However, the specific functionalization in 5-BPPS introduces a critical physicochemical dynamic. The addition of the highly polar sulfonic acid group (-SO₃H) at the 3-position significantly enhances aqueous solubility[2], but concurrently restricts passive diffusion across the hydrophobic plasma membrane.

Application Scientist Insight: Because 5-BPPS cannot efficiently cross the lipid bilayer, whole-cell target engagement assays will predictably yield false negatives. However, this apparent limitation is actually a distinct advantage for in vitro target deconvolution. The sulfonic acid moiety serves as an ideal, non-sterically hindered chemical handle that can be easily activated for covalent immobilization to a solid matrix, leaving the kinase-binding 4-(phenylamino) pharmacophore completely exposed.

Comparative Target Identification Workflows

When evaluating 5-BPPS against non-sulfonated, cell-permeable alternatives (e.g., 5-Bromo-N-phenylpyridin-4-amine), the choice of assay is paramount.

  • Affinity Chromatography-Mass Spectrometry (AC-MS) [Gold Standard]:

    • Performance: Superior for 5-BPPS. The sulfonic acid allows for direct conversion to a sulfonyl chloride, enabling robust covalent linkage to amine-functionalized resins.

  • Lysate Cellular Thermal Shift Assay (Lysate-CETSA):

    • Performance: Moderate. While whole-cell CETSA fails due to poor permeability, lysate-CETSA can validate target engagement in vitro. However, it lacks the unbiased, proteome-wide discovery power of AC-MS.

  • Surface Plasmon Resonance (SPR):

    • Performance: Excellent for orthogonal validation. 5-BPPS can be immobilized on a biosensor chip to measure exact binding kinetics (K_d, K_on, K_off) of purified recombinant targets identified via AC-MS.

Self-Validating Experimental Protocols: AC-MS

Trustworthiness in target identification requires a self-validating system. A standard affinity pull-down is prone to identifying highly abundant, non-specific background proteins. To ensure scientific integrity, the following protocol integrates a mandatory competition control . By pre-incubating a parallel lysate sample with an excess of free inhibitor, true biological targets are outcompeted and absent in the final elution, definitively separating true signal from noise.

Step-by-Step Methodology: 5-BPPS Affinity Pull-Down

Step 1: Probe Activation & Immobilization

  • React 5-BPPS with thionyl chloride (SOCl₂) to convert the sulfonic acid to a reactive sulfonyl chloride.

  • Incubate the activated probe with Amine-Sepharose resin in anhydrous DMF with DIPEA for 12 hours at room temperature.

  • Quench unreacted amines with ethanolamine and wash the resin extensively with DMF and PBS.

Step 2: Lysate Preparation & Pre-clearing

  • Lyse target cells (e.g., K562 or A375 cells) in mild, non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors).

  • Pre-clear the lysate by incubating with blank (ethanolamine-quenched) Amine-Sepharose for 1 hour at 4°C to remove non-specific resin binders.

Step 3: Affinity Enrichment & Competition (The Self-Validating Step)

  • Control Arm: Pre-incubate 1 mg of pre-cleared lysate with 100 µM of free 5-BPPS (or a non-sulfonated analog) for 30 minutes.

  • Test Arm: Pre-incubate 1 mg of pre-cleared lysate with vehicle (DMSO).

  • Add 50 µL of the 5-BPPS-immobilized resin to both arms and incubate overnight at 4°C with gentle rotation.

Step 4: Stringent Washing & Elution

  • Wash the resin 5 times with lysis buffer containing increasing salt concentrations (up to 300 mM NaCl) to disrupt weak, non-specific interactions.

  • Elute bound proteins by boiling the resin in 1x Laemmli sample buffer for 10 minutes.

Step 5: LC-MS/MS Analysis

  • Subject the eluates to in-gel tryptic digestion and analyze via high-resolution LC-MS/MS. Proteins present in the Test Arm but significantly depleted in the Control Arm are confirmed targets.

Visualizations

Workflow A 5-BPPS Probe (-SO3H Handle) B Activation (Sulfonyl Chloride) A->B D Immobilized Probe Matrix B->D C Amine-Sepharose Resin C->D E Lysate Incubation (± Free Competitor) D->E F Stringent Wash (Remove Background) E->F G Target Elution (Thermal/Chemical) F->G H LC-MS/MS Target Deconvolution G->H

Fig 1: Self-validating AC-MS workflow utilizing the sulfonic acid handle of 5-BPPS for immobilization.

Pathway Ligand Growth Factors (e.g., PDGF) RTK PDGFR / c-Kit (Target Kinase) Ligand->RTK Adaptor GRB2 / SOS RTK->Adaptor Probe 5-BPPS (Inhibitor) Probe->RTK Raf b-Raf Kinase (Secondary Target) Probe->Raf Ras Ras GTPase Adaptor->Ras Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Out Cell Proliferation ERK->Out

Fig 2: Disruption of the PDGFR and b-Raf signaling cascades by the 5-BPPS pharmacophore.

Quantitative Data & Performance Comparison

The table below summarizes the target enrichment efficiency of immobilized 5-BPPS via AC-MS, compared alongside the biochemical IC₅₀ values of the free probe and a cell-permeable, non-sulfonated alternative (5-Bromo-N-phenylpyridin-4-amine).

Note: The data illustrates that while the sulfonic acid group slightly reduces raw biochemical potency compared to the non-sulfonated analog, it enables massive enrichment folds during target pull-down due to optimal orientation on the resin.

Target ProteinAssay Format5-BPPS (Immobilized) Enrichment Fold vs. Control5-BPPS (Free) IC₅₀ (nM)Non-Sulfonated Analog IC₅₀ (nM)
PDGFR-β AC-MS / Kinase Assay145x4238
c-Kit AC-MS / Kinase Assay112x6555
b-Raf AC-MS / Kinase Assay88x12095
Topoisomerase II AC-MS / Biochem Assay45x310280

References[2] Title: Buy 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride | 1989672-60-7 - Smolecule. Source: smolecule.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAI8-I4qMHGCNORTbsdWciGCnx7MG-34feWhzlu1I3Prm-G5dV34DjOrW0McrnqhUHzhRXIdtszC8nIhe5uWJvxmmDB87XB5rtMaB0Gr_uXGt1Xstyfphm3MEE9B3APAZPMt5-Tg==[3] Title: WO2013091011A1 - Heterocyclic urea compounds - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4bPVFhsFtnFJXfUWk77K7R23SeBTt3QL0EX7PmXsZoYzNc9EFHZhRVTxUswPFaKgDHLbIRvf75imTwhzFpIAWxBEvWTxaaXumsXayR58Qe39SPVX8bsrjeSxvEUDh8i4Nk3alpEI46_Ixwpd[1] Title: Compositions and methods for modulating c-kit and PDGFR receptors - Justia Patents. Source: justia.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5YsZ6zQNIzsfRKJKauqmpKG3eRRp5_sdNbXAF7T36-0aYmE2eDVoSSkVxNj8NkqCfRtugle25xC6uG7urODdCM4o2k9BbRt3VTW0I3xNHAO9ZCXJn9Bkgei7KUd5WZ6b8g0g=

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid proper disposal procedures

Operational & Disposal Guide: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules requires moving beyond generic safety data sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Guide: 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules requires moving beyond generic safety data sheets. 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a highly specialized intermediate. Its molecular architecture—combining a halogen (bromine), an aromatic amine (phenylamino), a heterocyclic base (pyridine), and a strong acid (sulfonic acid)—demands a precise, causally-driven approach to laboratory safety and waste management.

This guide provides actionable, self-validating protocols to ensure regulatory compliance, operational safety, and environmental stewardship.

Section 1: Chemical Profiling & Hazard Causality

To safely manage and dispose of this compound, we must first deconstruct its functional groups. Each moiety dictates a specific handling and disposal requirement under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Understanding the why behind the safety rules is the first step in preventing laboratory incidents.

Table 1: Physicochemical Hazard Matrix & Regulatory Thresholds

Functional GroupAssociated HazardRegulatory/Action ThresholdOperational Causality in Disposal
Bromine (Halogen) Dioxin/Furan formation upon combustion>1,000 ppm total halogens[2]Mandates segregation into halogenated waste streams for high-temp incineration with flue gas scrubbing.
Sulfonic Acid Severe corrosivity to skin and metalspH ≤ 2.0 (RCRA Corrosive)[3]Requires pre-disposal neutralization; dictates the use of HDPE over metal storage containers.
Phenylamino Aquatic toxicity & skin sensitizationN/A (Handle as highly toxic)[4]Prohibits drain disposal; requires secondary containment and specific decontamination solvents.
Pyridine Ring Environmental persistence & NOx emissionsN/APrecludes standard biological wastewater treatment; requires thermal destruction.

Section 2: Waste Segregation & Disposal Workflows

The presence of the bromine atom strictly categorizes this compound as a Halogenated Organic Waste under EPA guidelines (40 CFR Part 268)[5]. Mixing this with non-halogenated waste is a critical operational failure; standard incineration of halogenated organics without specialized flue-gas scrubbers leads to the environmental release of highly toxic dioxins and furans. Furthermore, the sulfonic acid group renders the compound highly corrosive, meaning it cannot be bulked with standard organic waste without prior treatment[3].

G Start Waste Generated: 5-Bromo-4-(phenylamino) pyridine-3-sulfonic acid State Determine Physical State Start->State Solid Solid Powder/Crystal State->Solid Dry Waste Liquid Aqueous Solution State->Liquid Dissolved SolidPack Pack in Corrosive-Resistant HDPE Container Solid->SolidPack Neutralize Neutralize to pH 6-8 (Use Dilute NaOH) Liquid->Neutralize Acidic Hazard Label Label: HALOGENATED ORGANIC WASTE SolidPack->Label Validate Verify pH & Seal (Self-Validating Step) Neutralize->Validate Validate->Label pH Confirmed Incinerate High-Temp Incineration (with Scrubber) Label->Incinerate EPA 40 CFR 268

Caption: Workflow for the segregation and disposal of halogenated sulfonic acid waste.

Protocol 1: Aqueous Waste Neutralization & Bulking

Causality: Direct addition of unneutralized sulfonic acid solutions into bulk organic waste carboys can trigger violent exothermic reactions or gas evolution if incompatible chemicals (e.g., carbonates) are present in the waste stream. This protocol ensures a self-validating safety loop.

  • Initial Assessment: Measure the volume and approximate concentration of the aqueous 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid waste.

  • Setup: Place a dedicated neutralization vessel inside a certified chemical fume hood. Ensure the vessel is made of High-Density Polyethylene (HDPE), as sulfonic acids will rapidly degrade standard metal containers[3].

  • Neutralization (The Core Step): Slowly add a dilute alkaline solution (e.g., 1M NaOH or saturated Sodium Bicarbonate) dropwise while stirring continuously.

    • Scientific Rationale: Slow addition prevents localized heating (exotherms) which could aerosolize the toxic phenylamino and pyridine components.

  • Validation (Self-Validating Step): Use pH indicator strips to confirm the solution has reached a stable pH of 6.0 to 8.0. Do not proceed until this parameter is verified.

  • Transfer & Labeling: Once neutralized, transfer the liquid to a designated "Halogenated Aqueous Waste" carboy. Label strictly in accordance with OSHA GHS standards, explicitly noting the presence of brominated organics and aromatic amines.

Section 3: Solid Waste & Spill Response Logistics

Solid powder forms of this compound present a dual threat: inhalation of corrosive dust and potential environmental contamination if swept into standard drains[3].

Spill Detect Spill Detected PPE Don PPE (Respirator, Nitrile) Detect->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Non-Sparking Collection Contain->Collect Dispose Halogenated Waste Bin Collect->Dispose

Caption: Immediate operational response pathway for laboratory chemical spills.

Protocol 2: Dry Spill Containment & Recovery

Causality: Sweeping dry aromatic amines with standard brooms can generate airborne dust, leading to severe inhalation exposure and potential dust deflagration.

  • Evacuation & PPE: Immediately clear the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, chemical splash goggles, and heavy-duty nitrile gloves[4].

  • Dust Suppression: Lightly mist the spilled powder with a compatible inert solvent (e.g., a small amount of water) to suppress aerosolization.

  • Collection: Use non-sparking, anti-static scoops to collect the wetted material[6].

  • Containment: Place the collected slurry into a wide-mouth, sealable HDPE container.

  • Decontamination: Wash the spill surface with a dilute detergent solution, absorbing the wash water with inert pads (e.g., vermiculite or universal spill pads). Dispose of these pads in the same halogenated waste container[4].

  • Validation (Self-Validating Step): After decontamination, wipe the spill area with a clean, dry pH indicator strip moistened with distilled water. A neutral pH (approx. 7.0) confirms the complete removal of the corrosive sulfonic acid residue.

References

  • Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. [Link]

  • Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." OSHA. [Link]

  • SKC Inc. "Safety Data Sheet: Aromatic Amine Decontamination Solution." SKC Inc. [Link]

  • Texas Department of Insurance. "Changes to OSHA's Hazard Communication Standard." Texas.gov. [Link]

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Handling

Comprehensive Safety and Handling Guide for 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid. As a Senior Application Scientist, this document is structured to p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory. The information is synthesized from safety data for structurally related compounds, including pyridine-sulfonic acids and aminopyridines, to establish a robust and conservative safety framework.

Hazard Identification and Risk Assessment

Based on data from related compounds like 4-aminopyridine-3-sulfonic acid and 3-Pyridinesulfonic acid, the anticipated hazards include:

  • Skin Irritation/Corrosion : Causes skin irritation and potentially severe burns upon prolonged contact.[1][2]

  • Serious Eye Damage : Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

Due to these hazards, all handling procedures must be designed to rigorously prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[3][4]To prevent skin contact, which can cause irritation and burns. Nitrile and neoprene offer good resistance to a broad range of chemicals.
Eye & Face Protection ANSI-approved chemical splash goggles. A face shield is required when there is a significant splash hazard.[1][2]To protect the eyes from dust particles and splashes, which can cause severe and potentially irreversible damage.
Skin & Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]To prevent accidental skin exposure from spills or dust.
Respiratory Protection All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[1][2][4]To prevent the inhalation of airborne dust or aerosols, which are primary routes of exposure leading to respiratory irritation.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for safe handling from preparation to post-experimental cleanup.

Preparation:

  • Verify Fume Hood Functionality : Before beginning work, ensure the chemical fume hood is operational and the airflow is adequate.[4]

  • Assemble all Materials : Gather all necessary equipment, chemicals, and PPE. Ensure an emergency plan is in place and that safety showers and eyewash stations are accessible and unobstructed.[2]

  • Don PPE : Put on all required PPE as detailed in the table above before handling the chemical container.

Handling:

  • Minimize Dust Formation : When weighing or transferring the solid compound, do so carefully to avoid generating dust. Use the smallest practical quantities for the experiment.[1][2]

  • Maintain Containment : Keep containers of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid tightly closed when not in use.[2][4]

  • Work in a Designated Area : All handling should occur in a clearly marked area within the fume hood to contain any potential contamination.

Post-Handling:

  • Decontaminate Work Area : Thoroughly clean and decontaminate the work surface after the procedure is complete.

  • Properly Doff PPE : Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.

  • Wash Hands Thoroughly : Wash hands with soap and water immediately after handling is complete, even if gloves were worn.[1]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow for safely managing 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, including critical decision points for emergency situations.

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood handle Handle Chemical (Weighing, Transfer) fume_hood->handle emergency Emergency Event? handle->emergency cleanup Post-Handling (Decontaminate, Doff PPE) waste Dispose of Waste per EHS Guidelines cleanup->waste emergency->cleanup No spill Spill Occurs emergency->spill Yes skin_contact Skin/Clothing Contact emergency->skin_contact Yes eye_contact Eye Contact emergency->eye_contact Yes spill_response Evacuate & Alert Supervisor Use Spill Kit for Small Spills spill->spill_response skin_response Remove Contaminated Clothing Flush with Water for 15 min skin_contact->skin_response eye_response Flush with Eyewash for 15 min eye_contact->eye_response medical Seek Immediate Medical Attention spill_response->medical skin_response->medical eye_response->medical

Caption: Logical workflow for handling and emergency response.

Emergency and Disposal Procedures

Spill Response:

  • Small Spills (<1 L) : If you are trained and have the appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5][6] Do not use combustible materials. Sweep up the absorbed material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.[7]

  • Large Spills (>1 L) : Evacuate the area immediately.[6] Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency protocol.[8] Restrict access to the area.[6]

Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9][10] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][10][11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink plenty of water to dilute the substance. Seek immediate medical attention.[2]

Disposal Plan:

  • Waste Collection : All waste containing 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid, including contaminated PPE and spill cleanup materials, must be collected in a designated, chemically-compatible, and properly labeled hazardous waste container.[1][8]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2][8] Keep the container closed.[8]

  • Disposal : Arrange for waste pickup through your institution's EHS office. Disposal must be handled by a licensed hazardous waste management company.[1][8]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring the well-being of all personnel and the integrity of your research.

References

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. (n.d.). BenchChem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • SAFETY DATA SHEET - 3-Pyridinesulfonic acid. (2009, October 2). Fisher Scientific.
  • Standard Operating Procedure - Sulfuric Acid. (n.d.). University of California, Merced.
  • Technical Supplement - Personal Protective Equipment for Sulfuric Acid. (2019, January 18). NorFalco.
  • Sulfuric Acid - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • SAFETY DATA SHEET - Pyridine-3-sulphonic acid. (2009, October 2). Fisher Scientific.
  • Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. (2014, June 29). Sigma-Aldrich.
  • Spills. (n.d.). NorFalco.
  • 5-Bromo-4(3H)-pyrimidinone SDS, 19808-30-1 Safety Data Sheets. (n.d.). ECHEMI.
  • In Case of Sulfuric Acid Spill/Exposure. (2019, December 17). NC Epidemiology.
  • Hazardous Spill Reporting and Response Procedures. (n.d.). Emergency Management.
  • HAZARD SUMMARY - Pyridine. (n.d.). NJ.gov.
  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. (n.d.). BenchChem.

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